molecular formula C12H8N2 B15578032 o-Phenanthroline CAS No. 3829-86-5; 66-71-7

o-Phenanthroline

Número de catálogo: B15578032
Número CAS: 3829-86-5; 66-71-7
Peso molecular: 180.20 g/mol
Clave InChI: DGEZNRSVGBDHLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,10-phenanthroline is a phenanthroline. It has a role as an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor and an EC 2.7.1.1 (hexokinase) inhibitor.
Phenanthroline is a heterocyclic organic compound. 1,10-Phenanthroline is an inhibitor of metallopeptidases, especially carboxypeptidase A. Inhibition of the enzyme occurs by removal and chelation of the metal ion required for catalytic activity, leaving an inactive apoenzyme. 1,10-Phenanthroline targets mainly zinc metallopeptidases, with a much lower affinity for calcium metallopeptidases.
RN given refers to parent cpd;  inhibits Zn-dependent metalloproteinases

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZNRSVGBDHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16561-55-0 (zinc salt), 21532-74-1 (monoperchlorate), 22802-96-6 (hydrochloride), 3829-86-5 (mono-hydrochloride)
Record name 1,10-Phenanthroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1025857
Record name 1,10-Phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name 1,10-Phenanthroline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Phenanthroline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16277
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

> 300 °C
Record name 1,10-Phenanthroline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 1,10-Phenanthroline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Vapor Pressure

0.0000523 [mmHg]
Record name 1,10-Phenanthroline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16277
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

66-71-7
Record name 1,10-Phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,10-phenanthroline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,10-Phenanthroline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-PHENANTHROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4X6ZO7939
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structural Elucidation of o-Phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Phenanthroline (this compound), a heterocyclic organic compound, is a cornerstone in coordination chemistry and a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potent metal-chelating properties underpin its diverse applications, from a colorimetric reagent for iron detection to a building block for advanced supramolecular architectures and a scaffold for novel therapeutic agents. This technical guide provides a comprehensive examination of the structural features of this compound, presenting key quantitative data, detailed experimental protocols for its structural determination, and a visual representation of its molecular architecture.

Core Molecular Structure

This compound, systematically named 1,10-phenanthroline, is a tricyclic aromatic compound with the chemical formula C₁₂H₈N₂.[1][2][3][4] Its structure consists of three fused rings: two pyridine (B92270) rings annulated to a central benzene (B151609) ring. The two nitrogen atoms are positioned at the 1 and 10 positions, creating a bidentate chelating ligand capable of forming highly stable complexes with a wide range of metal ions.[5] The molecule is characterized by its planarity and a large π-conjugated system, which are responsible for its unique electronic and optical properties.[3][6]

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 1,10-Phenanthroline[1][7]
Synonyms This compound, phen, 4,5-Diazaphenanthrene[1][7][8]
CAS Number 66-71-7 (anhydrous)[1][4]
Molecular Formula C₁₂H₈N₂[1][2][3][4]
Molecular Weight 180.21 g/mol [2]
Appearance White to off-white crystalline solid[2][3]
Melting Point 114-117 °C[2]
Boiling Point >330 °C[2]
Solubility Soluble in water and organic solvents (e.g., ethanol, acetone)[3]
Molecular Visualization

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of atoms and the ring system.

Caption: 2D structure of this compound (1,10-phenanthroline).

Crystallographic and Spectroscopic Data

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction. The molecule is confirmed to be essentially planar. While crystallographic data for the pure, isolated molecule can be complex to obtain, studies on its co-crystals and complexes provide valuable insights into its bond lengths and angles.

Bond Lengths and Angles

The following table summarizes representative bond lengths and angles for the this compound scaffold, derived from crystallographic studies of its complexes. It is important to note that these values can be influenced by intermolecular interactions and coordination to metal centers.

BondLength (Å)AngleDegrees (°)
C-C (aromatic)~1.36 - 1.44C-C-C (aromatic)~118 - 122
C-N (aromatic)~1.33 - 1.37C-N-C (pyridine)~117 - 119
C-H (aromatic)~0.95 - 1.00C-C-H (aromatic)~119 - 121

Note: These are approximate values and can vary depending on the specific crystal structure and refinement.

Spectroscopic Data

Spectroscopic techniques are crucial for confirming the identity and elucidating the electronic structure of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the molecular structure in solution. The aromatic nature of this compound results in characteristic chemical shifts in the downfield region.

¹H NMR Spectral Data (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)Multiplicity
H-2, H-9~9.1 - 9.2Doublet of doublets
H-4, H-7~8.4 - 8.5Doublet of doublets
H-3, H-8~7.8 - 7.9Doublet of doublets
H-5, H-6~7.7 - 7.8Singlet

Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm. Data is approximate and can vary with solvent and concentration.[9]

¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C-2, C-9~150 - 152
C-4, C-7~136 - 137
C-5, C-6~128 - 129
C-10a, C-10b~145 - 146
C-4a, C-6a~126 - 127
C-3, C-8~123 - 124

Reference: Solvent peak. Data is approximate and can vary.[10]

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Key FT-IR Absorption Bands (KBr disc)

Wavenumber (cm⁻¹)Vibration
3050 - 3100C-H stretching (aromatic)
1580 - 1650C=C and C=N stretching (aromatic ring)[11][12]
1400 - 1500Ring stretching vibrations
700 - 900C-H out-of-plane bending

The extensive π-conjugation in this compound gives rise to strong electronic absorptions in the ultraviolet region.

UV-Vis Absorption Maxima (in Ethanol)

λₘₐₓ (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~230~40,000π → π
~265~30,000π → π[12]
~290~15,000n → π*

Note: The formation of metal complexes, such as the well-known red iron(II) complex, leads to new, intense absorption bands in the visible region (e.g., ~510 nm for Ferroin).[10][13]

Experimental Protocols for Structural Determination

The definitive structure of this compound is established through a combination of crystallographic and spectroscopic methods. Below are detailed methodologies for these key experiments.

Single-Crystal X-ray Crystallography

This technique provides the precise three-dimensional coordinates of each atom in the crystal lattice.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution.[6][14] A suitable solvent is one in which the compound is moderately soluble, such as ethanol, acetone, or a mixture of solvents.[14] The solution is filtered to remove any particulate matter and left undisturbed in a vibration-free environment to allow for slow solvent evaporation and crystal formation.[14][15]

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[16] For air-sensitive samples, mounting is performed under an inert oil.[6]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations and improve diffraction quality. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[16]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods to generate an initial electron density map.[16] An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns converge.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure and connectivity of the molecule in solution.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[17] A reference standard, such as tetramethylsilane (TMS), is often added.[18]

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet.[13] The magnetic field is "shimmed" to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and detecting the resulting free induction decay (FID).[13] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.[3]

  • Data Processing and Analysis: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum.[13] The resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to TMS. The integration of ¹H signals provides the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.[19]

Logical Relationships in Structural Analysis

The process of elucidating the structure of this compound involves a logical workflow where different experimental techniques provide complementary information.

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_structure Structural Information Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MassSpec Mass Spectrometry Purification->MassSpec CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Connectivity Atomic Connectivity (2D Structure) NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups ElectronicStructure π-System & Transitions UV_Vis->ElectronicStructure Composition Molecular Formula & Weight MassSpec->Composition XRay X-ray Diffraction CrystalGrowth->XRay ThreeD_Structure 3D Atomic Coordinates (Bond Lengths/Angles) XRay->ThreeD_Structure Connectivity->ThreeD_Structure Composition->ThreeD_Structure FunctionalGroups->ThreeD_Structure ElectronicStructure->ThreeD_Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structure of this compound is well-established through a synergistic application of crystallographic and spectroscopic techniques. Its rigid, planar, and electron-deficient aromatic system provides a robust scaffold for coordination chemistry and the design of functional molecules. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers engaged in the study and application of this versatile compound, facilitating further exploration in drug development, catalysis, and materials science.

References

An In-depth Technical Guide to the Chemical and Physical Properties of o-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline, commonly referred to as o-phenanthroline (phen), is a heterocyclic organic compound with a rigid, planar structure.[1] It is a white solid that is soluble in organic solvents.[2] As a bidentate chelating ligand, it readily forms stable complexes with a variety of metal ions, a property that underpins its widespread use in science and technology.[3][4] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a summary of its applications, particularly in the realms of research and drug development. Its utility ranges from a reagent in analytical chemistry for metal ion detection to a versatile molecule in the development of therapeutic agents.[1][5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for its key characteristics.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
IUPAC Name 1,10-Phenanthroline[6][7]
Synonyms This compound, phen, 4,5-diazaphenanthrene[5][6][7]
CAS Number 66-71-7 (anhydrous), 5144-89-8 (monohydrate)[5][8][9][10]
Molecular Formula C₁₂H₈N₂[5][6][10]
Molecular Weight 180.21 g/mol (anhydrous), 198.22 g/mol (monohydrate)[5][7][8][10]
Appearance White to cream crystalline powder or solid.[11][12][11][12]
Melting Point 114-117 °C (anhydrous), 93-94 °C (monohydrate)[5]
Boiling Point >330 °C
Density 1.31 g/cm³[2]
pKa 4.8-5.2[5]

Table 2: Solubility of this compound

SolventSolubilityReferences
Water Slightly soluble; 0.0149 mol/dm³ at 298.2 K, 3.3 g/L at room temperature.[5][8][5][8]
Ethanol 2.78 mol/dm³ at 298.2 K, 540 g/L.[5][8][5][8]
Benzene Soluble; 14 g/L at room temperature.[8][11][8][11]
Acetone Soluble.[11][11]
Organic Solvents Generally soluble.[2][2]

Table 3: Spectroscopic and Crystal Properties of this compound

PropertyValueReferences
UV-Vis Absorption Maximum (λmax) 265 nm in water (ε = 29510 M⁻¹cm⁻¹), 232 nm.[5][13][5][13]
Crystal System Monoclinic (anhydrous)[14]
Space Group C2 (anhydrous)[14]
Unit Cell Dimensions (anhydrous) a = 19.914 Å, b = 7.405 Å, c = 9.451 Å, β = 99.60°[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. Below are protocols for two fundamental experimental procedures.

Spectrophotometric Determination of Iron(II) using this compound

This protocol describes the use of this compound to determine the concentration of ferrous ions in a solution. The reaction forms a stable, intensely colored red complex, [Fe(phen)₃]²⁺, which can be quantified using UV-Vis spectrophotometry.[15] The molar absorptivity of this complex is approximately 11,100 M⁻¹cm⁻¹ at its absorption maximum of 508-510 nm.[8][15]

Materials:

Procedure:

  • Preparation of Standard Solutions:

    • Accurately prepare a series of standard iron solutions of known concentrations by diluting a stock solution.[15]

    • For each standard, and a blank containing only distilled water, pipette a specific volume into a 100 mL volumetric flask.[15]

  • Reduction of Iron(III):

    • To each flask, add 1 mL of the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.[15]

  • Complex Formation:

    • Add 10 mL of the this compound solution to each flask.[15]

    • Add 8 mL of the sodium acetate solution to buffer the pH to a range where the complex is stable (pH 2-9).[15]

  • Dilution and Measurement:

    • Dilute each solution to the 100 mL mark with distilled water and mix thoroughly. Allow the solutions to stand for 10 minutes for full color development.[15]

    • Measure the absorbance of one of the standards against the blank to determine the wavelength of maximum absorbance (λmax), which should be around 510 nm.[15][16]

    • Measure the absorbance of all standard solutions and the unknown sample at the determined λmax.[16]

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.[16]

Estimation of this compound Solubility

This protocol provides a general method for estimating the solubility of this compound monohydrate in various solvents at room temperature.[17]

Materials:

  • This compound monohydrate

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane)

  • 1.5 mL vials

  • Stirring apparatus

  • Micropipettes

Procedure:

  • Accurately weigh approximately 10 mg of this compound monohydrate into a 1.5 mL vial.[17]

  • Stepwise, add a known volume (e.g., 100 µL) of the chosen solvent to the vial while stirring.[17]

  • After each addition, visually inspect the solution to see if the solid has completely dissolved.[17]

  • Continue adding solvent in measured increments until the solid is fully dissolved.

  • Record the total volume of solvent required to dissolve the initial mass of this compound.

  • Calculate the estimated solubility in units such as g/L or mol/L.

Visualizations of Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

G A Prepare Standard Fe(II) Solutions and Unknown Sample B Add Hydroxylamine HCl (Reduce Fe³⁺ to Fe²⁺) A->B C Add this compound Solution B->C D Add Sodium Acetate Buffer (Adjust pH) C->D E Dilute to Volume & Allow for Color Development D->E F Measure Absorbance at λmax (approx. 510 nm) E->F G Plot Calibration Curve (Absorbance vs. Concentration) F->G H Determine Concentration of Unknown Sample G->H

Caption: Experimental workflow for the spectrophotometric determination of iron.

G cluster_cell Cancer Cell OP This compound-Metal Complex (e.g., with Cu, Ag) ROS Increased Reactive Oxygen Species (ROS) OP->ROS Induces DNA DNA Damage & Inhibition of Synthesis OP->DNA Intercalates/ Binds ROS->DNA Causes Proliferation Inhibition of Cell Proliferation DNA->Proliferation Leads to Apoptosis Apoptosis Proliferation->Apoptosis Results in

Caption: Proposed mechanism of this compound's anticancer activity.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines.

  • Metal Ion Detection: As detailed in the experimental protocol, this compound is a highly sensitive and selective colorimetric reagent for the detection of iron(II).[1][8] It is also used to detect other metal ions such as copper, nickel, and cobalt.[1][8]

  • Enzyme Inhibition: this compound is a well-known inhibitor of metalloproteinases, particularly zinc metalloproteinases.[7][18] It functions by chelating the metal ion essential for the enzyme's catalytic activity, thereby rendering the enzyme inactive.[7] This property is leveraged in biochemical and pharmacological research.[2]

  • Anticancer and Antimicrobial Activity: Numerous studies have demonstrated the potential of this compound and its metal complexes as therapeutic agents.[1] These compounds have shown anticancer, antibacterial, and antifungal activities.[1][3][19] The proposed mechanisms of action include the inhibition of cell proliferation by blocking DNA synthesis and the induction of intracellular reactive oxygen species (ROS).[20][21] Silver(I) complexes of this compound have shown promising antitumor activity against colorectal adenocarcinoma cells.[20]

  • DNA Interaction: this compound and its complexes, particularly with copper, can interact with DNA.[22] The cuprous complex of this compound (OP-Cu) is known to bind to DNA and cause scission, making it a useful tool for studying DNA structure and interactions.[22][23]

  • Materials Science: In materials science, this compound is used in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials due to its excellent coordination ability and stability.[1]

References

synthesis of 1,10-phenanthroline and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,10-Phenanthroline (B135089) and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline (phen) is a foundational heterocyclic scaffold in coordination chemistry, renowned for its rigid, planar structure and robust chelating ability with a vast array of metal ions.[1][2] Its derivatives are integral to the development of catalysts, luminescent materials, chemical sensors, and therapeutic agents.[3][4] The functionalization of the phenanthroline core allows for the precise tuning of steric and electronic properties, which in turn dictates the performance of their corresponding metal complexes in applications ranging from asymmetric catalysis to anticancer research.[5][6] This guide provides a comprehensive overview of the primary synthetic methodologies for 1,10-phenanthroline and its key derivatives, offering detailed experimental protocols, quantitative data, and logical workflow diagrams to aid researchers in this dynamic field.

Core Synthesis of the 1,10-Phenanthroline Scaffold

The construction of the fundamental tricyclic 1,10-phenanthroline structure is predominantly achieved through several classical named reactions. These methods, while foundational, often involve harsh conditions and have been subject to numerous modifications to improve yields and safety.

Skraup and Doebner-von Miller Reactions

The Skraup synthesis is a traditional method for producing quinolines and their fused analogs, including 1,10-phenanthroline. The reaction typically involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[7] For 1,10-phenanthroline, the synthesis can proceed via a double Skraup reaction on o-phenylenediamine (B120857) or, more efficiently, a single Skraup reaction on 8-aminoquinoline.[7][8]

The Doebner-von Miller reaction is a closely related modification that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted derivatives.[9][10]

General Reaction Scheme: The core of the Skraup/Doebner-von Miller synthesis involves the acid-catalyzed reaction of an aromatic amine with an α,β-unsaturated carbonyl compound (formed in situ from glycerol in the Skraup reaction). This is followed by a cyclization and oxidation sequence to yield the aromatic phenanthroline ring system.

dot

Friedlander_Synthesis cluster_steps Reaction Mechanism reactant1 o-Aminoaryl Aldehyde or Ketone (e.g., 8-Amino-7-quinolinecarbaldehyde) step1 Aldol Condensation (or Schiff Base Formation) reactant1->step1 reactant2 α-Methylene Ketone (or Aldehyde) reactant2->step1 step2 Cyclization & Dehydration step1->step2 Intramolecular reaction product Substituted 1,10-Phenanthroline step2->product catalyst Acid or Base Catalyst catalyst->step1 Synthesis_to_Application cluster_synthesis A. Synthesis & Functionalization cluster_application B. Complexation & Application cluster_apps Examples core_synth Core Synthesis (Skraup, Friedländer, etc.) phen 1,10-Phenanthroline Scaffold core_synth->phen functionalization Functionalization (Halogenation, Nitration, N-Oxidation, etc.) phen->functionalization derivative Functionalized Phenanthroline Derivative functionalization->derivative complexation Coordination with Metal Ion (M) derivative->complexation complex [M(phen-derivative)n] complex complexation->complex application Application Screening complex->application app1 Catalysis application->app1 app2 Drug Development application->app2 app3 Materials Science application->app3

References

An In-depth Technical Guide to o-Phenanthroline Coordination Chemistry with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of o-phenanthroline with transition metals. It covers the synthesis, characterization, and applications of these complexes, with a particular focus on their roles in catalysis and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field.

Introduction to this compound and its Coordination Chemistry

1,10-Phenanthroline (B135089) (this compound, often abbreviated as phen) is a heterocyclic organic compound that acts as a bidentate chelating ligand, forming stable complexes with a wide variety of transition metal ions.[1] The rigid, planar structure of the phenanthroline ligand, combined with its strong σ-donating and π-accepting properties, leads to the formation of well-defined and often highly stable coordination compounds.[2] The coordination of this compound to a metal center can significantly influence the electronic, optical, and reactive properties of the metal ion, leading to a diverse range of applications.

The versatility of this compound chemistry is further enhanced by the ease with which its backbone can be functionalized, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complexes.[3] This has led to the development of a vast library of this compound-based metal complexes with applications in areas such as catalysis, photochemistry, and medicinal chemistry.[3] In the context of drug development, these complexes have shown significant promise as anticancer and antimicrobial agents, often exhibiting enhanced efficacy compared to the free ligand or metal salt alone.[4][5]

Synthesis and Characterization of Transition Metal-o-Phenanthroline Complexes

The synthesis of transition metal-o-phenanthroline complexes is typically achieved through the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, solvent) can be varied to control the coordination number and geometry of the resulting complex.

General Synthetic Principles

The formation of these complexes is a Lewis acid-base reaction, where the nitrogen atoms of the this compound ligand donate electron pairs to the vacant orbitals of the transition metal ion. The most common coordination modes result in octahedral, square planar, or tetrahedral geometries, depending on the metal ion and the number of coordinated ligands. For instance, iron(II) readily forms the tris-chelated octahedral complex, [Fe(phen)₃]²⁺, while copper(I) often forms the tetrahedral complex, [Cu(phen)₂]⁺.[6]

Characterization Techniques

A variety of spectroscopic and analytical techniques are employed to characterize the structure and properties of these complexes:

  • UV-Visible Spectroscopy: This technique is used to probe the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) bands are often observed in the visible region, which are responsible for the characteristic colors of many of these complexes.[7]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the coordination of the this compound ligand to the metal center. Shifts in the vibrational frequencies of the ligand upon coordination can be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution.

  • X-ray Crystallography: This technique provides precise information about the solid-state structure of the complex, including bond lengths, bond angles, and overall geometry.

  • Cyclic Voltammetry (CV): CV is used to study the redox properties of the metal complexes, providing information about the stability of different oxidation states of the metal center.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative transition metal-o-phenanthroline complexes.

Table 1: Selected Crystallographic Data
ComplexMetal-Nitrogen Bond Lengths (Å)Nitrogen-Metal-Nitrogen Bite Angle (°)
[Fe(phen)₃]²⁺ Fe-N: ~1.97N-Fe-N: ~82.7
[Ru(phen)₃]²⁺ Ru-N: ~2.06N-Ru-N: ~79.8
[Cu(phen)₂]⁺ Cu-N: ~2.09N-Cu-N: ~82.4
[Mn(phen)₂(H₂O)₂]²⁺ Mn-N: ~2.26, Mn-O: ~2.18N-Mn-N: ~75.9
Table 2: Stability Constants (log β) for First-Row Transition Metal Complexes
Metal Ionlog β₁log β₂log β₃
Mn²⁺ 4.07.39.8
Fe²⁺ 5.911.421.3
Co²⁺ 7.013.619.9
Ni²⁺ 8.616.724.3
Cu²⁺ 9.015.721.0
Zn²⁺ 6.412.317.6

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Table 3: Photophysical Properties of Selected Ruthenium(II)-Phenanthroline Complexes
ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Lifetime (τ, µs)
[Ru(phen)₃]²⁺ 4486100.060.8
[Ru(bpy)₂(phen)]²⁺ 4526150.040.6
[Ru(phen)₂(dppz)]²⁺ 440620~0.01 (in water)~0.2 (in water)

dppz = dipyrido[3,2-a:2',3'-c]phenazine

Table 4: Redox Potentials of Selected this compound Complexes
ComplexRedox CouplePotential (V vs. NHE)
[Fe(phen)₃]³⁺/²⁺ Fe(III)/Fe(II)+1.06
[Ru(phen)₃]³⁺/²⁺ Ru(III)/Ru(II)+1.26
[Co(phen)₃]³⁺/²⁺ Co(III)/Co(II)+0.37

Applications in Drug Development

Transition metal-o-phenanthroline complexes have emerged as a promising class of therapeutic agents, demonstrating significant potential in the development of novel anticancer and antimicrobial drugs.

Anticancer Activity

Many this compound-metal complexes exhibit potent cytotoxicity against a range of cancer cell lines.[4] The mechanism of action is often multifactorial but frequently involves the induction of apoptosis through both intrinsic and extrinsic pathways.[9]

Mechanism of Action: A common mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells.[10] This increase in ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and ultimately triggering programmed cell death (apoptosis).

anticancer_pathway Metal_Complex This compound Metal Complex Cell_Uptake Cellular Uptake Metal_Complex->Cell_Uptake ROS_Generation ROS Generation Cell_Uptake->ROS_Generation DNA_Interaction DNA Interaction (Intercalation/Groove Binding) Cell_Uptake->DNA_Interaction Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage DNA Damage DNA_Interaction->DNA_Damage DNA_Damage->Caspase_Activation

Anticancer Mechanism of Action
Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Metal-phenanthroline complexes have demonstrated significant activity against a broad spectrum of bacteria.[5] The chelation of the metal ion by the phenanthroline ligand is often crucial for their antimicrobial efficacy.

Mechanism of Action: Similar to their anticancer activity, the generation of ROS is a key mechanism in the antimicrobial action of these complexes. The interaction with and damage to the bacterial cell membrane and inhibition of essential enzymes are also important contributing factors.

Catalytic Applications

This compound-metal complexes are versatile catalysts for a variety of organic transformations. Their catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, facilitating redox reactions.

Oxidation of Alcohols

A notable application of these complexes is in the catalytic oxidation of alcohols to aldehydes and ketones. These reactions often utilize environmentally benign oxidants such as molecular oxygen or hydrogen peroxide.

catalytic_cycle Catalyst_Resting [Mⁿ⁺(phen)] Substrate_Binding [Mⁿ⁺(phen)(R₂CHOH)] Catalyst_Resting->Substrate_Binding + R₂CHOH Oxidant Oxidant (e.g., O₂) Oxidation_Step [M⁽ⁿ⁺²⁾⁺(phen)(R₂CHO⁻)] + H⁺ Substrate_Binding->Oxidation_Step - 2e⁻, - H⁺ Product_Release [Mⁿ⁺(phen)] + R₂C=O Oxidation_Step->Product_Release Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant + 2e⁻

Catalytic Oxidation of Alcohols

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of transition metal-o-phenanthroline complexes.

Synthesis of Tris(1,10-phenanthroline)iron(II) Chloride, [Fe(phen)₃]Cl₂

Workflow Diagram:

synthesis_workflow Start Start Dissolve_Fe Dissolve Fe(NH₄)₂(SO₄)₂·6H₂O in water Start->Dissolve_Fe Dissolve_Phen Dissolve this compound in ethanol Start->Dissolve_Phen Mix Mix Solutions Dissolve_Fe->Mix Dissolve_Phen->Mix Stir Stir at room temperature Mix->Stir Precipitate Add NaCl solution Stir->Precipitate Filter Filter the precipitate Precipitate->Filter Wash Wash with cold water and ethanol Filter->Wash Dry Dry the product Wash->Dry End End Dry->End

Synthesis of [Fe(phen)₃]Cl₂

Procedure:

  • Dissolve 0.392 g (1.0 mmol) of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O, in 10 mL of deionized water in a 50 mL flask.

  • In a separate beaker, dissolve 0.595 g (3.0 mmol) of 1,10-phenanthroline monohydrate in 10 mL of ethanol.

  • Slowly add the this compound solution to the ferrous ammonium sulfate solution with constant stirring. A deep red color will develop immediately.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • To the resulting solution, add 5 mL of a saturated aqueous solution of sodium chloride to precipitate the chloride salt of the complex.

  • Cool the mixture in an ice bath for 15 minutes to ensure complete precipitation.

  • Collect the dark red crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two 5 mL portions of cold deionized water, followed by two 5 mL portions of cold ethanol.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Anticancer Activity Evaluation: MTT Assay

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a series of dilutions of the test complex in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test complex at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the complex) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (B569324) plate evenly in three directions.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test complex onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The diameter of the zone of inhibition is used to determine the susceptibility or resistance of the bacterium to the test compound, often by comparison to established standards.

Conclusion

The coordination chemistry of this compound with transition metals offers a rich and diverse field of study with significant implications for both fundamental and applied science. The unique properties of these complexes, arising from the interplay between the metal center and the phenanthroline ligand, have led to their successful application in catalysis and, more recently, in the development of promising new therapeutic agents. This guide has provided an overview of the key aspects of this field, from the synthesis and characterization of these fascinating molecules to their practical applications. Further research in this area is expected to lead to the development of even more sophisticated and effective metal-based technologies.

References

The Solubility Profile of o-Phenanthroline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ortho-phenanthroline (this compound) is a heterocyclic organic compound widely utilized in scientific research and drug development. Its function as a metal chelator and an inhibitor of various enzymes, such as metalloproteases, makes it a valuable tool in numerous biochemical and analytical applications.[1][2][3] A thorough understanding of its solubility in aqueous and organic solvents is paramount for its effective use in experimental design, formulation, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and logical workflows for its application.

Solubility Profile of this compound

The solubility of this compound varies significantly across different solvents, a characteristic that is crucial for its application. Generally, it is soluble in organic solvents and sparingly soluble in aqueous solutions.[4] The quantitative solubility data for this compound in water and several common organic solvents are summarized in the tables below. It is important to note that the anhydrous and monohydrate forms of this compound may exhibit different solubility profiles.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventFormSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)Not Specified100554.91Requires ultrasonic treatment.[1]
Dimethyl Sulfoxide (DMSO)Hydrate (B1144303)~30~151.35-
EthanolNot Specified50277.45Requires ultrasonic treatment.[1]
EthanolNot Specified25138.73-
EthanolHydrate~1~5.04-
WaterNot Specified316.65-
WaterNot Specified211.10Requires ultrasonic treatment.[1]
Dimethylformamide (DMF)Hydrate~30~151.35-

Data compiled from multiple sources.[1][2][4]

Table 2: Solubility of 1,10-Phenanthroline (B135089) in Water-Methanol Mixtures at 25.0 °C

Volume Fraction of MethanolSolubility (mol dm⁻³)
0.000.0149
0.050.0173
0.100.0207
0.150.0247
0.200.0280
0.250.0339

Data from the IUPAC-NIST Solubilities Database.[5] The equilibrium solid phase is likely a hydrated form in water-rich mixtures.

Experimental Protocols

Determination of this compound Solubility

A common method for determining the solubility of a compound is the static equilibrium method, followed by a quantitative analysis of the saturated solution.

Materials:

  • This compound

  • Selected solvent(s)

  • Constant temperature bath or shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the excess undissolved solid.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the spectrophotometer's calibration curve.

  • Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 265 nm).[6]

  • Concentration Calculation: Use a pre-established calibration curve of absorbance versus concentration to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Preparation of a Stock Solution for Biological Assays

For in vitro experiments, this compound is often dissolved in an organic solvent before being diluted in an aqueous buffer.

Materials:

  • This compound (hydrate)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution by dissolving this compound hydrate in DMSO. For example, to achieve a 30 mg/mL stock solution.[4]

  • Aqueous Dilution: For the working solution, dilute the DMSO stock solution with PBS (pH 7.2). For instance, a 1:10 dilution of a stock can be made to achieve a desired final concentration. It is noted that the solubility is approximately 0.1 mg/ml in a 1:9 solution of DMSO:PBS (pH 7.2).[4]

  • Filtration: Sterilize the final working solution by passing it through a 0.22 µm filter before use in cell-based assays.[1]

  • Storage: It is recommended not to store the aqueous solution for more than one day.[4]

Visualizations

Experimental Workflow for Solubility Determination

G A Excess this compound + Solvent B Equilibration (Constant Temperature Bath) A->B C Phase Separation (Centrifugation) B->C D Supernatant Dilution C->D E UV-Vis Spectrophotometry D->E F Concentration Calculation (Using Calibration Curve) E->F

Caption: A generalized workflow for determining the solubility of this compound.

This compound as a Metalloprotease Inhibitor

G cluster_0 Normal Enzymatic Activity cluster_1 Inhibition by this compound Enzyme Metalloprotease (with Zn²⁺) Substrate Substrate Enzyme->Substrate Binds Products Products Substrate->Products Cleavage Inhibitor This compound Inactive_Enzyme Inactive Enzyme (Zn²⁺ Chelated) Inhibitor->Inactive_Enzyme Chelates Zn²⁺ No_Reaction No Reaction Inactive_Enzyme->No_Reaction Cannot bind substrate

Caption: Mechanism of metalloprotease inhibition by this compound through zinc chelation.

Inhibition of the SUMOylation Pathway by this compound

G SUMO SUMO E1 E1 Activating Enzyme SUMO->E1 E1_SUMO E1~SUMO Thioester E1->E1_SUMO E2 E2 Conjugating Enzyme (UBC9) E1_SUMO->E2 E2_SUMO E2~SUMO Thioester E2->E2_SUMO Substrate Target Protein E2_SUMO->Substrate SUMO_Substrate SUMOylated Protein Substrate->SUMO_Substrate oPhen This compound oPhen->E1_SUMO Inhibits formation

Caption: this compound inhibits an early step in the SUMOylation pathway.[7]

References

o-Phenanthroline: A Technical Guide to the Monohydrate and Anhydrous Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Experimental Applications, and Biological Significance of o-Phenanthroline and its Hydrated State.

Introduction

1,10-Phenanthroline, commonly referred to as this compound, is a heterocyclic organic compound widely utilized across various scientific disciplines, including analytical chemistry, biochemistry, and drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms in a bidentate arrangement make it an exceptional chelating agent for a multitude of metal ions. This property is central to its diverse applications, ranging from a colorimetric reagent for metal ion detection to a modulator of metalloenzyme activity in biological systems.

This compound is commercially available in two primary forms: the anhydrous form and the monohydrate. The presence or absence of a single water molecule in the crystal lattice significantly influences the compound's physical properties and stability, making the choice between the two forms a critical consideration for experimental design and execution. This technical guide provides a comprehensive overview of the core differences between this compound monohydrate and its anhydrous counterpart, offering researchers, scientists, and drug development professionals the necessary information for its effective use.

Physicochemical Properties: A Comparative Analysis

The monohydrate and anhydrous forms of this compound exhibit distinct physical and chemical characteristics. These differences are crucial for accurate sample preparation, storage, and interpretation of experimental results.

PropertyThis compound MonohydrateThis compound Anhydrous
Chemical Formula C₁₂H₈N₂·H₂OC₁₂H₈N₂
Molecular Weight 198.22 g/mol 180.21 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder
Melting Point 93-104 °C117-120 °C
Solubility in Water 3.3 g/LSparingly soluble
Solubility in Organic Solvents Soluble in ethanol (B145695), acetone, and benzeneSoluble in organic solvents
Stability Thermodynamically stable at ambient temperature and humidity.Hygroscopic; readily converts to the monohydrate in the presence of moisture. Two polymorphic forms (AH I° and AH II) exist, with AH I° being more stable at room temperature.
CAS Number 5144-89-866-71-7

Experimental Protocols

Preparation of Anhydrous this compound from the Monohydrate

Objective: To prepare the anhydrous form of this compound from its monohydrate for applications requiring the absence of water.

Methodology:

  • Place a known quantity of this compound monohydrate in a suitable drying vessel, such as a vacuum desiccator or an Abderhalden drying pistol.

  • For drying in a vacuum desiccator, place the monohydrate over a strong desiccant like phosphorus pentoxide (P₂O₅). Apply a high vacuum and allow it to dry for at least 24 hours at room temperature.

  • Alternatively, for thermal drying, heat the monohydrate in an oven at a temperature between 70-80 °C under vacuum for several hours. Monitor the weight of the sample until it becomes constant, indicating the complete removal of water.

  • The anhydrous form can also be obtained by fusing the monohydrate and allowing it to cool in a moisture-free environment[1].

  • Handle the resulting anhydrous this compound in a dry atmosphere (e.g., a glove box) to prevent rehydration.

Spectrophotometric Determination of Iron(II)

Objective: To quantify the concentration of ferrous ions (Fe²⁺) in a sample using this compound.

Principle: this compound reacts with Fe²⁺ ions in a 3:1 molar ratio to form a stable, orange-red complex, [Fe(phen)₃]²⁺. The intensity of the color is directly proportional to the concentration of Fe²⁺ and can be measured spectrophotometrically at its maximum absorbance wavelength (λmax) of approximately 510 nm.

Reagents:

  • Standard Iron Solution (10 ppm): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to a known volume.

  • Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): To reduce any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

  • This compound Solution (0.1% w/v in ethanol or water): The chelating agent.

  • Sodium Acetate (B1210297) Buffer Solution (1 M): To maintain the optimal pH for complex formation (between 3 and 9).

Methodology:

  • Preparation of Standard Curve: a. Pipette a series of known volumes of the standard iron solution into separate volumetric flasks. b. To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of the this compound solution. c. Add 8 mL of the sodium acetate buffer to each flask and dilute to the mark with deionized water. d. Allow the color to develop for at least 10-15 minutes. e. Measure the absorbance of each standard solution at 510 nm using a spectrophotometer, with a reagent blank (containing all reagents except iron) as the reference. f. Plot a calibration curve of absorbance versus iron concentration.

  • Analysis of Unknown Sample: a. Pipette a known volume of the unknown sample into a volumetric flask. b. Treat the sample in the same manner as the standards (add hydroxylamine hydrochloride, this compound, and sodium acetate buffer). c. Dilute to the mark with deionized water and measure the absorbance at 510 nm. d. Determine the concentration of iron in the unknown sample by comparing its absorbance to the standard curve.

G Workflow for Spectrophotometric Iron Determination cluster_prep Sample and Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_standards Prepare Standard Iron Solutions add_hydroxylamine Add Hydroxylamine HCl (Reduction of Fe³⁺ to Fe²⁺) prep_standards->add_hydroxylamine prep_sample Prepare Unknown Sample prep_sample->add_hydroxylamine add_ophen Add this compound Solution add_hydroxylamine->add_ophen add_buffer Add Buffer (pH adjustment) add_ophen->add_buffer develop_color Allow Color Development add_buffer->develop_color measure_absorbance Measure Absorbance at 510 nm develop_color->measure_absorbance plot_curve Plot Calibration Curve measure_absorbance->plot_curve determine_conc Determine Unknown Concentration plot_curve->determine_conc

Caption: Workflow for the spectrophotometric determination of iron using this compound.

Inhibition of Metalloenzymes in Biological Assays

Objective: To assess the inhibitory effect of this compound on metalloenzyme activity in vitro or in cell-based assays.

Principle: this compound acts as an inhibitor of metalloenzymes by chelating the essential metal cofactor (e.g., Zn²⁺, Fe²⁺, Cu²⁺) at the active site, thereby rendering the enzyme inactive.

General Protocol for in vitro Enzyme Inhibition:

  • Reagents:

    • Purified metalloenzyme of interest.

    • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate for continuous monitoring).

    • Assay buffer appropriate for the enzyme's activity.

    • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol).

  • Methodology: a. In a microplate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor. b. Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for chelation to occur. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a plate reader. e. Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound. f. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

General Protocol for Cell-Based Assays (e.g., Cytotoxicity Assay):

  • Cell Culture:

    • Culture the desired cell line (e.g., a cancer cell line) in appropriate media and conditions.

  • Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound. Include an untreated control. c. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assessment of Viability/Proliferation: a. Use a suitable assay to measure cell viability, such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions. b. Measure the absorbance or luminescence using a plate reader. c. Calculate the percentage of cell viability relative to the untreated control. d. Plot cell viability against the concentration of this compound to determine the IC₅₀ value.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in various research and development areas.

Metalloenzyme Inhibition

A primary application of this compound in biological research is as a broad-spectrum inhibitor of metalloenzymes. By chelating the catalytic metal ion, it can be used to probe the function of these enzymes in various biological processes. Examples include its use to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis, and various peptidases and phosphatases.[2]

G Mechanism of Metalloenzyme Inhibition by this compound cluster_enzyme Active Metalloenzyme enzyme Enzyme Active Site metal Metal Cofactor (e.g., Zn²⁺) inactive_enzyme Inactive Enzyme-Inhibitor Complex enzyme->inactive_enzyme Inhibition metal->inactive_enzyme Binding ophen This compound ophen->inactive_enzyme Chelation

Caption: General mechanism of metalloenzyme inhibition via metal chelation by this compound.

Modulation of Cellular Signaling and Metabolism

Recent studies have revealed that this compound can modulate various cellular pathways. It has been shown to inhibit cellular respiration and affect enzymes involved in energy metabolism.[3] Furthermore, its ability to chelate intracellular zinc can impact signaling pathways that are regulated by zinc-finger proteins or other zinc-dependent proteins.

Drug Development

The core structure of this compound is a scaffold of interest in drug development, particularly in the design of anti-cancer and antimicrobial agents.

  • Anti-cancer Activity: this compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] Its mechanism of action is often attributed to its ability to induce oxidative stress, inhibit DNA replication and repair enzymes, and modulate signaling pathways involved in cell proliferation and apoptosis.[5] Metal complexes of this compound, such as those with copper, ruthenium, or platinum, have shown enhanced anti-cancer activity.[6][7]

  • Inhibition of the Ubiquitin-Proteasome System: A significant recent finding is the ability of this compound to inhibit Rpn11, a zinc-dependent deubiquitinase (DUB) that is a component of the 26S proteasome. By inhibiting Rpn11, this compound can block the degradation of ubiquitinated proteins, leading to the accumulation of proteins that can trigger apoptosis in cancer cells. This has shown promise in overcoming resistance to proteasome inhibitors like bortezomib (B1684674) in multiple myeloma.

G Inhibition of Rpn11 Deubiquitinase by this compound ub_protein Ubiquitinated Protein proteasome 26S Proteasome ub_protein->proteasome rpn11 Rpn11 (Zn²⁺-dependent DUB) deubiquitination Deubiquitination rpn11->deubiquitination Catalyzes accumulation Accumulation of Ubiquitinated Proteins rpn11->accumulation Inhibition leads to ophen This compound ophen->rpn11 Inhibits (chelates Zn²⁺) protein_degradation Protein Degradation deubiquitination->protein_degradation apoptosis Apoptosis accumulation->apoptosis

Caption: Inhibition of the Rpn11 deubiquitinase by this compound disrupts protein degradation and can lead to apoptosis.

Conclusion

This compound, in both its monohydrate and anhydrous forms, remains a versatile and valuable tool for researchers and drug development professionals. A thorough understanding of their distinct properties is paramount for the successful design and execution of experiments. The monohydrate, being the more stable form under ambient conditions, is suitable for many applications, while the anhydrous form is essential when the presence of water could interfere with the reaction or analysis. The ability of this compound to chelate metal ions is the cornerstone of its utility, from its traditional role in analytical chemistry to its emerging significance as a modulator of biological pathways and a promising scaffold for the development of novel therapeutics. As research continues to unravel the complexities of cellular processes, the applications of this multifaceted compound are poised to expand further.

References

In-Depth Technical Guide to the Safety and Handling of o-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of o-phenanthroline. The information is intended to support laboratory safety protocols and inform research and development activities.

Chemical and Physical Properties

This compound is a heterocyclic organic compound commonly used as a chelating agent for metal ions. It is a white crystalline solid with limited solubility in water but is soluble in various organic solvents.[1][2]

PropertyValueReference
Chemical Formula C₁₂H₈N₂ (anhydrous)[3]
Molecular Weight 180.21 g/mol (anhydrous basis)[3]
CAS Number 66-71-7 (anhydrous), 5144-89-8 (monohydrate)[3]
Appearance White to cream-colored solid/crystalline powder[3][4]
Melting Point 100 - 104 °C[5]
Solubility Water: 3.3 g/L at 20 °C, Ethanol (B145695): 25 mg/mL, DMSO: 100 mg/mL[2][5]
Stability Stable under normal conditions. Hygroscopic. Darkens on prolonged storage.[6][7]
InChI Key DGEZNRSVGBDHLK-UHFFFAOYSA-N[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[8][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger[8]

Toxicological Information

The primary route of acute toxicity for this compound is ingestion.[10] Long-term exposure may cause damage to organs, particularly the kidneys.[6]

Toxicity EndpointValueSpeciesReference
LD₅₀ (Oral) 132 mg/kgRat[10]
Mechanisms of Toxicity

The toxicity of this compound is multifaceted and involves several cellular mechanisms:

  • Alteration of Metallostasis and Oxidative Stress: As a potent chelator, this compound can disrupt the homeostasis of essential metal ions like copper and zinc within cells. This disruption can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.[6] The formation of copper-phenanthroline complexes can catalyze the production of hydroxyl radicals, further contributing to oxidative damage.[6]

  • Mitochondrial Dysfunction: this compound and its derivatives have been shown to induce mitochondrial destabilization, leading to a loss of mitochondrial membrane potential (Δψm).[6] This is a key event in the intrinsic pathway of apoptosis.

  • Induction of Apoptosis: The cellular damage caused by oxidative stress and mitochondrial dysfunction can trigger programmed cell death, or apoptosis.[6]

  • Enzyme Inhibition: this compound is known to inhibit metalloenzymes by chelating the metal ions essential for their catalytic activity. For example, it can inhibit JAMM-type isopeptidases by chelating the active site Zn²⁺ ion.[11] It has also been shown to inhibit E. coli DNA polymerase I by forming a complex with the template-primer and a divalent cation.[4]

  • Hypoxia Mimetic: this compound has been identified as a hypoxia mimetic, capable of inducing the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[12] HIF-1α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels and is implicated in various physiological and pathological processes, including cancer.[12]

Safety and Handling Precautions

Due to its toxicity, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[8][13]

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH/MSHA-approved respirator.[9]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Ensure that eyewash stations and safety showers are readily accessible.[13]

Handling and Storage
  • Avoid all personal contact, including inhalation of dust.[7][10]

  • Wash hands thoroughly after handling.[13]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[13]

  • Protect from light and moisture as it is hygroscopic.[6][7]

  • Store locked up.[13]

  • Incompatible materials to avoid are strong oxidizing agents and strong acids.[6][7]

First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[14]

  • If on Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[6]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.[6]

Accidental Release and Disposal

Accidental Release
  • Evacuate personnel from the area.

  • Remove all sources of ignition.[7]

  • Wear appropriate PPE.

  • For small spills, dampen the solid material with 60-70% ethanol and transfer to a suitable container for disposal.[15]

  • Use dry clean-up procedures and avoid generating dust.[7][10]

  • Place waste in a labeled, sealed container for disposal.[7][10]

Waste Disposal
  • Dispose of this compound and its contaminated materials as hazardous waste.[7]

  • Do not allow it to enter drains or the environment.[8]

  • All waste must be handled in accordance with local, state, and federal regulations.[7][10] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.[16]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the toxicity of chemical compounds like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and treat the cells with various concentrations of this compound. Include untreated and vehicle controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Carefully remove the MTT solution.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

  • Cell culture plates

  • Cell culture medium

  • This compound stock solution

  • Fluorescent ROS probe (e.g., DCFH-DA)

  • Phosphate-Buffered Saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with PBS.

  • Load the cells with the ROS probe (e.g., 10 µM DCFH-DA) in serum-free medium and incubate in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Treat the cells with different concentrations of this compound.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in ROS levels.

Mitochondrial Membrane Potential (Δψm) Assay: JC-1 Staining

JC-1 is a cationic dye that accumulates in mitochondria and changes its fluorescence based on the membrane potential.

Materials:

  • Cell culture plates

  • Cell culture medium

  • This compound stock solution

  • JC-1 staining solution

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with this compound for the desired time. Include a positive control treated with FCCP or CCCP.[12]

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[12]

  • Wash the cells with assay buffer.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low Δψm, JC-1 remains as monomers and fluoresces green.[12]

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Genotoxicity Assessment: In Vitro Mammalian Cell Gene Mutation Test (OECD 476/490)

This assay detects gene mutations induced by chemical substances in cultured mammalian cells.

Principle: This test typically uses cell lines heterozygous at the thymidine (B127349) kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene locus. Mutagens can induce a forward mutation, leading to the loss of enzyme activity. These mutant cells can then be selected for by their resistance to a toxic analogue (e.g., trifluorothymidine for TK mutants or 6-thioguanine (B1684491) for HPRT mutants).[14][17]

Procedure Outline:

  • Treat proliferating mammalian cells (e.g., L5178Y mouse lymphoma cells) with at least four analyzable concentrations of this compound, with and without metabolic activation (S9 mix).[3][17]

  • After a suitable exposure period (e.g., 3-6 hours), wash the cells and culture them to allow for phenotypic expression of the mutation.[17]

  • Determine cytotoxicity by measuring relative cloning efficiency or growth.[3]

  • Select for mutant cells by plating a known number of cells in a medium containing the selective agent. Plate cells in a non-selective medium to determine cloning efficiency.[3]

  • After an appropriate incubation period, count the colonies.

  • Calculate the mutant frequency. A significant, dose-dependent increase in mutant frequency indicates a positive result.

Genotoxicity Assessment: In Vivo Micronucleus Assay (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in vivo.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in the bone marrow or peripheral blood of treated animals is an indicator of genotoxicity.[18]

Procedure Outline:

  • Treat rodents (typically mice or rats) with at least three dose levels of this compound, usually on two or more occasions at 24-hour intervals.[19]

  • Collect bone marrow or peripheral blood approximately 24 hours after the final dose.[19]

  • Prepare slides and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Score a predetermined number of PCEs for the presence of micronuclei.

  • Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity to the bone marrow.

  • A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.[19]

Mandatory Visualizations

G cluster_0 Safe Handling Workflow for this compound start Start ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe weigh Weigh Solid in Ventilated Area (Fume Hood) ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->waste dispose Dispose of Hazardous Waste (Follow EHS Guidelines) waste->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

G cluster_1 This compound Toxicity Pathway OP This compound Metals Intracellular Metal Ions (e.g., Cu²⁺, Zn²⁺) OP->Metals Chelation Enzyme Metalloenzyme Inhibition OP->Enzyme HIF HIF-1α Stabilization (Hypoxia Mimicry) OP->HIF ROS Increased ROS Production (Oxidative Stress) Metals->ROS Mito Mitochondrial Dysfunction (Loss of Δψm) ROS->Mito Damage Cellular Damage ROS->Damage Apoptosis Apoptosis Mito->Apoptosis Damage->Apoptosis

Caption: Key signaling pathways involved in this compound-induced toxicity.

G cluster_2 Cytotoxicity Assay Workflow (MTT) seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (% Viability) read->analyze

Caption: General experimental workflow for assessing cytotoxicity using the MTT assay.

References

The Discovery and Enduring Legacy of o-Phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,10-Phenanthroline (B135089), commonly known as o-phenanthroline or simply phen, is a heterocyclic organic compound that has carved a significant niche in the landscape of chemical and biological sciences. Since its initial synthesis in the late 19th century, its unique properties as a rigid, planar, and bidentate chelating agent have led to a vast array of applications, from analytical chemistry to drug development. This technical guide provides an in-depth exploration of the discovery, history, key experimental protocols, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Milestones

The journey of this compound began in 1883 with its first synthesis by the German chemist Franz Blau.[1][2] Blau's initial work not only reported the synthesis of this novel compound but also noted its remarkable ability to form a highly colored complex with iron(II) ions.[1] This observation laid the groundwork for what would become one of its most significant applications.

A pivotal moment in the history of this compound came in 1931 when G. H. Walden, L. P. Hammett, and R. P. Chapman introduced its ferrous complex, known as "ferroin," as a high-potential oxidation-reduction indicator.[2] This discovery was a major advancement in analytical chemistry, providing a nearly ideal indicator for a wide range of volumetric analyses.[2] The intense red color of the ferrous complex and the pale blue of the ferric form allow for sharp and easily detectable endpoints.

Following these foundational discoveries, research into this compound and its derivatives expanded rapidly. Scientists began to explore its utility in various fields, including its use as a sensitive reagent for the spectrophotometric determination of iron and other metal ions, its role as a ligand in coordination chemistry, and its potential in biological systems as an enzyme inhibitor and a DNA-interacting agent.[1][3][4]

Physicochemical and Coordination Properties

This compound is a white crystalline solid with the molecular formula C₁₂H₈N₂.[4][5][6] Its rigid, planar structure, consisting of three fused rings with two nitrogen atoms positioned for chelation, is central to its chemical behavior.[4][5] This pre-organized arrangement of nitrogen atoms makes it an exceptional ligand for a multitude of metal ions.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its complexes, providing a valuable resource for experimental design and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₈N₂[4][5]
Molar Mass180.21 g/mol [4]
Melting Point98-100 °C (anhydrous), 117 °C (monohydrate)[5]
pKa (of conjugate acid)4.84[8]
Solubility in WaterSoluble[4][6]
Maximum Absorption (λmax) of Ferroin (B110374) Complex510 nm[4][5]

Table 2: Logarithm of Stepwise Stability Constants (log K) for Selected Metal-Phenanthroline Complexes at 25°C

Metal Ionlog K₁log K₂log K₃Overall log β₃Reference(s)
Fe²⁺5.865.39.821.0[9]
Fe³⁺6.55.511.723.7[10]
Cu²⁺8.06.75.119.8[9]
Ni²⁺8.68.17.624.3[9]
Co²⁺7.06.55.919.4[9]
Zn²⁺6.45.75.217.3[9]
Cd²⁺5.85.04.114.9[9]
Mn²⁺4.03.52.810.3[9]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the quantitative analysis of iron.

Synthesis of this compound via Skraup Reaction

The classical synthesis of this compound is achieved through a double Skraup reaction, which involves the reaction of o-phenylenediamine (B120857) with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid.[8][11][12]

Materials:

Procedure:

  • Carefully add concentrated sulfuric acid to a mixture of o-phenylenediamine, glycerol, and arsenic pentoxide in a reaction vessel equipped with a reflux condenser and a stirrer. The addition should be done portion-wise to control the exothermic reaction.

  • Heat the mixture gradually to approximately 140°C and maintain this temperature for several hours.

  • After the reaction is complete, cool the mixture and carefully dilute it with water.

  • Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude this compound.

  • Filter the crude product and wash it with water.

  • The crude product can be purified by dissolving it in hot water, treating it with activated carbon to remove colored impurities, and then allowing it to recrystallize upon cooling.

  • Further purification can be achieved by recrystallization from an organic solvent like benzene to obtain anhydrous this compound or from water to yield the monohydrate.[5]

Spectrophotometric Determination of Iron(II)

This protocol describes the use of this compound for the quantitative determination of ferrous iron in a sample. The method is based on the formation of the intensely colored ferroin complex, which is measured spectrophotometrically.[13][14][15]

Materials:

  • Standard iron solution (e.g., ferrous ammonium (B1175870) sulfate)

  • Hydroxylamine (B1172632) hydrochloride solution (to reduce Fe³⁺ to Fe²⁺)

  • This compound solution (0.1% w/v in water)

  • Sodium acetate (B1210297) buffer solution (to maintain pH between 6 and 9)

  • Sample solution containing an unknown concentration of iron

  • Spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Pipette a series of known volumes of the standard iron solution into separate volumetric flasks.

    • To each flask, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the this compound solution.

    • Add 8 mL of sodium acetate buffer to each flask and dilute to the mark with distilled water.

    • Allow the solutions to stand for at least 10-15 minutes for full color development.

    • Measure the absorbance of each standard solution at 510 nm using a spectrophotometer, with a blank solution (containing all reagents except iron) as the reference.

    • Plot a calibration curve of absorbance versus iron concentration.

  • Analysis of Unknown Sample:

    • Pipette a known volume of the sample solution into a volumetric flask.

    • Add the same reagents (hydroxylamine hydrochloride, this compound, and sodium acetate buffer) as for the standards.

    • Dilute to the mark with distilled water and allow for color development.

    • Measure the absorbance of the sample solution at 510 nm.

    • Determine the concentration of iron in the sample by comparing its absorbance to the standard curve.

Applications in Drug Development and Biological Research

The unique chemical properties of this compound have made it a valuable tool in drug development and biological research. Its ability to chelate metal ions is crucial for its role as an enzyme inhibitor, and its planar structure allows it to interact with DNA.

Inhibition of Metalloproteases and Deubiquitinating Enzymes

This compound is a well-known inhibitor of metalloproteases, enzymes that require a metal ion for their catalytic activity.[16] By chelating the essential metal ion, typically zinc, this compound renders the enzyme inactive.[16]

More recently, this compound has been identified as an inhibitor of Rpn11, a deubiquitinating enzyme (DUB) that is a component of the 26S proteasome.[1][2] The proteasome is a critical cellular machine responsible for protein degradation. Inhibition of Rpn11 by this compound blocks the function of the proteasome, leading to the accumulation of ubiquitinated proteins.[2] This disruption of protein homeostasis can trigger cellular stress responses, including the activation of the caspase cascade and the endoplasmic reticulum stress response, ultimately leading to apoptosis (programmed cell death).[2] This mechanism of action makes Rpn11 an attractive target for cancer therapy, and this compound serves as a valuable tool for studying this pathway.[2][17]

Rpn11_Inhibition_Pathway cluster_proteasome 26S Proteasome cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Ub_Protein Ubiquitinated Protein Rpn11 Rpn11 (DUB) Ub_Protein->Rpn11 binds to Proteasome_Core Proteasome Core Rpn11->Proteasome_Core deubiquitinates for degradation Accumulation Accumulation of Ubiquitinated Proteins o_Phen This compound o_Phen->Rpn11 inhibits ER_Stress ER Stress Response Accumulation->ER_Stress Caspase_Activation Caspase Cascade Activation Accumulation->Caspase_Activation Apoptosis Apoptosis ER_Stress->Apoptosis Caspase_Activation->Apoptosis

Caption: Inhibition of Rpn11 by this compound leads to apoptosis.
Interaction with DNA

The planar aromatic structure of this compound allows it to interact with DNA through various modes, including intercalation and groove binding.[18][19][20] Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix.[18][20] Groove binding occurs when the molecule fits into the major or minor grooves of the DNA.[4][21]

The copper(I) complex of this compound, [Cu(phen)₂]⁺, is a particularly interesting DNA-interacting agent.[3][4][6] In the presence of a reducing agent, this complex can cleave the phosphodiester backbone of DNA, acting as a chemical nuclease.[6] This property has been exploited in DNA footprinting techniques to identify the binding sites of proteins on DNA.[6][22]

DNA_Interaction cluster_dna DNA Double Helix cluster_outcome Consequences o_Phen This compound Intercalation Intercalation (between base pairs) o_Phen->Intercalation Groove_Binding Groove Binding (major/minor groove) o_Phen->Groove_Binding Cu_Phen [Cu(phen)₂]⁺ Complex Cu_Phen->Intercalation Cu_Phen->Groove_Binding DNA DNA DNA_Cleavage DNA Cleavage (Chemical Nuclease) Intercalation->DNA_Cleavage facilitates Groove_Binding->DNA_Cleavage facilitates Footprinting DNA Footprinting (Protein Binding Site ID) DNA_Cleavage->Footprinting enables

Caption: this compound and its complexes interact with DNA, enabling applications like DNA footprinting.
Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a general workflow for an enzyme inhibition assay using this compound as a potential inhibitor.

Enzyme_Inhibition_Workflow start Start prepare Prepare Reagents: - Enzyme Solution - Substrate Solution - this compound (Inhibitor) Stock - Assay Buffer start->prepare setup Set up Assay Plate: - Control wells (no inhibitor) - Test wells (varying [this compound]) - Blank wells (no enzyme) prepare->setup preincubate Pre-incubate Enzyme with this compound setup->preincubate initiate Initiate Reaction (add Substrate) preincubate->initiate monitor Monitor Reaction Progress (e.g., Spectrophotometry) initiate->monitor analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC₅₀ value monitor->analyze end End analyze->end

Caption: A generalized workflow for an enzyme inhibition assay.

Conclusion

From its discovery as a "laboratory curiosity" to its current status as an indispensable tool in various scientific disciplines, this compound has demonstrated remarkable versatility. Its rich history is a testament to the importance of fundamental chemical research and the unforeseen applications that can arise from it. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, historical context, and experimental applications of this compound is crucial for leveraging its full potential in their respective fields. The data and protocols presented in this guide serve as a comprehensive resource to facilitate further innovation and discovery driven by this remarkable molecule.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of o-Phenanthroline and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the diverse biological activities of o-phenanthroline (phen) and its coordination complexes with various metal ions. Renowned for their potent anticancer and antimicrobial properties, these compounds represent a promising frontier in the development of novel therapeutics. This document summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the fields of medicinal inorganic chemistry and drug discovery.

Introduction

orththis compound (o-phen) is a heterocyclic organic compound featuring a rigid, planar structure that makes it an exceptional chelating agent for a wide array of metal ions. The coordination of phen to a metal center can significantly enhance its biological efficacy, often leading to a synergistic effect that surpasses the activity of the free ligand or the metal salt alone. The resulting metal complexes have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents.

The therapeutic potential of these complexes stems from their diverse mechanisms of action, which include interactions with DNA, inhibition of crucial cellular enzymes, and the generation of reactive oxygen species (ROS). This guide will delve into these mechanisms, providing the necessary data and methodologies to facilitate further research and development in this exciting area.

Biological Activities and Quantitative Data

The biological potency of this compound and its metal complexes is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects. The following tables summarize key quantitative data from various studies, offering a comparative overview of the efficacy of different complexes.

Anticancer Activity

The cytotoxic effects of this compound metal complexes have been evaluated against a range of human cancer cell lines. The IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are a standard measure of anticancer potency.

ComplexCell LineIC₅₀ (µM)Reference
[Ag(phen)₂(mal)]·2H₂OA-498 (Kidney Carcinoma)Varies (3-18x > Cisplatin)[1][2]
[Ag(phen)₂(mal)]·2H₂OHep-G2 (Hepatocellular Carcinoma)Varies (3-18x > Cisplatin)[1][2]
[Cu(phen)₂(mal)]·2H₂OA-498 (Kidney Carcinoma)Varies (3-18x > Cisplatin)[1][2]
[Cu(phen)₂(mal)]·2H₂OHep-G2 (Hepatocellular Carcinoma)Varies (3-18x > Cisplatin)[1][2]
[Mn(phen)₂(mal)]·2H₂OA-498 (Kidney Carcinoma)Varies (3-18x > Cisplatin)[1][2]
[Mn(phen)₂(mal)]·2H₂OHep-G2 (Hepatocellular Carcinoma)Varies (3-18x > Cisplatin)[1][2]
Silver(I) complex (P-131)HCT-116 (Colorectal Carcinoma)0.86 ± 0.03[3]
CisplatinHCT-116 (Colorectal Carcinoma)9.08 ± 1.10[3]
Silver(I) complex (P-131)LO2 (Normal Liver)76.20 ± 0.48[3]
CisplatinLO2 (Normal Liver)3.99 ± 0.74[3]
[VO(chrys)phenCl]A549 (Lung Carcinoma)Lower than VIVO cation[4]
Antimicrobial Activity

This compound metal complexes exhibit significant activity against a wide range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

ComplexMicroorganismMIC (µg/mL)Reference
[Mn(4-MPipzcdt)₂(phen)]Candida albicans<8[5]
[Co(4-MPipzcdt)(phen)₂]ClCandida albicans8[5]
[Co(4-MPipzcdt)(phen)₂]ClPseudomonas aeruginosa16[5]
[Mn(4-MPipzcdt)(phen)₂]ClPseudomonas aeruginosa64[5]
[Ag(1)₂]ClO₄Staphylococcus aureusGood activity[6]
--INVALID-LINK--₂Staphylococcus aureusGood activity[6]
--INVALID-LINK--₂Staphylococcus aureusGood activity[6]
--INVALID-LINK--₂Escherichia coliModerate activity[6]
Mn-tdda-phenP. aeruginosa (CF Isolate 3)128[7]
Cu-tdda-phenP. aeruginosa (CF Isolate 3)64[7]
Ag-tdda-phenP. aeruginosa (CF Isolate 3)64[7]

Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its metal complexes are underpinned by a variety of molecular mechanisms. Understanding these pathways is crucial for the rational design of more effective and selective therapeutic agents.

DNA Interaction and Damage

A primary target for many this compound metal complexes is cellular DNA. These complexes can interact with DNA through several modes, including intercalation between base pairs and binding within the major or minor grooves. Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some complexes can induce DNA cleavage, either through hydrolytic or oxidative mechanisms, causing single- and double-strand breaks.

DNA_Damage_Pathway cluster_complex This compound Metal Complex cluster_dna DNA Interaction cluster_cellular_response Cellular Response Complex Metal-Phen Complex Intercalation Intercalation Complex->Intercalation π-stacking GrooveBinding Groove Binding Complex->GrooveBinding Electrostatic/Hydrophobic DNA_Cleavage DNA Cleavage Complex->DNA_Cleavage Redox Activity Replication_Inhibition Replication Inhibition Intercalation->Replication_Inhibition Transcription_Inhibition Transcription Inhibition GrooveBinding->Transcription_Inhibition Apoptosis Apoptosis DNA_Cleavage->Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Figure 1: DNA interaction and damage pathway of this compound metal complexes.
Generation of Reactive Oxygen Species (ROS) and Apoptosis

Many metal-phenanthroline complexes, particularly those with copper and manganese, are known to induce the production of reactive oxygen species (ROS) within cells.[8] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger programmed cell death, or apoptosis. Apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and the execution of cell death.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Metal_Complex Metal-Phen Complex ROS ↑ Reactive Oxygen Species (ROS) Metal_Complex->ROS Death_Receptor Death Receptor Metal_Complex->Death_Receptor Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: ROS generation and induction of apoptosis by this compound metal complexes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of this compound and its metal complexes.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound metal complex (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of test compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for desired treatment time Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Remove_Medium Remove medium Incubate_MTT->Remove_Medium Add_Solvent Add DMSO/Isopropanol Remove_Medium->Add_Solvent Read_Absorbance Measure absorbance at 570 nm Add_Solvent->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the MTT cytotoxicity assay.
DNA Cleavage Assay

This assay is used to determine the ability of a metal complex to cleave plasmid DNA.[12][13][14]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound metal complex

  • Tris-HCl buffer

  • Agarose (B213101)

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the plasmid DNA, the metal complex at various concentrations, and Tris-HCl buffer. The final volume is typically 10-20 µL. Include a DNA-only control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).

  • Gel Electrophoresis: Add loading dye to each reaction mixture and load the samples onto an agarose gel (e.g., 1%). Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Analyze the gel for the conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III). An increase in the intensity of Form II and Form III bands with increasing complex concentration indicates DNA cleavage activity.

Intracellular ROS Detection using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS.[15][16]

Materials:

  • Cells of interest

  • Culture medium

  • DCFH-DA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture cells to the desired confluency in an appropriate vessel (e.g., 24-well plate for microscopy or culture flask for flow cytometry).

  • Probe Loading: Wash the cells with PBS and then incubate them with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Compound Treatment: Wash the cells again with PBS to remove excess probe. Add the test compound at various concentrations in culture medium and incubate for the desired time.

  • ROS Detection:

    • Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and filter set.

  • Data Analysis: Quantify the increase in fluorescence intensity, which is proportional to the amount of intracellular ROS.

Conclusion

This compound and its metal complexes represent a versatile and potent class of compounds with significant therapeutic potential. Their diverse mechanisms of action, including DNA damage, enzyme inhibition, and ROS-mediated apoptosis, offer multiple avenues for therapeutic intervention in cancer and infectious diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further explore and harness the biological activities of these fascinating molecules. Continued investigation into the structure-activity relationships, in vivo efficacy, and toxicological profiles of these complexes will be crucial for their translation into clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to o-Phenanthroline as a Ligand for Metal Ion Complexation

Abstract: 1,10-Phenanthroline (B135089) (phen) is a robust, planar heterocyclic organic compound renowned for its efficacy as a bidentate chelating ligand for a vast array of metal ions.[1][2] Its rigid structure and strong σ-donating nitrogen atoms facilitate the formation of highly stable, five-membered chelate rings with metal centers, leading to complexes with unique electronic, optical, and redox properties.[2][3][4] These characteristics have established metal-phenanthroline complexes as vital components in fields ranging from analytical chemistry and catalysis to the development of novel therapeutic agents.[4][5][6] This guide provides a comprehensive technical overview of the synthesis, coordination chemistry, and physicochemical properties of this compound complexes, detailed experimental protocols for their characterization, and a survey of their applications, with a particular focus on drug development.

Synthesis and Coordination Chemistry

Synthesis of 1,10-Phenanthroline

The classical synthesis of 1,10-phenanthroline involves two successive Skraup reactions, utilizing glycerol (B35011) and o-phenylenediamine (B120857) as primary precursors.[7] An alternative and often improved method starts from o-nitroaniline. The rigidity of the phenanthroline scaffold is a key feature, making it a more sterically defined ligand compared to its more flexible analogue, 2,2'-bipyridine.[2]

Coordination Chemistry

1,10-Phenanthroline typically acts as a neutral bidentate ligand, coordinating to metal ions through its two nitrogen atoms.[3] This chelation results in thermodynamically and kinetically stable complexes. The coordination number and geometry of the resulting complexes are influenced by the metal ion's size, charge, and electronic configuration, as well as the stoichiometry of the reaction. For many transition metals, homoleptic complexes of the type [M(phen)₃]²⁺ are formed, exhibiting an octahedral geometry.[8] However, other stoichiometries and geometries are common, particularly with substituted phenanthroline ligands or the inclusion of other ancillary ligands.[8][9] For instance, substituents at the 2 and 9 positions can sterically hinder the formation of tris-complexes, favoring 1:1 or 1:2 metal-to-ligand ratios and tetrahedral or trigonal geometries.[3][8]

Table 1: Common Coordination Geometries of Metal-Phenanthroline Complexes

Metal IonStoichiometry (Metal:Phen)Typical GeometryRepresentative Complex
Fe(II)1:3Octahedral[Fe(phen)₃]²⁺ (Ferroin)[3][8]
Ni(II)1:3Octahedral[Ni(phen)₃]²⁺[8]
Cu(I)1:2Tetrahedral[Cu(phen)₂]⁺[8]
Cu(II)1:2Distorted Square Planar[Cu(phen)₂Cl₂][10]
Ru(II)1:2 (with other ligands)Octahedral[Ru(phen)₂(dppz)]²⁺[3]
Pt(II)1:1Square Planar[Pt(phen)Cl₂][3]
Pd(II)1:1Square Planar[Pd(phen)Cl₂][11]

Physicochemical Properties

Thermodynamic Stability

The stability of metal-phenanthroline complexes is quantified by their stability constants (log K). These values are crucial for understanding the behavior of these complexes in solution and for applications such as metal ion buffering and drug design.[12] For first-row transition metals, the stability of 1:1 complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[13][14] However, for 1:3 complexes, this order can be altered due to factors like spin-state changes, as seen in the anomalously high stability of the spin-paired [Fe(phen)₃]²⁺ complex.[13]

Table 2: Stepwise and Overall Stability Constants (log K) for Selected M(II)-Phenanthroline Complexes

Metal Ionlog K₁log K₂log K₃Overall log β₃Method
Fe(II)5.865.39.320.46Partition[13]
Co(II)7.256.755.9519.95Partition[13]
Ni(II)8.808.307.6524.75Partition[13]
Cu(II)9.006.855.3521.20Partition[13]
Zn(II)6.555.855.1517.55Partition[13]
Cd(II)5.805.104.2515.15Partition[13]
Mn(II)4.103.502.8010.40Partition[13]
Note: Values are typically determined at 25°C and an ionic strength of 0.1 M. Discrepancies exist in literature values depending on the experimental method used (e.g., potentiometric vs. partition methods).[15]
Electronic and Spectroscopic Properties

Metal-phenanthroline complexes often exhibit intense absorption bands in the UV-Vis region. These can be attributed to π-π* intraligand transitions within the phenanthroline ring system and, significantly, to metal-to-ligand charge transfer (MLCT) bands.[4][16] These MLCT transitions are responsible for the vibrant colors of many complexes, such as the deep red of [Fe(phen)₃]²⁺, and are fundamental to their applications in photocatalysis and sensing.[4][8]

Experimental Protocols

General Synthesis of a Tris(1,10-phenanthroline)metal(II/III) Complex

This protocol describes a general method for synthesizing complexes like tris(1,10-phenanthroline)iron(III).[17]

  • Preparation of Solutions : Prepare a solution of the metal salt (e.g., 0.01 mole of FeCl₃) in a suitable acidic medium (e.g., 10 mL of 10 M HClO₄).[17] Separately, dissolve a stoichiometric amount of the ligand (e.g., 0.03 mole of 1,10-phenanthroline) in the same acidic medium.

  • Reaction : Add the ligand solution dropwise to the stirred metal salt solution at room temperature. An immediate precipitate or slurry is often observed.[17]

  • Crystallization : Stir the mixture for a defined period (e.g., 30 minutes) and then allow it to stand undisturbed for several days to facilitate crystal growth.[17]

  • Isolation and Purification : Collect the crystals by filtration. Wash them with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • Recrystallization : Purify the product by recrystallizing from a suitable solvent, such as ethanol, to obtain high-purity crystals.[18]

  • Characterization : Dry the final product and characterize it using methods such as IR spectroscopy, UV-Vis spectroscopy, mass spectrometry, and X-ray crystallography.[11][18]

Determination of Stoichiometry by Job's Method of Continuous Variations (UV-Vis)

This spectrophotometric method is used to determine the metal-to-ligand ratio in a complex.[19][20]

  • Stock Solutions : Prepare equimolar stock solutions of the metal ion (e.g., 2.5 x 10⁻⁴ M Fe²⁺) and the ligand (2.5 x 10⁻⁴ M phenanthroline).[20]

  • Prepare Series : Prepare a series of solutions where the total moles of metal and ligand are constant, but their mole fractions vary. For a total volume of 10 mL, the volumes of the metal ion solution would range from 1 mL to 9 mL, while the ligand solution would correspondingly range from 9 mL to 1 mL.[21]

  • Equilibration and Measurement : Allow the solutions to equilibrate.[21] Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.[20] This λ_max should be predetermined by scanning a solution known to contain the complex (e.g., the 1:3 mixture).[20] Use a solution of the ligand alone as a blank.

  • Data Analysis : Plot the measured absorbance versus the mole fraction of the ligand. The plot will consist of two linear segments that intersect.[19] The mole fraction at the intersection point corresponds to the stoichiometry of the complex.[19][21] For example, an intersection at a mole fraction of 0.75 indicates a 1:3 metal-to-ligand ratio.

Determination of Stability Constants by Potentiometric Titration

The Calvin-Bjerrum technique, as modified by Irving and Rossotti, is a standard pH-metric method for determining proton-ligand and metal-ligand stability constants.[22][23]

  • Titration Setup : Use a calibrated pH meter with a combined glass electrode.[23][24] All solutions should be maintained at a constant temperature and ionic strength (e.g., using 0.1 M KNO₃).[23]

  • Prepare Titration Mixtures : Prepare the following sets of solutions for titration against a standard, carbonate-free base (e.g., 0.1 N NaOH):

    • (a) Acid only (e.g., HNO₃)

    • (b) Acid + Ligand (this compound)

    • (c) Acid + Ligand + Metal Ion

  • Titration : Titrate each solution with the standard base, recording the pH after each addition of titrant.

  • Calculations :

    • From the titration curves of (a) and (b), calculate the average number of protons associated with the ligand (n̅_A) at various pH values. This allows for the determination of the ligand's protonation constants (pKa).[22][24]

    • From all three curves, calculate the average number of ligands attached to the metal ion (n̅) and the free ligand concentration (pL) at each pH value.[24][25]

  • Formation Curve : Plot n̅ versus pL to generate the formation curve for the metal-ligand system.

  • Determine Constants : The stepwise stability constants (K₁, K₂, K₃) can be determined from this curve, for instance, by finding the pL value at half-integral values of n̅ (e.g., at n̅ = 0.5, pL = log K₁).[24][25]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Characterization start Select Metal Salt & Phenanthroline Ligand synthesis Synthesis in Solution (Stoichiometric Control) start->synthesis isolation Isolation & Purification (Filtration, Recrystallization) synthesis->isolation characterization Primary Characterization isolation->characterization uv_vis UV-Vis Spectroscopy (Stoichiometry, λmax) characterization->uv_vis ftir FTIR Spectroscopy (Coordination Confirmation) characterization->ftir nmr NMR Spectroscopy (For Diamagnetic Complexes) characterization->nmr advanced_char Advanced Characterization characterization->advanced_char xray Single Crystal X-ray Diffraction (Structure) advanced_char->xray potentiometry Potentiometry (Stability Constants) advanced_char->potentiometry mass_spec Mass Spectrometry (Molecular Weight) advanced_char->mass_spec application Application Testing (Catalysis, Biological Activity) advanced_char->application

Caption: Workflow for the synthesis and characterization of metal-phenanthroline complexes.

Applications in Research and Drug Development

The unique properties of metal-phenanthroline complexes have led to their use in a wide range of applications.

Catalysis

Complexes of copper, iron, cobalt, and ruthenium with phenanthroline derivatives are active catalysts for oxidation, cross-coupling, and C-H activation reactions.[4] For example, iron-phenanthroline complexes have been developed for the anti-Markovnikov hydrosilylation of alkenes.[26] The electronic properties of the complex can be fine-tuned by modifying substituents on the phenanthroline ring to optimize catalytic efficiency.[4]

Chemical Nucleases and DNA Interaction

One of the most studied applications is their role as "chemical nucleases".[27] The complex bis(1,10-phenanthroline)copper(I), [Cu(phen)₂]⁺, can cleave DNA in the presence of a reducing agent and an oxidant like H₂O₂.[27][28] The proposed mechanism involves the complex binding to DNA, often through intercalation or groove binding, and generating highly reactive hydroxyl radicals locally, which then attack the deoxyribose backbone, causing strand scission.[5][27] This property makes them valuable tools for DNA footprinting and has spurred their development as potential anticancer agents.[5][29]

dna_cleavage Mechanism of DNA Cleavage by a Cu-Phenanthroline Complex cu2 [Cu(II)(phen)₂]²⁺ (Inactive Precursor) cu1 [Cu(I)(phen)₂]⁺ (Active Species) cu2->cu1 Reduction reductant Reducing Agent (e.g., Ascorbate, NADH) reductant->cu1 dna_binding Binding to DNA (Intercalation / Groove Binding) cu1->dna_binding fenton Fenton-like Reaction dna_binding->fenton h2o2 H₂O₂ (Co-reagent) h2o2->fenton ros Generates Reactive Oxygen Species (•OH, O₂⁻) fenton->ros cleavage Oxidative Attack on Deoxyribose Backbone ros->cleavage Local High Concentration strand_scission DNA Strand Scission cleavage->strand_scission

Caption: Proposed mechanism for DNA cleavage by [Cu(phen)₂]⁺ complex.

Antimicrobial and Anticancer Agents

The development of metal-based drugs is a promising strategy to overcome resistance to conventional antibiotics and chemotherapeutics.[9][30] 1,10-phenanthroline and its metal complexes exhibit broad-spectrum antimicrobial activity.[30][31] The coordination of phen to a metal center can significantly enhance its biological activity, offering opportunities to target different biochemical pathways in bacteria.[30][32] Similarly, copper-phenanthroline complexes have shown higher in vitro cytotoxicity against various cancer cell lines than cisplatin, a widely used anticancer drug.[9] The mechanism of action is often linked to their ability to interact with DNA and generate oxidative stress.[5][9]

Metallopeptidase Inhibition

1,10-Phenanthroline is a known inhibitor of metallopeptidases, particularly those containing zinc.[3][8] It functions by chelating and removing the essential metal ion from the enzyme's active site, rendering it inactive.[3] This inhibitory action is a key consideration in drug development and in vitro biological assays.

stability_factors Key Factors Influencing Complex Stability (log K) stability Complex Stability (log K) metal Metal Ion Properties metal->stability ligand Ligand Properties ligand->stability solvent Solvent Effects solvent->stability charge Higher Charge charge->metal radius Smaller Ionic Radius radius->metal edg Electron Donating Groups (Increases Basicity) edg->ligand steric Steric Hindrance (Can Decrease Stability) steric->ligand polarity Solvent Polarity & Solvation Energy polarity->solvent

Caption: Factors influencing the thermodynamic stability of metal-phenanthroline complexes.

Conclusion and Future Prospects

1,10-Phenanthroline remains one of the most versatile and important ligands in coordination chemistry. The stability and unique electronic properties of its metal complexes ensure their continued relevance in catalysis, materials science, and analytical methods.[4][6] For drug development professionals, the proven antimicrobial and anticancer activities of these complexes, coupled with their ability to act as chemical nucleases, present a rich platform for designing next-generation therapeutics.[9][30] Future research will likely focus on synthesizing phenanthroline derivatives with tailored electronic and steric properties to enhance selectivity and efficacy, and on elucidating the precise mechanisms of action of these complexes in biological systems to accelerate their translation into clinical applications.[32]

References

Methodological & Application

Application Notes and Protocols: o-Phenanthroline as a Redox Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenanthroline is a heterocyclic organic compound that serves as a versatile bidentate ligand in coordination chemistry.[1][2] Its most prominent application in analytical chemistry is as a redox indicator, primarily through the formation of a stable complex with iron(II) ions, known as ferroin (B110374).[3] This intensely colored complex, [Fe(phen)₃]²⁺, undergoes a sharp and reversible color change upon oxidation, making it an excellent indicator for various redox titrations, particularly in the field of cerimetry.[4][5] These application notes provide detailed protocols for the preparation and use of this compound as a redox indicator in the quantitative analysis of iron(II) using cerium(IV) sulfate (B86663).

Principle of Operation

The utility of this compound as a redox indicator is based on the reversible oxidation-reduction of its iron(II) complex (ferroin). In its reduced form, [Fe(phen)₃]²⁺, the complex exhibits a distinct red color.[1][6] During a redox titration, at the equivalence point, the excess oxidizing agent oxidizes the iron center from Fe(II) to Fe(III), forming the [Fe(phen)₃]³⁺ complex. This oxidized form has a pale blue color.[3][7] The reaction and the corresponding standard electrode potential are as follows:

[Fe(phen)₃]³⁺ (pale blue) + e⁻ ⇌ [Fe(phen)₃]²⁺ (red) E⁰ = +1.06 V (in 1 M H₂SO₄)[3][7]

This high potential and the sharp, reversible color change make ferroin a superior indicator for titrations involving strong oxidizing agents like cerium(IV) salts.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data for the ferroin indicator system.

PropertyValueReference
Indicator Name Ferroin (tris(1,10-phenanthroline)iron(II) sulfate)[3]
Chemical Formula [Fe(C₁₂H₈N₂)₃]SO₄
Appearance (Reduced Form) Red solution
Appearance (Oxidized Form) Pale blue or cyan solution[3][9]
Transition Potential +1.06 V vs. SHE (in 1 M H₂SO₄)[3][10]
Molar Absorptivity (λmax) ε = 1.1 x 10⁵ L mol⁻¹ cm⁻¹ at 510 nm for [Fe(phen)₃]²⁺[7][11]
Stability Stable up to 60 °C[3]

Experimental Protocols

Preparation of 0.025 M Ferroin Indicator Solution

This protocol describes the preparation of a 0.025 M solution of the ferroin indicator.

Materials:

  • 1,10-phenanthroline (B135089) monohydrate (C₁₂H₈N₂·H₂O)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Beakers and stirring rod

Procedure:

  • Accurately weigh 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).[12][13]

  • Dissolve the ferrous sulfate in approximately 50 mL of distilled water in a beaker.

  • Add the 1,10-phenanthroline monohydrate to the ferrous sulfate solution and stir until completely dissolved. The solution will turn a deep red color.[12][13]

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.

  • Dilute the solution to the 100 mL mark with distilled water, cap the flask, and invert several times to ensure homogeneity.[13]

  • Store the prepared indicator solution in a dark, airtight bottle.

Titration of Iron(II) with Cerium(IV) Sulfate

This protocol details the determination of the concentration of an iron(II) solution using a standardized cerium(IV) sulfate solution and ferroin indicator.[14]

Materials:

  • Standardized 0.1 M Cerium(IV) sulfate solution (Ce(SO₄)₂)

  • Iron(II) solution of unknown concentration

  • 1 M Sulfuric acid (H₂SO₄)

  • 0.025 M Ferroin indicator solution

  • 250 mL conical flasks

  • 50 mL burette

  • 25 mL pipette

  • Distilled or deionized water

Procedure:

  • Pipette 25.00 mL of the iron(II) solution into a 250 mL conical flask.

  • Add 20 mL of 1 M sulfuric acid to the flask to ensure an acidic medium.

  • Add 2-3 drops of the 0.025 M ferroin indicator solution. The solution should turn red.[14]

  • Fill the burette with the standardized 0.1 M cerium(IV) sulfate solution and record the initial volume.

  • Titrate the iron(II) solution with the cerium(IV) sulfate solution, swirling the flask continuously.

  • As the endpoint is approached, the red color will start to fade. Add the titrant dropwise.

  • The endpoint is reached when the color of the solution sharply changes from red to a pale blue or greenish-blue. This color change should persist for at least 30 seconds.

  • Record the final volume of the cerium(IV) sulfate solution used.

  • Repeat the titration at least two more times to ensure reproducibility.

Calculation: The concentration of the iron(II) solution can be calculated using the following equation, based on the 1:1 stoichiometry of the reaction:

Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺[14]

Molarity of Fe²⁺ = (Molarity of Ce⁴⁺ × Volume of Ce⁴⁺) / Volume of Fe²⁺

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_indicator Prepare 0.025 M Ferroin Indicator prep_analyte Pipette 25 mL Iron(II) Solution prep_acid Add 20 mL 1 M H₂SO₄ prep_analyte->prep_acid add_indicator Add 2-3 drops Ferroin prep_acid->add_indicator titrate Titrate with 0.1 M Ce(IV) Sulfate add_indicator->titrate endpoint Observe Color Change (Red to Pale Blue) titrate->endpoint record Record Volume of Titrant endpoint->record calculate Calculate Iron(II) Concentration record->calculate

Caption: Experimental workflow for the redox titration of Iron(II).

redox_indicator_mechanism cluster_redox Ferroin Redox Equilibrium cluster_color Color Change at Endpoint reduced [Fe(phen)₃]²⁺ (Ferroin - Reduced Form) oxidized [Fe(phen)₃]³⁺ (Ferriin - Oxidized Form) reduced->oxidized + Ce⁴⁺ color_red Red reduced->color_red oxidized->reduced - Ce⁴⁺ (excess Fe²⁺) color_blue Pale Blue oxidized->color_blue

Caption: Redox mechanism and color change of the Ferroin indicator.

References

Application Notes & Protocols: Spectrophotometric Determination of Iron Using o-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spectrophotometric determination of iron using ortho-phenanthroline (B80953) (this compound) is a robust and sensitive method for quantifying trace amounts of iron in various samples. This technique is particularly valuable in pharmaceutical analysis, quality control of drug products, and environmental monitoring where low iron concentrations must be accurately measured. The method relies on the formation of a stable, intensely colored orange-red complex between ferrous iron (Fe²⁺) and three molecules of this compound.[1][2][3] The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer. The color of the complex is independent of pH in the range of 2 to 9.[1][4][5]

Principle

The underlying principle of this method is based on the reaction between ferrous ions (Fe²⁺) and 1,10-phenanthroline (B135089) (this compound) to form a stable tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[6] This complex exhibits a strong absorbance at a maximum wavelength (λmax) of approximately 508 to 510 nm.[1][2][4]

Since iron in many samples exists in the ferric state (Fe³⁺), a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is used to reduce Fe³⁺ to Fe²⁺ prior to complexation.[3][7][8] The pH of the solution is typically adjusted to a slightly acidic range (around 3.5 to 6) to ensure complete complex formation and prevent the precipitation of iron hydroxides.[7][8] The absorbance of the resulting colored solution is then measured and correlated to the iron concentration using a calibration curve prepared from standard iron solutions, following the Beer-Lambert Law.[4][5]

Chemical Reaction and Signaling Pathway

The overall process involves the reduction of ferric iron to ferrous iron, followed by the complexation with this compound.

Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction ReducingAgent Hydroxylamine Hydrochloride ReducingAgent->Fe2 Complex [Fe(o-Phen)₃]²⁺ (Orange-Red Complex) Fe2->Complex Complexation oPhen 3 this compound oPhen->Complex

Caption: Chemical reaction pathway for the formation of the iron-o-phenanthroline complex.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of iron using this compound.

Table 1: Reagents and Solutions

ReagentPreparationPurpose
Standard Iron Stock Solution (100 ppm) Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water, add 2.5 mL of concentrated H₂SO₄, and dilute to 1 L.[2][4][9]Preparation of working standards.
Hydroxylamine Hydrochloride Solution (10% w/v) Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[10]To reduce Fe³⁺ to Fe²⁺.[3][7]
This compound Solution (0.1% w/v) Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[10]Complexing agent for Fe²⁺.
Sodium Acetate (B1210297) Buffer Solution Dissolve 10 g of sodium acetate in 100 mL of deionized water.[10]To maintain the pH between 3 and 9 for optimal color development.[4][7]

Table 2: Experimental Parameters

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 508 - 510 nm[1][2][4]
Optimal pH Range 2 - 9[1][4][5]
Molar Absorptivity (ε) ~11,100 L mol⁻¹ cm⁻¹[1][4]
Color Stability Stable for long periods[1][4]
Beer's Law Concentration Range Varies, typically up to ~8 ppm[2]

Experimental Protocols

Preparation of Standard Solutions
  • Prepare a 100 ppm Iron Stock Solution: Accurately weigh approximately 0.7022 g of ferrous ammonium sulfate hexahydrate.[2] Dissolve it in a beaker with deionized water. Quantitatively transfer the solution to a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[5]

  • Prepare a 10 ppm Working Standard Solution: Pipette 10.00 mL of the 100 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Prepare Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0 ppm) by appropriately diluting the 10 ppm working standard solution into separate 50 mL or 100 mL volumetric flasks.[2]

Sample Preparation
  • Obtain the sample containing an unknown concentration of iron. If the sample is solid, an appropriate digestion procedure may be required to bring the iron into solution.

  • Transfer a known volume of the sample solution into a volumetric flask. The volume should be chosen such that the final iron concentration falls within the range of the calibration standards.

Color Development and Measurement
  • To each volumetric flask containing the calibration standards and the unknown sample, add the following reagents in the specified order, mixing after each addition:

    • 1 mL of 10% hydroxylamine hydrochloride solution.[10]

    • 10 mL of 0.1% this compound solution.[10]

    • 8 mL of sodium acetate buffer solution.[10]

  • Dilute each flask to the mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for at least 10-15 minutes for complete color development.[10]

  • Set the spectrophotometer to the predetermined λmax (approximately 508-510 nm).[2][4]

  • Use a blank solution (containing all reagents except iron) to zero the spectrophotometer.

  • Measure the absorbance of each standard and the unknown sample.

Experimental Workflow

The following diagram illustrates the overall experimental workflow.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_standards Prepare Calibration Standards add_hydroxylamine Add Hydroxylamine HCl (Reduction of Fe³⁺) prep_standards->add_hydroxylamine prep_sample Prepare Unknown Sample prep_sample->add_hydroxylamine add_ophen Add this compound (Complexation) add_hydroxylamine->add_ophen add_buffer Add Buffer (pH Adjustment) add_ophen->add_buffer measure_absorbance Measure Absorbance at λmax add_buffer->measure_absorbance plot_calibration Plot Calibration Curve measure_absorbance->plot_calibration determine_conc Determine Unknown Concentration plot_calibration->determine_conc

Caption: Experimental workflow for the spectrophotometric determination of iron.

Data Analysis and Beer-Lambert Law

The relationship between absorbance and concentration is described by the Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.[4][5]

A calibration curve is constructed by plotting the absorbance of the standard solutions versus their known concentrations. The concentration of the unknown sample is then determined by interpolating its absorbance on the calibration curve.

cluster_law Beer-Lambert Law Absorbance Absorbance (A) Concentration Concentration (c) Absorbance->Concentration Directly Proportional MolarAbsorptivity Molar Absorptivity (ε) MolarAbsorptivity->Absorbance Pathlength Path Length (b) Pathlength->Absorbance

Caption: Logical relationship of variables in the Beer-Lambert Law.

Interferences

Several ions can interfere with the determination of iron by forming complexes with this compound or by precipitating under the experimental conditions. Potential interfering cations include Ag⁺, Bi³⁺, Cu²⁺, Ni²⁺, and Co²⁺. Anions such as perchlorate, cyanide, molybdate, and tungstate (B81510) can also interfere.[1] The interference from some cations can be minimized by the addition of a masking agent like EDTA.[11]

Conclusion

The spectrophotometric determination of iron using this compound is a highly sensitive and reliable method suitable for a wide range of applications in research and industry. By following the detailed protocols and being mindful of potential interferences, accurate and precise quantification of iron can be achieved.

References

Application Notes and Protocols for O-Phenanthroline Iron Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the determination of iron concentration in aqueous samples using the o-phenanthroline colorimetric method. This assay is highly sensitive and specific for the detection of ferrous iron (Fe²⁺), and with the inclusion of a reducing agent, it can be used to determine the total iron content.

Principle

The this compound assay is based on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline (B135089) to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II) ([Fe(o-phen)₃]²⁺).[1][2] The intensity of the color produced is directly proportional to the concentration of ferrous iron in the sample and obeys Beer's law over a specific concentration range.[1][3]

To determine the total iron concentration, any ferric iron (Fe³⁺) present in the sample must first be reduced to ferrous iron (Fe²⁺). This is typically achieved using a reducing agent such as hydroxylamine (B1172632) hydrochloride or hydroquinone.[4][5][6] The pH of the solution is maintained within the optimal range of 3 to 9 for rapid and stable color development using a buffer solution, commonly sodium acetate (B1210297) or sodium citrate.[2][5] The absorbance of the resulting colored complex is measured spectrophotometrically at its wavelength of maximum absorbance (λmax), which is approximately 510 nm.[1][3][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound iron assay:

ParameterValueNotes
Wavelength of Maximum Absorbance (λmax) 508 - 511 nmThe precise λmax should be determined by scanning the spectrum of the iron-phenanthroline complex.[1][3][4]
Molar Absorptivity (ε) ~11,100 L·mol⁻¹·cm⁻¹This high value indicates the high sensitivity of the assay.[3][6]
Optimal pH Range 3 - 9A pH of 3.2 to 3.5 is often recommended for rapid color development.[2][5]
Linear Range Typically up to 5 mg/L (ppm)The linear range should be experimentally verified by generating a standard curve.[8]
Stability of Colored Complex Very stableThe color intensity is stable for extended periods.[3][5]

Experimental Protocols

Reagent Preparation

a. Standard Iron Stock Solution (e.g., 100 ppm Fe):

  • Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).[5]

  • Dissolve it in approximately 500 mL of deionized water in a 1 L volumetric flask.

  • Carefully add 2.5 mL of concentrated sulfuric acid to prevent the oxidation of Fe²⁺.[3][6]

  • Dilute to the 1 L mark with deionized water and mix thoroughly. This solution contains 100 µg of Fe per mL (100 ppm).

b. Hydroxylamine Hydrochloride Solution (10% w/v):

  • Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[5][6]

c. This compound Solution (0.1% w/v):

  • Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.[6] Gentle warming may be necessary to aid dissolution.

d. Sodium Acetate Buffer Solution (1 M):

  • Dissolve 13.6 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in 100 mL of deionized water.

Preparation of Standard Curve
  • Label a series of 50 mL volumetric flasks (e.g., 0, 1, 2, 3, 4, 5 ppm).

  • Prepare a working standard iron solution (e.g., 10 ppm) by diluting the 100 ppm stock solution.

  • Into the labeled volumetric flasks, pipette the following volumes of the 10 ppm working standard: 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mL to obtain final concentrations of 0, 1, 2, 3, 4, and 5 ppm after dilution to 50 mL.

  • To each flask, add 1 mL of hydroxylamine hydrochloride solution and swirl to mix.[6]

  • Add 5 mL of the sodium acetate buffer solution to each flask and mix.[1]

  • Add 10 mL of the this compound solution to each flask and mix.[6]

  • Dilute each solution to the 50 mL mark with deionized water, cap, and invert several times to ensure thorough mixing.

  • Allow the solutions to stand for at least 10-15 minutes for complete color development.[6]

  • Set a spectrophotometer to the predetermined λmax (around 510 nm).

  • Use the "0 ppm" standard (the blank) to zero the spectrophotometer.

  • Measure the absorbance of each of the remaining standards.

  • Plot a graph of absorbance versus iron concentration (in ppm). This should yield a linear relationship that follows Beer's Law.

Analysis of Unknown Sample
  • Take a known volume of the unknown sample and place it in a 50 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the linear range of the standard curve.

  • Add 1 mL of hydroxylamine hydrochloride solution and swirl.

  • Add 5 mL of the sodium acetate buffer solution and mix.

  • Add 10 mL of the this compound solution and mix.

  • Dilute to the 50 mL mark with deionized water, cap, and mix thoroughly.

  • Allow the solution to stand for 10-15 minutes.

  • Measure the absorbance of the sample at the same wavelength used for the standard curve.

  • Determine the concentration of iron in the sample by comparing its absorbance to the standard curve. Remember to account for any dilution of the original sample.

Diagrams

O_Phenanthroline_Iron_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Standard, Reductant, Ligand, Buffer) Standards Prepare Standard Curve Solutions Reagents->Standards Sample Prepare Unknown Sample Reagents->Sample Reduction Reduction of Fe³⁺ to Fe²⁺ (add Hydroxylamine HCl) Standards->Reduction Sample->Reduction Buffering pH Adjustment (add Sodium Acetate) Reduction->Buffering Complexation Color Development (add this compound) Buffering->Complexation Incubation Incubate (10-15 min) Complexation->Incubation Spectro Measure Absorbance at ~510 nm Incubation->Spectro Plot Plot Standard Curve (Absorbance vs. Concentration) Spectro->Plot For Standards Calculation Calculate Unknown Concentration Spectro->Calculation For Unknown Plot->Calculation

Caption: Experimental workflow for the this compound iron assay.

O_Phenanthroline_Reaction_Pathway Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 + e⁻ Reducer Reducing Agent (e.g., Hydroxylamine HCl) Reducer->Fe2 Complex [Fe(o-phen)₃]²⁺ (Orange-Red Complex) Fe2->Complex Phen 3 x this compound Phen->Complex

Caption: Signaling pathway of the this compound iron reaction.

References

Application Notes and Protocols: o-Phenanthroline as a Chelating Agent for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,10-Phenanthroline (o-phenanthroline) is a heterocyclic organic compound widely utilized as a chelating agent for the detection and quantification of various heavy metal ions. Its bidentate nature allows it to form stable, often colored or fluorescent, complexes with metal ions through its two nitrogen atoms. This property makes it an invaluable reagent in spectrophotometry, fluorescence spectroscopy, and electrochemistry for environmental monitoring, industrial quality control, and drug development research. These application notes provide detailed protocols and quantitative data for the use of this compound in the detection of heavy metals such as iron (Fe²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺).

Introduction to this compound Chelation

This compound's utility as a metal indicator is rooted in coordination chemistry. As a bidentate ligand, it forms strong, five-membered chelate rings with metal cations.[1] This chelation process alters the electronic structure of the metal-ligand complex, leading to distinct changes in its spectroscopic or electrochemical properties, which can be harnessed for quantitative analysis.[1] The most prominent application is the determination of ferrous iron (Fe²⁺), which forms an intensely red complex, allowing for highly sensitive detection.[1][2] The versatility of this compound and its derivatives extends to the detection of a wide array of other heavy metals.

Mechanism of Chelation

The fundamental mechanism involves the donation of lone pair electrons from the two nitrogen atoms of the this compound molecule to the vacant orbitals of a metal ion, forming a stable coordination complex. The stoichiometry of this complexation can vary, with common forms being [M(phen)]²⁺, [M(phen)₂]²⁺, and [M(phen)₃]²⁺.[3][4]

Caption: Chelation of a metal ion by this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of this compound-based detection methods for various heavy metals.

Table 1: Spectrophotometric Detection
Metal IonReagent Systemλmax (nm)Linear RangeDetection Limit (LOD)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Fe²⁺This compound510[2]0.5 - 2.0 ppm[5]0.03 mg/L[6]11,100[5]
Fe²⁺5-nitro-6-amino-1,10-phenanthroline520[7]0.1 - 0.4 µg/mL[7]0.1 µg/mL[7]Not Reported
Cd²⁺This compound & Eosin Y568[8]0.02 - 0.8 µg/mL[8]11.69 µg/L[8]1.07 x 10⁵[8]
Cd²⁺This compound & Dithizone~505[9]Not ReportedNot ReportedNot Reported
Pb²⁺This compound302.5[10]1 - 5 ppm[10]Not ReportedNot Reported
Table 2: Fluorescence Detection
Metal IonMethodExcitation (nm)Emission (nm)Linear RangeDetection Limit (LOD)
Fe²⁺Fluorescence Quenching266[11]365[11]5.0 x 10⁻⁷ - 2.0 x 10⁻⁵ M[11]2.4 x 10⁻⁸ M[11]
Table 3: Electrochemical Detection
Metal IonElectrode SystemTechniqueLinear RangeDetection Limit (LOD)
Hg²⁺This compound/Screen-Printed ElectrodeCyclic VoltammetryNot ReportedNot Reported
Pb²⁺This compound derivative/Screen-Printed ElectrodeCyclic VoltammetryNot Reported50 µM
Cd²⁺bis(imidazo[4,5-f][2][9]phenanthroline) appended bis-triazolo Calix[12]arene/GCESWASVNot Reported0.037 nM[3]
Pb²⁺bis(imidazo[4,5-f][2][9]phenanthroline) appended bis-triazolo Calix[12]arene/GCESWASVNot Reported0.015 nM[3]
Hg²⁺bis(imidazo[4,5-f][2][9]phenanthroline) appended bis-triazolo Calix[12]arene/GCESWASVNot Reported0.025 nM[3]

Experimental Protocols

Spectrophotometric Determination of Iron (Fe²⁺)

This protocol is adapted for the determination of total iron in a water sample. Ferric ions (Fe³⁺) are first reduced to ferrous ions (Fe²⁺) by hydroxylamine (B1172632), which then form a colored complex with this compound.

G start Start sample_prep Sample Preparation (e.g., acidification) start->sample_prep reduction Reduction of Fe³⁺ to Fe²⁺ (add Hydroxylamine HCl) sample_prep->reduction complexation Complexation (add this compound and Buffer) reduction->complexation color_dev Color Development (wait 15-30 min) complexation->color_dev measurement Measure Absorbance at 510 nm color_dev->measurement analysis Data Analysis (use calibration curve) measurement->analysis end End analysis->end

Caption: Spectrophotometric determination of Fe²⁺.

  • Standard Iron Solution (10 ppm)

  • This compound Solution (0.1% w/v in ethanol (B145695) or water)

  • Hydroxylamine Hydrochloride Solution (10% w/v)

  • Sodium Acetate (B1210297) Buffer Solution (pH ~5)

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Preparation of Standard Curve:

    • Pipette known volumes of the standard iron solution into a series of 100 mL volumetric flasks to prepare standards of 0.1, 0.2, 0.5, 1.0, and 2.0 ppm.

    • Add 1 mL of hydroxylamine hydrochloride solution and 5 mL of this compound solution to each flask.[5]

    • Add 8 mL of sodium acetate buffer to each flask to maintain the pH.[5]

    • Dilute to the mark with deionized water and mix well.

    • Allow the solutions to stand for at least 15 minutes for full color development.[5]

  • Sample Preparation:

    • Take a known volume of the water sample and place it in a 100 mL volumetric flask.

    • Follow the same steps of reagent addition as for the standards.

  • Measurement:

    • Set the spectrophotometer to a wavelength of 510 nm.

    • Use a reagent blank (containing all reagents except iron) to zero the instrument.

    • Measure the absorbance of each standard and the sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus iron concentration for the standards.

    • Determine the concentration of iron in the sample from its absorbance using the calibration curve.

Fluorescence Quenching Detection of Iron (Fe²⁺)

This method is based on the principle that the fluorescence of this compound is quenched upon the formation of a non-fluorescent complex with Fe²⁺.

G start Start prepare_solutions Prepare this compound, Fe²⁺ standards, and buffer start->prepare_solutions mix_reagents Mix this compound, Fe²⁺ standard/sample, and buffer (pH 7) prepare_solutions->mix_reagents heat_cool Heat to 80°C, then cool to room temp. mix_reagents->heat_cool measure_fluorescence Measure Fluorescence (Ex: 266 nm, Em: 365 nm) heat_cool->measure_fluorescence analyze_data Analyze Data (quenching vs. concentration) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Fluorescence quenching detection of Fe²⁺.

  • This compound Stock Solution

  • Standard Fe²⁺ Solutions

  • Buffer Solution (pH 7.0)

  • Hydroxylamine Hydrochloride (for total iron determination)

  • Fluorometer

  • To a 10 mL volumetric flask, add 1.0 mL of the this compound working solution, 1.0 mL of the Fe²⁺ standard or sample solution, and 2.0 mL of the pH 7.0 buffer solution.[11]

  • For total iron determination, add 0.5 mL of 10% hydroxylamine hydrochloride.[11]

  • Heat the mixed solution in a water bath at 80°C for 10 minutes.[11]

  • Cool the solution to room temperature (approximately 20 minutes) and dilute to the mark with water.[11]

  • Measure the fluorescence intensity at an excitation wavelength of 266 nm and an emission wavelength of 365 nm against a reagent blank.[11]

  • A decrease in fluorescence intensity is proportional to the Fe²⁺ concentration.

Electrochemical Detection of Heavy Metals (General Protocol)

This protocol outlines a general procedure for heavy metal detection using a modified electrode with an this compound-based ligand, employing a voltammetric technique like Square Wave Anodic Stripping Voltammetry (SWASV).

G start Start modify_electrode Modify Working Electrode (e.g., with this compound derivative) start->modify_electrode setup_cell Set up Electrochemical Cell (Working, Reference, Counter Electrodes in supporting electrolyte) modify_electrode->setup_cell accumulation Accumulation Step (apply negative potential to deposit metals) setup_cell->accumulation stripping Stripping Step (scan potential towards positive, metals are stripped off) accumulation->stripping measure_current Measure Stripping Peak Current stripping->measure_current analyze Analyze Data (peak current vs. concentration) measure_current->analyze end End analyze->end

Caption: Electrochemical detection of heavy metals.

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • This compound-based modifying agent

  • Supporting Electrolyte (e.g., acetate buffer)

  • Standard solutions of target heavy metals

  • Potentiostat

  • Electrode Modification: The working electrode is modified with the this compound-based chelating agent. This can be achieved through various methods such as drop-casting or electropolymerization.

  • Electrochemical Cell Setup: Place the modified working electrode, reference electrode, and counter electrode in an electrochemical cell containing the supporting electrolyte and the sample.

  • Accumulation Step: Apply a negative potential for a specific duration to pre-concentrate the heavy metal ions onto the electrode surface through chelation and electrochemical reduction.

  • Stripping Step: Scan the potential from negative to positive values. The deposited metals will be oxidized and stripped from the electrode surface, generating a current peak.

  • Measurement and Analysis: The position of the current peak is characteristic of the specific metal, and the peak height is proportional to its concentration. A calibration curve is constructed using standard solutions to quantify the metal concentration in the sample.

Conclusion

This compound and its derivatives are robust and versatile chelating agents for the detection of a variety of heavy metals. The choice of analytical technique—spectrophotometry, fluorescence spectroscopy, or electrochemistry—can be tailored to the specific metal ion, required sensitivity, and the sample matrix. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical applications.

References

Application of o-Phenanthroline in Photocatalysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,10-Phenanthroline (B135089) (o-phenanthroline), a bidentate heterocyclic organic compound, has emerged as a versatile ligand and photosensitizer in the field of photocatalysis. Its rigid, planar structure and strong chelating ability with various metal ions allow for the formation of stable and photoactive complexes.[1][2] These characteristics have led to its widespread application in diverse photocatalytic processes, including the degradation of organic pollutants, hydrogen evolution, production of hydrogen peroxide, and photoredox catalysis for organic synthesis.[3][4][5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound-based systems in photocatalysis.

Application 1: Photocatalytic Degradation of Organic Pollutants

This compound-based photocatalysts have demonstrated significant potential in the degradation of persistent organic pollutants in water.[6][7][8][9] Metal complexes of this compound, particularly with platinum, can act as efficient photosensitizers, promoting the generation of reactive oxygen species (ROS) like singlet oxygen (¹O₂) under visible light irradiation.[6] These ROS are highly reactive and can break down complex organic molecules into simpler, less harmful compounds.

Quantitative Data for Photocatalytic Degradation
Photocatalyst SystemTarget PollutantLight SourceDegradation Efficiency (%)Time (h)Reference
Platinum(II)-1,10-phenanthroline complex4-chlorophenol (B41353)Visible light98.53[6]
TiO₂ modified with 1,10-phenanthroline derivativesNot specifiedNot specifiedEnhanced activity reportedNot specified[10]
Experimental Protocol: Photocatalytic Degradation of 4-chlorophenol

This protocol is adapted from the study by Moustafa et al. (2011) on the photodegradation of 4-chlorophenol using a platinum-1,10-phenanthroline complex.[6]

Materials:

  • Platinum(II)-1,10-phenanthroline complex (photosensitizer)

  • 4-chlorophenol (pollutant)

  • Deionized water

  • Visible light source (e.g., Xenon lamp with appropriate filters)

  • Reaction vessel (e.g., quartz cuvette or beaker)

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

  • Preparation of the reaction solution: Prepare an aqueous solution of 4-chlorophenol at a known concentration (e.g., 50 mg/L).

  • Addition of photosensitizer: Add the platinum-1,10-phenanthroline complex to the solution at a specific concentration (e.g., 10 mg/L).

  • Photoreactor setup: Place the solution in the reaction vessel and position it under the visible light source. Ensure uniform irradiation by using a magnetic stirrer.

  • Initiation of photocatalysis: Turn on the light source to start the photocatalytic reaction.

  • Sampling: At regular time intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes), withdraw aliquots of the solution.

  • Analysis: Analyze the concentration of 4-chlorophenol in the collected samples using HPLC or a UV-Vis spectrophotometer to determine the degradation efficiency.

  • Data analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizing the Photocatalytic Degradation Pathway

Photocatalytic_Degradation cluster_0 Photocatalyst Excitation cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Pollutant Degradation Phen_Complex This compound Complex (Ground State) Phen_Complex_Excited This compound Complex (Excited State) Phen_Complex->Phen_Complex_Excited Visible Light (hν) Phen_Complex_Excited->Phen_Complex Intersystem Crossing O2 ³O₂ (Triplet Oxygen) Phen_Complex_Excited->O2 Energy Transfer ROS ¹O₂ (Singlet Oxygen) O2->ROS Pollutant Organic Pollutant ROS->Pollutant Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation_Products Hydrogen_Evolution_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Photosensitizer, Catalyst, Donor, Solvent) Start->Prepare_Mixture Degas Degas Solution (Freeze-Pump-Thaw) Prepare_Mixture->Degas Irradiate Irradiate with Visible Light Degas->Irradiate Sample_Gas Sample Headspace Gas Irradiate->Sample_Gas Periodically End End Irradiate->End Analyze_GC Analyze H₂ by Gas Chromatography Sample_Gas->Analyze_GC Calculate_TON Calculate Turnover Number (TON) Analyze_GC->Calculate_TON Calculate_TON->End H2O2_Production cluster_0 Light Absorption and Charge Separation cluster_1 Reductive and Oxidative Half-Reactions COF Phenanthroline-based COF (Ground State) COF_Excited COF (Excited State) (e⁻ + h⁺) COF->COF_Excited Visible Light (hν) COF_Excited->COF Recombination O2 O₂ (from Air) COF_Excited->O2 2e⁻ + 2H⁺ H2O H₂O COF_Excited->H2O 4h⁺ H2O2 H₂O₂ O2->H2O2 O2_final O₂ H2O->O2_final Oxidation Photoredox_Cycle PC Photocatalyst (PC) (e.g., Eosin Y) PC_star PC* PC->PC_star PC_reduced PC⁻˙ PC_star->PC_reduced + Donor PC_reduced->PC + Substrate Donor Electron Donor (e.g., DIPEA) Donor_oxidized Donor⁺˙ Donor->Donor_oxidized Substrate Ar-Br (Bromthis compound) Radical Ar˙ Substrate->Radical - Br⁻ Phosphite P(OEt)₃ Radical->Phosphite + P(OEt)₃ Product Ar-P(O)(OEt)₂ Phosphite->Product

References

o-Phenanthroline as a Matrix Metalloproteinase (MMP) Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenanthroline (1,10-phenanthroline) is a heterocyclic organic compound widely recognized for its role as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Under pathological conditions such as cancer, inflammation, and cardiovascular diseases, the expression and activity of MMPs are often upregulated. The inhibitory action of this compound stems from its function as a chelating agent, which binds to the essential zinc ion in the catalytic domain of MMPs, thereby rendering the enzymes inactive. These application notes provide detailed information and protocols for utilizing this compound as an MMP inhibitor in research and drug development settings.

Mechanism of Action

The primary mechanism by which this compound inhibits MMPs is through the chelation of the Zn²⁺ ion located at the enzyme's active site. This zinc ion is indispensable for the catalytic activity of MMPs, participating directly in the hydrolysis of peptide bonds within substrate proteins. By forming a stable complex with the zinc ion, this compound effectively removes it from its functional position, leading to a loss of enzymatic function.

Mechanism of MMP Inhibition by this compound MMP Active MMP Enzyme (with Zn²⁺ in catalytic site) Inactive_MMP Inactive MMP-o-Phenanthroline-Zn²⁺ Complex MMP->Inactive_MMP Degradation ECM Degradation MMP->Degradation cleaves oPhen This compound oPhen->Inactive_MMP chelates Zn²⁺ No_Degradation No ECM Degradation Inactive_MMP->No_Degradation prevents cleavage ECM_Substrate ECM Substrate (e.g., Collagen, Gelatin) ECM_Substrate->Degradation ECM_Substrate->No_Degradation

Caption: Mechanism of MMP inhibition by this compound.

Quantitative Data for MMP Inhibition

This compound is characterized as a non-specific MMP inhibitor. While it is known to inhibit a wide range of MMPs, comprehensive quantitative data in the form of IC50 or Ki values for each specific MMP is not extensively documented in publicly available literature. The most frequently cited value is for its inhibition of collagenase activity. It is also known to inhibit gelatinases such as MMP-2 and MMP-9.

MMP TargetInhibitory Concentration (IC50)Notes
Collagenase110.5 µMGeneral collagenase activity.
MMP-2Inhibition observedQuantitative IC50 value not readily available. Complete inhibition has been demonstrated in zymography assays.[1]
MMP-9Inhibition observedQuantitative IC50 value not readily available. Complete inhibition has been demonstrated in zymography assays.[1]
MMP-3Reduces mRNA expressionThis compound has been shown to reduce the expression of MMP-3.
MMP-13Reduces mRNA expressionThis compound has been shown to reduce the expression of MMP-13.

Downstream Signaling Pathways Affected by MMP Inhibition

MMPs play a significant role in cell signaling by processing a variety of extracellular signaling molecules, including growth factors and cytokines, and by modulating cell-matrix interactions. The expression of MMPs themselves is often regulated by signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting MMP activity, this compound can indirectly affect these downstream signaling cascades, which are critical in processes like inflammation, cell proliferation, and angiogenesis. For instance, MMPs can cleave and activate precursor forms of growth factors or cytokines, which in turn can activate MAPK and NF-κB signaling. Inhibition of MMPs by this compound can block these activation steps.

Impact of this compound on MMP-Mediated Signaling cluster_0 Extracellular cluster_1 Intracellular Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Stimuli->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Pro_MMP Pro-MMPs Active_MMP Active MMPs Pro_MMP->Active_MMP activation ECM ECM Degradation Active_MMP->ECM GF_Release Growth Factor Release Active_MMP->GF_Release GF_Release->Receptor feedback loop Gene_Expression Gene Expression (Pro-inflammatory, Pro-angiogenic) MAPK->Gene_Expression NFkB->Gene_Expression Gene_Expression->Pro_MMP upregulation oPhen This compound oPhen->Inhibition Inhibition->Active_MMP Inhibition Experimental Workflow for Assessing this compound as an MMP Inhibitor cluster_0 Assay Preparation cluster_1 Activity Assay cluster_2 Data Analysis Reagent_Prep Prepare Reagents: - MMP Enzyme - this compound dilutions - Substrate (Fluorogenic or Gelatin) Fluorometric Fluorometric Assay: - Incubate enzyme with inhibitor - Add fluorogenic substrate - Measure fluorescence kinetically Reagent_Prep->Fluorometric Zymography Gelatin Zymography: - Run samples on gelatin gel - Renature and develop with/without inhibitor - Stain and visualize Reagent_Prep->Zymography Sample_Prep Prepare Samples: - Conditioned media or - Purified enzyme Sample_Prep->Fluorometric Sample_Prep->Zymography Fluor_Analysis Analyze Fluorometric Data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value Fluorometric->Fluor_Analysis Zymo_Analysis Analyze Zymogram: - Image the gel - Quantify band intensity - Compare control vs. inhibitor Zymography->Zymo_Analysis

References

Application Notes and Protocols: Preparation of Ferroin Indicator Solution

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroin (B110374) is a chemical compound with the formula [Fe(o-phen)₃]SO₄, where o-phen is an abbreviation for 1,10-phenanthroline (B135089).[1] This complex is utilized as an indicator in analytical chemistry, particularly in redox titrations.[2][3] The active component is the [Fe(o-phen)₃]²⁺ ion, a chromophore that undergoes oxidation to the ferric state, [Fe(o-phen)₃]³⁺.[1] This transition results in a distinct and rapid color change, making it a valuable tool for endpoint determination in titrimetric analysis.[1][2] The ferroin solution is stable up to 60 °C and its color change is reversible.[1]

The characteristic deep red color of the ferroin indicator solution arises from the formation of the tris(1,10-phenanthroline)iron(II) complex. In its reduced state, containing the Fe(II) ion, the complex is red.[2] Upon oxidation to the Fe(III) state, the color changes to a pale blue.[2] This redox potential for this change is +1.06 volts in 1 M H₂SO₄.[1]

Quantitative Data Summary

The following table summarizes the various reported concentrations and quantities for the preparation of ferroin indicator solution.

ComponentProtocol 1[4]Protocol 2[5]Protocol 3[2]Protocol 4[6]Molarity
1,10-Phenanthroline Monohydrate1.485 g---0.025 M
1,10-Phenanthroline Hydrochloride-1.5 g-1.76 g0.025 M
1,10-Phenanthroline--1.49 g-0.025 M
Ferrous Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O)0.695 g---0.025 M
Ferrous Sulfate (FeSO₄)-0.7 g0.70 g0.7 g0.025 M
Distilled Water100 mL100 mL100 mL100 mL-
Final Concentration 0.025 M Approx. 0.025 M Approx. 0.025 M Approx. 0.025 M 0.025 M

Experimental Protocol

This protocol details the step-by-step methodology for the preparation of a 0.025 M ferroin indicator solution.

3.1. Reagents and Materials

  • 1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Beaker

  • Glass stirring rod

  • Weighing balance

3.2. Preparation Procedure

  • Weighing the Reagents: Accurately weigh 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).[4]

  • Dissolution: Transfer the weighed reagents into a beaker containing approximately 70 mL of distilled water.[5][6]

  • Mixing: Stir the mixture with a glass stirring rod until both solids are completely dissolved. The solution will develop a deep red color.

  • Final Volume Adjustment: Carefully transfer the solution into a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer of the dissolved reagents.

  • Dilution to the Mark: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.

  • Storage: Store the prepared ferroin indicator solution in a tightly closed container in a cool, dry, and well-ventilated area.[7] The solution is stable, but should be protected from light for long-term storage.

Diagrams

4.1. Chemical Reaction

The formation of the ferroin complex involves the reaction of three molecules of the bidentate ligand 1,10-phenanthroline with one ferrous ion.

G Formation of Ferroin Complex cluster_reactants Reactants cluster_product Product Fe Fe²⁺ complex [Fe(phen)₃]²⁺ (Ferroin) Fe->complex + phen 3 x phen_struct 1,10-Phenanthroline

Caption: Chemical reaction for the formation of the ferroin complex.

4.2. Experimental Workflow

The following diagram illustrates the workflow for the preparation of the ferroin indicator solution.

G Ferroin Indicator Preparation Workflow A Weigh Reagents (1,10-Phenanthroline & FeSO₄·7H₂O) B Dissolve in ~70 mL Distilled Water A->B C Transfer to 100 mL Volumetric Flask B->C D Dilute to Volume with Distilled Water C->D E Homogenize by Inversion D->E F Store in a Tightly Closed Container E->F

Caption: Step-by-step workflow for preparing ferroin indicator solution.

References

Application Notes and Protocols: The Role of o-Phenanthroline in the Synthesis of Organometallic Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthophenanthroline (o-phenanthroline or 1,10-phenanthroline) is a robust, bidentate N-donor ligand that plays a pivotal role in the field of organometallic chemistry and catalysis. Its rigid, planar structure and strong chelation ability with a wide range of transition metals lead to the formation of highly stable and catalytically active complexes. These catalysts have demonstrated remarkable efficacy in a variety of organic transformations, including cross-coupling reactions, C-H functionalization, and hydrosilylation, making them valuable tools in synthetic chemistry and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and application of organometallic catalysts, with a focus on palladium, iron, and copper-based systems.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

Application Notes:

Palladium complexes featuring this compound ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis. The this compound ligand enhances the stability and catalytic activity of the palladium center, often allowing for lower catalyst loadings and milder reaction conditions. These catalysts are particularly useful for the coupling of aryl halides with arylboronic acids. The electronic and steric properties of the phenanthroline scaffold can be tuned through substitution to optimize catalytic performance for specific substrates.

Quantitative Data:

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃ / Cs₂CO₃2-bromobenzaldehyde2-aminobenzeneboronic acidCs₂CO₃DMA90395[1]
Pd(PPh₃)₂Cl₂ / Et₃N2-bromobenzaldehyde2-aminobenzeneboronic acidEt₃NDMF80-50[1]

Experimental Protocols:

Protocol 1.1: Synthesis of the [Pd(phen)Cl₂] Catalyst

This protocol describes the synthesis of a common palladium-phenanthroline precatalyst.

  • Materials:

  • Procedure:

    • Dissolve K₂PdCl₄ in deionized water.

    • In a separate flask, dissolve 1,10-phenanthroline monohydrate in a minimal amount of acetonitrile.

    • Slowly add the phenanthroline solution to the K₂PdCl₄ solution with stirring.

    • A precipitate of [Pd(phen)Cl₂] will form.

    • Stir the mixture at room temperature for 1-2 hours.

    • Collect the precipitate by filtration, wash with deionized water, and dry under vacuum.[2]

Protocol 1.2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using a palladium-phenanthroline catalyst.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • [Pd(phen)Cl₂] (0.01 mmol, 1 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (B28343) (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a reaction vessel, add the aryl bromide, arylboronic acid, [Pd(phen)Cl₂], and potassium carbonate.

    • Add the toluene and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L(phen) OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)-X(phen) OA->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)-Ar(phen) Transmetal->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE RE->Pd0 Catalyst Regeneration Product R-Ar RE->Product Substrate1 R-X Substrate1->OA Substrate2 Ar-B(OH)₂ Substrate2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Iron-Catalyzed Hydrosilylation of Alkenes

Application Notes:

Iron complexes bearing phenanthroline-based ligands have emerged as cost-effective and environmentally friendly catalysts for the hydrosilylation of alkenes.[3] These reactions are crucial for the synthesis of organosilicon compounds. The use of modified phenanthroline-imine ligands allows for high regioselectivity, often favoring the anti-Markovnikov product.[4][5] The steric and electronic properties of the ligand can be readily tuned to control the outcome of the reaction.[4]

Quantitative Data:

CatalystAlkeneSilaneProductYield (%)Regioselectivity (anti-M:M)Reference
Fe-complex with 2-imino-9-aryl-1,10-phenanthroline1-octenePhenylsilane1-octyl(phenyl)silane95>98:2[6]
Fe-complex with 2-imino-9-aryl-1,10-phenanthrolineStyrenePhenylsilane(1-phenylethyl)(phenyl)silane991:99[6]
Co(OAc)₂@Phen-PMOPhenylacetylenePhenylsilaneAlkenylsilanes653:1 (α:β-trans)[7]

Experimental Protocols:

Protocol 2.1: Synthesis of 2-Imino-9-aryl-1,10-phenanthroline Iron Complex

This protocol describes the synthesis of a representative iron-phenanthroline catalyst.[4][5]

  • Materials:

    • 2,9-dichloro-1,10-phenanthroline

    • Arylboronic acid

    • Palladium catalyst (for Suzuki coupling)

    • Stille coupling reagents

    • Substituted aniline (B41778)

    • p-toluenesulfonic acid

    • FeCl₂

    • Appropriate solvents

  • Procedure:

    • Synthesize the 2-imino-9-aryl-1,10-phenanthroline ligand through a multi-step process involving Suzuki and Stille couplings, followed by hydrolysis and condensation with a substituted aniline using p-toluenesulfonic acid as a catalyst.[4][5]

    • Prepare the iron complex by reacting the synthesized ligand with FeCl₂ in a suitable solvent under an inert atmosphere.[4][5]

Protocol 2.2: General Procedure for Iron-Catalyzed Hydrosilylation

This protocol provides a general method for the hydrosilylation of an alkene using an iron-phenanthroline catalyst.[4][6]

  • Materials:

    • Alkene (0.7 mmol)

    • Silane (0.77 mmol)

    • Iron catalyst (e.g., C1d from the reference, 1 mol%)[6]

    • Ethylmagnesium bromide (EtMgBr) (2 mol%)

    • Tetrahydrofuran (THF) (1 mL)

  • Procedure:

    • In a glovebox, to a reaction vial, add the iron catalyst.

    • Add THF, followed by the alkene and silane.

    • Add the EtMgBr solution.

    • Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours).[6]

    • Quench the reaction with a few drops of water.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Visualizations:

Hydrosilylation_Cycle Fe0 Fe(0)L(phen-imine) Coordination Coordination Fe0->Coordination Fe_complex [Alkene]Fe(0)(H)(SiR₃)L Coordination->Fe_complex Insertion Hydride Insertion Fe_complex->Insertion FeII_alkyl R-alkyl-Fe(II)(SiR₃)L Insertion->FeII_alkyl RE Reductive Elimination FeII_alkyl->RE RE->Fe0 Catalyst Regeneration Product R-alkyl-SiR₃ RE->Product Substrate1 Alkene Substrate1->Coordination Substrate2 H-SiR₃ Substrate2->Coordination

Caption: Proposed catalytic cycle for iron-catalyzed hydrosilylation.

Copper-Catalyzed C-H Functionalization

Application Notes:

Copper-phenanthroline complexes are versatile catalysts for a range of C-H functionalization reactions, including amination and trifluoromethylation.[8][9][10] These methods provide direct routes to valuable organic molecules, avoiding the need for pre-functionalized substrates. The use of a bidentate phenanthroline-based auxiliary can direct the regioselectivity of C-H amination of phenol (B47542) derivatives.[9] In aerobic C-H trifluoromethylation, the copper-phenanthroline system operates under nearly neutral conditions.[10]

Quantitative Data:

Catalyst SystemSubstrateReagentProductYield (%)Reference
Cu(OAc)₂1,10-phenanthrolineTMSCF₃2-(trifluoromethyl)-1,10-phenanthroline75[10]
CuI / 1,10-phenanthrolineβ-ketoesterAlkyneHighly functionalized furan-[8]
CuBr / 1,10-phenanthroline2-arylpyridineAmideortho-aminated 2-arylpyridine-[11]

Experimental Protocols:

Protocol 3.1: Synthesis of a Copper-Phenanthroline Catalyst

This protocol describes a general method for preparing a copper-phenanthroline complex.

  • Materials:

    • Copper(I) or Copper(II) salt (e.g., CuI, Cu(OAc)₂)

    • 1,10-phenanthroline or a derivative

    • Appropriate solvent (e.g., acetonitrile, toluene)

  • Procedure:

    • In a reaction flask under an inert atmosphere, dissolve the copper salt in the chosen solvent.

    • Add a solution of the phenanthroline ligand in the same solvent dropwise to the copper salt solution with stirring.

    • Stir the mixture at room temperature or with gentle heating for a few hours.

    • The complex may precipitate out of solution or can be isolated by removal of the solvent.

    • Wash the resulting solid with a suitable solvent and dry under vacuum.

Protocol 3.2: General Procedure for Copper-Catalyzed Aerobic C-H Trifluoromethylation

This protocol is for the trifluoromethylation of phenanthroline itself.[10]

  • Materials:

    • 1,10-phenanthroline (0.2 mmol)

    • Cu(OAc)₂ (0.04 mmol)

    • KOAc (0.1 mmol)

    • AcOH (0.1 mmol)

    • Toluene (4.0 mL)

    • TMSCF₃ (0.2 mmol initially, then another 0.2 mmol)

    • Oxygen atmosphere

  • Procedure:

    • To a reaction tube, add 1,10-phenanthroline, Cu(OAc)₂, KOAc, and AcOH in toluene.

    • Introduce an oxygen atmosphere (e.g., via a balloon).

    • Add the first portion of TMSCF₃ at room temperature.

    • Stir the reaction mixture at 40 °C for 3 hours.

    • Add the second portion of TMSCF₃ and continue stirring at 40 °C.

    • Monitor the reaction by TLC.

    • After completion, work up the reaction by standard procedures and purify the product.

Visualizations:

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification Metal_Salt Metal Salt (e.g., PdCl₂, FeCl₂, Cu(OAc)₂) Mix_Stir Mix and Stir Metal_Salt->Mix_Stir Phen_Ligand This compound Ligand Phen_Ligand->Mix_Stir Solvent_Prep Solvent Solvent_Prep->Mix_Stir Isolate Isolate and Dry Catalyst Mix_Stir->Isolate Catalyst Prepared Catalyst Isolate->Catalyst Reaction_Setup Reaction Setup (Inert atmosphere, Temp control) Catalyst->Reaction_Setup Substrates Substrates (e.g., Aryl Halide, Alkene) Substrates->Reaction_Setup Reagents Reagents (e.g., Base, Silane) Reagents->Reaction_Setup Solvent_Reaction Solvent Solvent_Reaction->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Setup->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purification (Column Chromatography) Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: General experimental workflow for organometallic catalysis.

Conclusion

This compound and its derivatives are indispensable ligands in the synthesis of highly active and stable organometallic catalysts. The versatility of the phenanthroline scaffold allows for its application in a wide array of catalytic transformations with palladium, iron, and copper, among other metals. The ability to fine-tune the steric and electronic properties of these ligands provides a powerful tool for optimizing catalytic performance, making them essential for both academic research and industrial applications, including drug development and fine chemical synthesis. The protocols and data presented herein serve as a valuable resource for researchers seeking to employ this compound-based catalysts in their synthetic endeavors.

References

Application Notes and Protocols for the Analysis of Alkyl Lithium Compounds using o-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl lithium compounds are highly reactive organometallic reagents that are indispensable in organic synthesis and pharmaceutical development. Their potent nucleophilicity and basicity necessitate accurate determination of their concentration to ensure reaction stoichiometry and reproducibility. This document provides detailed application notes and protocols for the analysis of alkyl lithium compounds using o-phenanthroline as an indicator. This compound forms colored charge-transfer complexes with alkyl lithiums, providing a distinct endpoint for titration.[1] This method is a reliable and widely used alternative to other titration techniques.[1][2][3]

Principle of the Method

The titration of alkyl lithium compounds with a standard solution of a secondary alcohol, such as sec-butanol or isopropanol, in the presence of this compound is a common and effective method for determining the molarity of the organolithium reagent.[1][4] The alkyl lithium reagent reacts with the alcohol in a 1:1 stoichiometric ratio. This compound acts as an indicator, forming a colored complex with the excess alkyl lithium.[1][5] The endpoint of the titration is reached when the last of the alkyl lithium has been consumed by the alcohol, leading to a distinct color change as the this compound complex disappears.[6][7]

Quantitative Data Summary

The accuracy of the this compound titration method has been compared with other established methods, such as the Gilman double titration. The results demonstrate excellent agreement between the methods, validating the use of this compound for routine analysis of various alkyl lithium reagents.

Alkyl Lithium ReagentTitration MethodReported Molarity (M)Reference
n-BuLi in hexanesThis compound/s-BuOH1.62 ± 0.01[2]
n-BuLi in hexanesGilman Double Titration1.63 ± 0.02[2]
s-BuLi in cyclohexaneThis compound/s-BuOH1.29 ± 0.01[2]
s-BuLi in cyclohexaneGilman Double Titration1.30 ± 0.01[2]
t-BuLi in pentaneThis compound/s-BuOH1.55 ± 0.02[2]
t-BuLi in pentaneGilman Double Titration1.56 ± 0.02[2]
MeLi in etherThis compound/s-BuOH1.45 ± 0.01[2]
MeLi in etherGilman Double Titration1.46 ± 0.01[2]
PhLi in cyclohexane/etherThis compound/s-BuOH1.88 ± 0.02[2]
PhLi in cyclohexane/etherGilman Double Titration1.89 ± 0.03[2]

Experimental Protocols

Protocol 1: Titration of n-Butyllithium with sec-Butanol using this compound

This protocol details the determination of the concentration of an n-butyllithium (n-BuLi) solution in hexanes.

Materials:

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • n-Butyllithium solution in hexanes (sample to be analyzed)

  • Standardized solution of sec-butanol in anhydrous xylene or toluene (B28343) (e.g., 1.0 M)

  • This compound (solid)

  • Anhydrous solvent for dilution (e.g., hexanes or toluene)

  • Argon or nitrogen gas supply

  • Dry glassware (flasks, syringes, needles)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Titration Flask:

    • Flame-dry a 25 mL or 50 mL three-necked flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of inert gas (argon or nitrogen).[7]

    • Fit the flask with rubber septa on the side necks and a gas inlet on the center neck.

    • Add a small crystal (approximately 1-2 mg) of this compound to the flask.[4][6]

    • Add approximately 5-10 mL of anhydrous THF or diethyl ether to the flask via a dry syringe.[4][7]

    • Stir the solution until the this compound has dissolved.

    • Cool the flask to 0 °C in an ice bath.[4][7]

  • Addition of the Alkyl Lithium Sample:

    • Using a dry, gas-tight syringe, carefully draw up a precise volume of the n-BuLi solution (e.g., 1.00 mL).

    • Inject the n-BuLi solution into the stirred, cooled solution in the titration flask. A distinct color change to reddish-brown or rust-red should be observed, indicating the formation of the this compound-BuLi complex.[7][8]

  • Titration:

    • Fill a dry, gas-tight syringe with the standardized sec-butanol solution.

    • Slowly add the sec-butanol solution dropwise to the stirred reaction mixture.

    • Continue the addition until the color of the solution fades to a pale yellow or colorless endpoint. This indicates that all the n-BuLi has been consumed.[6][7]

    • Record the volume of the sec-butanol solution added.

  • Calculation:

    • Calculate the molarity of the n-BuLi solution using the following equation:

      Molarity of n-BuLi = (Molarity of s-BuOH × Volume of s-BuOH) / Volume of n-BuLi

  • Replicates:

    • For accuracy, it is recommended to perform the titration in triplicate and average the results.[2]

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dry Glassware B Add this compound A->B C Add Anhydrous Solvent B->C D Cool to 0 °C C->D E Add Alkyl Lithium Sample (Color Change to Red) F Titrate with Standard Alcohol E->F G Observe Endpoint (Colorless/Pale Yellow) F->G H Record Volume of Titrant I Calculate Molarity H->I J Repeat for Accuracy I->J logical_relationship cluster_reactants Reactants cluster_reaction Reaction Stages RLi Alkyl Lithium (Base) Start Start of Titration: RLi + Phen -> [RLi-Phen] (Colored Complex) RLi->Start ROH Alcohol (Acid) During During Titration: RLi + ROH -> RH + LiOR ROH->During Phen This compound (Indicator) Phen->Start Start->During Excess RLi present End Endpoint: All RLi is consumed. [RLi-Phen] disappears (Colorless) During->End Equivalence point reached

References

Application Notes and Protocols: o-Phenanthroline in DNA Intercalation and Cleavage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) (o-phenanthroline) is a heterocyclic organic compound widely recognized for its utility in the study of DNA interactions. As a planar molecule, it can insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1][2][3] This interaction is of significant interest in the development of novel therapeutic agents, particularly in cancer chemotherapy, where the disruption of DNA replication and transcription in tumor cells is a primary goal.[1][4][5]

Furthermore, when complexed with transition metals, most notably copper, this compound exhibits potent nuclease activity, leading to the cleavage of the DNA backbone.[6][7][8] This cleavage is typically oxidative, involving the generation of reactive oxygen species (ROS) that attack the deoxyribose sugar, ultimately causing strand scission.[7][8][9] The ability to induce site-specific or general DNA cleavage makes this compound and its metal complexes invaluable tools in molecular biology for DNA footprinting and as potential therapeutic agents.[10][11]

These application notes provide a comprehensive overview of the use of this compound for DNA intercalation and cleavage studies, including detailed experimental protocols and quantitative data to facilitate the design and execution of relevant assays.

Mechanisms of Action

The interaction of this compound with DNA is multifaceted, primarily involving two distinct modes:

  • DNA Intercalation: The planar aromatic ring system of this compound allows it to stack between the base pairs of the DNA helix.[1][2][3] This insertion causes a conformational change in the DNA, leading to an unwinding and lengthening of the helix, which can interfere with DNA replication and transcription processes.[12] The binding is stabilized by π-π stacking interactions between the phenanthroline ring and the DNA bases.[1][13]

  • DNA Cleavage (in complex with metals): In the presence of a reducing agent and molecular oxygen, the copper(I) complex of this compound, [Cu(phen)₂]⁺, can catalyze the production of reactive oxygen species, such as the hydroxyl radical (•OH).[6][8][9] These highly reactive species can abstract a hydrogen atom from the deoxyribose sugar of the DNA backbone, leading to strand scission.[7][14] The cleavage can be further enhanced by the ability of the phenanthroline ligand to position the copper ion in close proximity to the DNA.

Quantitative Data on this compound-DNA Interactions

The following table summarizes key quantitative data from studies on the interaction of this compound and its metal complexes with DNA. This data is essential for comparing the binding affinities and cleavage efficiencies of different compounds.

CompoundDNA TypeMethodBinding Constant (Kapp / M⁻¹)Quenching Constant (KSV / M⁻¹)Notes
--INVALID-LINK--₂Calf Thymus DNA (ctDNA)Ethidium (B1194527) Bromide Displacement2.55 x 10⁶-Phendione is 1,10-phenanthroline-5,6-dione.[15]
[Ag(phendione)₂]ClO₄Calf Thymus DNA (ctDNA)Ethidium Bromide Displacement2.79 x 10⁵-Phendione is 1,10-phenanthroline-5,6-dione.[15]
PhendioneCalf Thymus DNA (ctDNA)Ethidium Bromide Displacement1.33 x 10⁵-Phendione is 1,10-phenanthroline-5,6-dione.[15]
[Cu(N9-ABS)(phen)₂]Calf Thymus DNA (ctDNA)Ethidium Bromide Displacement5.1 x 10⁶0.333H₂N9-ABS = N-(9H-purin-6-yl)benzenesulfonamide.[16]
--INVALID-LINK--₂Calf Thymus DNA (ctDNA)UV-Vis Titration1.04 x 10⁵-pni = 2-(5-(1,10-phenanthroline))-1H-naphtha[4][17]imidazole.
[LIr]Calf Thymus DNA (ctDNA)Fluorescence Quenching1.04 x 10⁵7.35 x 10⁹[LIr] is a cyclometalated Iridium(III) complex with a phenanthroline-based ligand.[18][19]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific research needs and available resources.

Protocol 1: DNA Intercalation Study using UV-Visible Spectroscopy

This protocol is used to determine the binding affinity of this compound or its derivatives to DNA by monitoring changes in the UV-Visible absorption spectrum.

Materials:

  • This compound derivative

  • Calf Thymus DNA (ctDNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.2)

  • NaCl (e.g., 50 mM)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO or ethanol) and a stock solution of ctDNA in Tris-HCl buffer.

  • Determine the concentration of the ctDNA solution spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

  • Prepare a series of solutions with a constant concentration of the this compound compound and increasing concentrations of ctDNA in the Tris-HCl/NaCl buffer.

  • Incubate the solutions at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Record the UV-Visible absorption spectra of each solution over a relevant wavelength range.

  • Monitor the changes in the absorbance and wavelength of the maximum absorption peak of the compound upon addition of DNA. Hypochromism (decrease in absorbance) and bathochromism (redshift in wavelength) are indicative of intercalation.[16]

  • The intrinsic binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or similar models.

Protocol 2: DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis

This protocol assesses the ability of this compound-metal complexes to cleave plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

  • This compound-copper complex

  • Reducing agent (e.g., 3-mercaptopropionic acid (MPA) or sodium L-ascorbate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.2)

  • NaCl (e.g., 50 mM)

  • Agarose

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare a reaction mixture containing the plasmid DNA (e.g., 400 ng) in Tris-HCl/NaCl buffer.[15]

  • Add the this compound-copper complex to the reaction mixture at various concentrations.

  • Initiate the cleavage reaction by adding the reducing agent (e.g., 1 mM sodium L-ascorbate).[15] A control reaction without the complex and/or the reducing agent should be included.

  • Incubate the reaction mixtures at 37°C for a specific time (e.g., 30-60 minutes).[15]

  • Stop the reaction by adding a chelating agent (e.g., EDTA) or by adding the DNA loading dye.

  • Load the samples onto an agarose gel (e.g., 1%) prepared in TAE or TBE buffer.

  • Perform electrophoresis to separate the different DNA forms (supercoiled, nicked circular, and linear).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA indicates cleavage activity.[8]

Protocol 3: Competitive DNA Binding Assay using Fluorescence Spectroscopy

This protocol determines the ability of a compound to displace a known DNA intercalator, such as ethidium bromide (EtBr), providing evidence for an intercalative binding mode.

Materials:

  • This compound derivative

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.2)

  • NaCl (e.g., 50 mM)

  • Fluorometer

Procedure:

  • Prepare a solution of ctDNA and EtBr in Tris-HCl/NaCl buffer and incubate until the fluorescence intensity is stable.

  • Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 520 nm, emission maximum around 600 nm).

  • Add increasing concentrations of the this compound compound to the DNA-EtBr solution.

  • After each addition, incubate for a few minutes to allow for equilibrium and then record the fluorescence emission spectrum.

  • A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.[16]

  • The apparent binding constant (Kapp) can be calculated using the Stern-Volmer equation.

Visualizations

The following diagrams illustrate the key processes and workflows described in these application notes.

G DNA Intercalation by this compound cluster_0 Interaction Steps This compound This compound DNA_Helix DNA Double Helix This compound->DNA_Helix Approaches DNA Intercalated_Complex This compound Intercalated in DNA DNA_Helix->Intercalated_Complex Inserts between base pairs G Mechanism of DNA Cleavage by Cu(phen)₂⁺ cluster_0 Reaction Pathway Cu_phen [Cu(phen)₂]²⁺ Cu_phen_reduced [Cu(phen)₂]⁺ Cu_phen->Cu_phen_reduced Reduction Reducer Reducing Agent (e.g., Ascorbate) Reducer->Cu_phen_reduced ROS Reactive Oxygen Species (e.g., •OH) Cu_phen_reduced->ROS Reaction with O₂ O2 O₂ O2->ROS Cleaved_DNA Cleaved DNA ROS->Cleaved_DNA Attacks Deoxyribose DNA DNA DNA->Cleaved_DNA G Experimental Workflow for DNA Cleavage Assay Start Prepare Reaction Mixture (Plasmid DNA, Buffer) Add_Complex Add this compound-Cu Complex Start->Add_Complex Add_Reducer Initiate with Reducing Agent Add_Complex->Add_Reducer Incubate Incubate at 37°C Add_Reducer->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize DNA Bands Gel_Electrophoresis->Visualize

References

Troubleshooting & Optimization

Technical Support Center: Spectrophotometric Determination of Iron with o-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectrophotometric determination of iron using ortho-phenanthroline (B80953) (this compound). It is designed for researchers, scientists, and drug development professionals to help navigate potential challenges during this analytical procedure.

Troubleshooting Guide

This guide addresses common issues encountered during the spectrophotometric determination of iron with this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or low color development 1. Incorrect pH: The optimal pH range for the formation of the iron(II)-phenanthroline complex is between 3 and 9.[1][2] A pH outside this range can inhibit complex formation.1. Ensure the pH of the solution is adjusted to approximately 3.2-3.3 using a sodium citrate (B86180) or ammonium (B1175870) acetate (B1210297) buffer after the addition of all reagents.[1][3] Verify the pH of the final solution.
2. Iron in the ferric (Fe³⁺) state: this compound only forms a colored complex with ferrous iron (Fe²⁺).[4][5]2. Add a reducing agent, such as hydroxylamine (B1172632) hydrochloride or hydroquinone, to the sample before adding this compound to reduce all Fe³⁺ to Fe²⁺.[3][4][6]
3. Insufficient this compound: If interfering ions that also complex with this compound are present, there may not be enough reagent available for the iron.3. In the presence of interfering metals, add a larger excess of the this compound solution.[1]
4. Presence of strong oxidizing agents: These can consume the reducing agent, preventing the complete reduction of Fe³⁺.[1][4]4. Add an excess of the reducing agent (e.g., hydroxylamine hydrochloride) to counteract the effect of strong oxidants.[1]
Fading or unstable color 1. Photodegradation: The iron(II)-phenanthroline complex can be sensitive to light over extended periods.1. Store standards and samples in the dark if absorbance measurements are not performed promptly. However, the color is generally stable for at least 6 months.[1]
2. pH outside the stable range: Although the color is stable between pH 3 and 9, significant deviations can affect stability.[1][2]2. Re-verify and adjust the pH of the solution.
High blank absorbance 1. Contaminated reagents or glassware: Reagents, especially water, or glassware may contain trace amounts of iron.1. Use high-purity, iron-free water (deionized or distilled) for all solutions.[5] Thoroughly clean all glassware with an appropriate acid wash and rinse with iron-free water.
2. Contaminated this compound: The reagent itself might be contaminated with iron.2. Use analytical grade this compound.
Precipitate formation 1. Presence of certain metal ions: Ions like bismuth, cadmium, mercury, molybdate, and silver can precipitate the this compound reagent.[1]1. If these ions are known to be present, pretreatment of the sample to remove them (e.g., by extraction) may be necessary.[1]
2. Precipitation of metal hydroxides: At a higher pH, metal hydroxides, including iron hydroxides, can precipitate.2. Ensure the pH is maintained in the slightly acidic range (3.2-3.3) to keep the metal ions in solution.[1]
Non-linear calibration curve 1. High iron concentration: Beer's law may not be obeyed at very high concentrations of the analyte.1. Dilute the samples to bring the iron concentration within the linear range of the assay.
2. Instrumental limitations: Issues with the spectrophotometer, such as stray light, can cause non-linearity.2. Check the instrument's performance and ensure it is properly calibrated.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound method for iron determination?

A1: The method is based on the reaction of ferrous iron (Fe²⁺) with three molecules of this compound to form a stable, orange-red complex.[1][3] The intensity of the color produced is directly proportional to the concentration of iron in the sample and is measured spectrophotometrically at the wavelength of maximum absorbance, which is approximately 510 nm.[3] Since this compound does not react with ferric iron (Fe³⁺), a reducing agent is first added to convert all iron in the sample to the ferrous state.[4][5]

Q2: What are the most common interfering ions in this method?

A2: Several ions can interfere with the determination of iron using this compound. These can be broadly categorized as:

  • Ions that form precipitates with this compound: Bismuth, cadmium, mercury, molybdate, and silver.[1]

  • Ions that form complexes with this compound and reduce color intensity: Zinc, chromium, cobalt, copper, and nickel can compete with iron for the reagent.[1][4]

  • Anions that interfere: Strong oxidizing agents, cyanide, nitrite, and phosphates (especially polyphosphates) can interfere.[1]

Q3: How can interferences from other metal ions be minimized?

A3: The interference from other metal ions can often be overcome by adding a significant excess of the this compound reagent.[1] This ensures that there is enough reagent to complex with both the iron and the interfering ions, with sufficient excess remaining for the complete formation of the iron complex. In cases of severe interference, a prior separation step, such as extraction, may be required.[1]

Q4: What is the purpose of adding hydroxylamine hydrochloride?

A4: Hydroxylamine hydrochloride is a reducing agent. Its primary role is to reduce any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺).[4][5] This is crucial because only the ferrous form of iron reacts with this compound to produce the colored complex. It also helps to eliminate interferences from strong oxidizing agents.[1]

Q5: What is the optimal pH for the reaction, and how is it maintained?

A5: The color of the iron(II)-phenanthroline complex is stable over a pH range of 3 to 9.[1][2] However, to ensure rapid and complete color development, a pH between 2.9 and 3.5 is recommended.[1] This pH is typically maintained by adding a buffer solution, such as sodium citrate or ammonium acetate, to the reaction mixture.[1][3][6]

Quantitative Data on Interferences

The following tables, adapted from the comprehensive study by Fortune and Mellon, summarize the tolerance limits of various cations and anions in the determination of 2.0 ppm iron. The data indicates the maximum concentration of the ion that can be present without causing a significant deviation in the measured iron concentration.

Table 1: Effect of Various Cations on the this compound Method for Iron Determination (at 2.0 ppm Fe)

CationAdded asConcentration (ppm)Iron Found (ppm)
Be²⁺Sulfate (B86663)5002.0
Mg²⁺Chloride5002.0
Ca²⁺Chloride5002.0
Sr²⁺Chloride5002.0
Ba²⁺Chloride5002.0
Ce³⁺Chloride5002.0
Al³⁺Chloride5002.0
Pb²⁺Nitrate5002.0
AsO₄³⁻Sodium Salt5002.0
Cr³⁺Chloride202.0
Mn²⁺Chloride5002.0
Co²⁺Chloride102.0
Ni²⁺Chloride22.0
Cu²⁺Chloride102.1
Ag⁺Nitrate52.0
Zn²⁺Chloride101.9
Cd²⁺Chloride501.9
Hg²⁺Chloride11.9
Sn²⁺Chloride1002.0
Sn⁴⁺Chloride1002.0

Table 2: Effect of Various Anions on the this compound Method for Iron Determination (at 2.0 ppm Fe)

AnionAdded asConcentration (ppm)Iron Found (ppm)
NO₃⁻Sodium Salt5002.0
Cl⁻Sodium Salt5002.0
Br⁻Sodium Salt5002.0
I⁻Sodium Salt5002.0
SO₄²⁻Sodium Salt5002.0
SO₃²⁻Sodium Salt5002.0
S₂O₃²⁻Sodium Salt5002.0
ClO₃⁻Sodium Salt5002.0
ClO₄⁻Sodium Salt5002.0
CH₃COO⁻Sodium Salt5002.0
C₂O₄²⁻Sodium Salt502.0
C₄H₄O₆²⁻Sodium Salt5002.0
C₆H₅O₇³⁻Sodium Salt5002.0
PO₄³⁻Sodium Salt202.0
P₂O₇⁴⁻Sodium Salt102.0
F⁻Sodium Salt5002.0
MoO₄²⁻Sodium Salt52.0
WO₄²⁻Sodium Salt52.0
CN⁻Sodium Salt21.9
SCN⁻Sodium Salt5002.0

Data sourced from a study by Fortune and Mellon, as referenced in ASTM E394. The original study should be consulted for more detailed information on the experimental conditions.[7]

Experimental Protocol: Determination of Total Iron

This protocol outlines the key steps for the determination of total iron in a sample.

1. Reagent Preparation:

  • Standard Iron Solution (e.g., 10 ppm): Accurately weigh a suitable amount of ferrous ammonium sulfate hexahydrate, dissolve it in iron-free water containing a small amount of sulfuric acid to prevent hydrolysis, and dilute to a known volume in a volumetric flask.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of iron-free water.[3]

  • This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound monohydrate in 100 mL of iron-free water. Gentle warming may be necessary to aid dissolution.[3]

  • Buffer Solution (e.g., Ammonium Acetate): Prepare a buffer solution to maintain the required pH. For example, a 1% ammonium acetate solution in an acetic acid buffer.[3]

2. Sample Preparation:

  • Accurately measure a suitable aliquot of the sample into a volumetric flask.

  • Add a reducing agent (e.g., 1 mL of 10% hydroxylamine hydrochloride solution) and mix well.[3] This step reduces Fe³⁺ to Fe²⁺.

3. Color Development:

  • Add the buffer solution (e.g., 10 mL of ammonium acetate buffer) and mix.[3]

  • Add the this compound solution (e.g., 4 mL of 0.25% solution) and mix thoroughly.[3]

  • Dilute to the mark with iron-free water and allow the solution to stand for a few minutes for complete color development.[3]

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance for the iron(II)-phenanthroline complex, which is approximately 510 nm.[3]

  • Use a reagent blank (containing all reagents except the iron standard or sample) to zero the instrument.

  • Measure the absorbance of the standard solutions and the sample solution.

5. Calibration and Calculation:

  • Prepare a series of standard iron solutions of known concentrations and follow the color development procedure for each.

  • Plot a calibration curve of absorbance versus iron concentration for the standards.

  • Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Sample containing Fe²⁺/Fe³⁺ Reduction Add Reducing Agent (e.g., Hydroxylamine HCl) Fe³⁺ → Fe²⁺ Sample->Reduction Reagents Prepare Reagents: - this compound - Reducing Agent - Buffer Buffering Add Buffer (e.g., Sodium Acetate) pH ~3.3 Complexation Add this compound Formation of Orange-Red Complex Reduction->Buffering Buffering->Complexation Measurement Measure Absorbance at ~510 nm Complexation->Measurement Calculation Calculate Iron Concentration Measurement->Calculation Calibration Prepare Calibration Curve with Standards Calibration->Calculation

Caption: Experimental workflow for the spectrophotometric determination of iron with this compound.

Reaction_Pathway Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 + e⁻ ReducingAgent Reducing Agent ReducingAgent->Fe3 Complex [Fe(phen)₃]²⁺ (Orange-Red Complex) Fe2->Complex oPhen 3x this compound oPhen->Complex

Caption: Chemical pathway for the formation of the iron(II)-phenanthroline complex.

References

Technical Support Center: Enhancing the Stability of o-Phenanthroline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with o-phenanthroline (o-phen) metal complexes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound metal complex precipitates out of my aqueous solution. What is the first thing I should check?

A1: The first and most critical factor to investigate is the pH of your solution. The stability and solubility of this compound complexes are highly pH-dependent. At low pH, the nitrogen atoms on the phenanthroline ring can become protonated, which inhibits coordination with the metal ion. Conversely, at high pH, many metal ions will precipitate as metal hydroxides. For many common transition metal complexes with this compound, a pH range of 5-7 is often optimal. For instance, the formation of the iron(II)-phenanthroline complex reaches its maximum absorbance at a pH of 5.0.[1] It is crucial to experimentally determine the optimal pH for your specific metal-ligand system.[2]

Q2: I've optimized the pH, but my complex is still unstable and seems to be dissociating. What other factors should I consider?

A2: Several other factors can influence the stability of your complex:

  • Solvent System: The choice of solvent can significantly impact complex stability. Polar aprotic solvents can sometimes enhance stability compared to aqueous solutions.[3] The use of co-solvents, such as DMSO or ethanol (B145695) in water, can also improve both solubility and stability.[2] However, be aware that the solvent itself can sometimes coordinate with the metal ion, competing with the phenanthroline ligand.[4]

  • Ligand-to-Metal Ratio: Ensure you are using an appropriate stoichiometric ratio of ligand to metal. For many divalent metal ions, a 3:1 ligand-to-metal ratio is required to form the stable tris-complex, such as [Fe(phen)₃]²⁺.[5][6] Insufficient ligand will lead to the presence of less stable mono- and bis-complexes.

  • Choice of Counter-ion: If your complex is a salt, the counter-ion can affect its stability and solubility. Consider using larger, less coordinating anions like perchlorate (B79767) (ClO₄⁻) or triflate (CF₃SO₃⁻), which are less likely to interfere with the primary coordination sphere.[2][7]

  • Photostability: Some this compound complexes are light-sensitive and can degrade upon exposure to light. It is good practice to store your complex in the dark or in amber vials.

Q3: I am synthesizing an iron(II)-phenanthroline complex from an iron(III) salt, but I am not getting the characteristic red color. What could be the problem?

A3: The characteristic deep red color is indicative of the iron(II) complex, [Fe(phen)₃]²⁺. If you are starting with an iron(III) salt (like FeCl₃), you must first reduce the iron(III) to iron(II). A common issue is the choice and efficacy of the reducing agent.

  • Ineffective Reducing Agent: Some reducing agents may not be strong enough or may interfere with complex formation. For example, citric acid can chelate with iron ions itself, preventing the formation of the phenanthroline complex.[8]

  • Recommended Reducing Agents: Hydroxylamine hydrochloride or ascorbic acid are commonly used and effective reducing agents for this purpose.[1][8] Always ensure the reducing agent is fresh and added in sufficient quantity before the addition of the this compound.

Q4: Can modifying the this compound ligand itself improve the stability of the complex?

A4: Yes, modifying the phenanthroline backbone is a powerful strategy to enhance stability.

  • Electron-Donating Groups: Adding electron-donating groups (like methyl groups) to the phenanthroline ring increases the basicity of the nitrogen atoms, leading to stronger coordination with the metal ion and increased complex stability.[9]

  • Bulky Substituents: Introducing bulky substituents at the 2 and 9 positions of the phenanthroline ring can sterically hinder the complex from degradation or further reactions.[5][10] However, excessive steric hindrance can sometimes prevent the formation of the desired complex.[10]

  • Macrocyclization: Interlinking coordinated phenanthroline ligands to form a macrocycle can significantly improve the photostability and overall robustness of the complex.

Quantitative Data: Stability Constants

The stability of metal complexes with this compound can be quantified by their stability constants (log β). Higher values indicate a more stable complex. The table below summarizes the stepwise stability constants for some common divalent metal ions with this compound.

Metal Ionlog K₁log K₂log K₃log β₃ (Overall)
Mn²⁺4.03.53.110.6
Fe²⁺5.95.210.321.4
Co²⁺7.06.55.919.4
Ni²⁺8.68.17.624.3
Cu²⁺8.06.85.420.2
Zn²⁺6.45.85.217.4
Cd²⁺5.85.04.114.9

Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature. Data compiled from multiple sources.[11] The unusually high third stability constant (K₃) for Fe²⁺ is due to a change in the spin state of the iron upon coordination of the third ligand, leading to the very stable, intensely colored ferroin (B110374) complex.[11]

Experimental Protocols

Protocol 1: Synthesis of Tris(1,10-phenanthroline)iron(II) Sulfate (B86663)

This protocol describes the synthesis of the classic ferroin complex.

Materials:

Procedure:

  • Prepare a 0.025 M solution of ammonium iron(II) sulfate hexahydrate in deionized water.

  • Prepare a 0.075 M solution of 1,10-phenanthroline monohydrate in ethanol.

  • In a clean beaker, add 10 mL of the ammonium iron(II) sulfate solution.

  • While stirring, slowly add 10 mL of the 1,10-phenanthroline solution.

  • A deep red color should form immediately, indicating the formation of the [Fe(phen)₃]²⁺ complex.

  • The resulting solution can be used for spectrophotometric analysis or other applications.

Protocol 2: General Procedure for Assessing Complex Stability via UV-Vis Spectroscopy

This protocol can be used to monitor the stability of a complex over time or in the presence of a competing ligand.

Materials:

  • Pre-synthesized this compound metal complex solution of known concentration.

  • Buffer solution at the desired pH.

  • (Optional) Solution of a competing chelating agent (e.g., EDTA).

  • UV-Vis Spectrophotometer.

Procedure:

  • Dilute the stock solution of your complex in the chosen buffer to an appropriate concentration for UV-Vis analysis (typically in the micromolar range).

  • Measure the initial absorbance spectrum of the complex and record the wavelength of maximum absorbance (λ_max).

  • To test temporal stability, monitor the absorbance at λ_max at regular time intervals (e.g., every 15 minutes) over a desired period. A decrease in absorbance indicates dissociation of the complex.[12][13]

  • To test stability against a competing ligand, add a known concentration of the competing chelator (e.g., EDTA) to the complex solution.[14]

  • Immediately begin monitoring the absorbance at the λ_max of your complex. A rapid decrease in absorbance suggests your complex is less stable than the complex formed with the competing ligand.[14]

Visualizations

Factors_Affecting_Stability cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Experimental Conditions Complex Complex Stability Metal Metal Ion (Charge, Size, IE) Metal->Complex Ligand Ligand (Basicity, Sterics) Ligand->Complex pH pH pH->Complex Solvent Solvent System Solvent->Complex CounterIon Counter-ion CounterIon->Complex Temperature Temperature Temperature->Complex

Caption: Key factors influencing the stability of this compound metal complexes.

Troubleshooting_Workflow Start Instability Observed (Precipitation/Dissociation) Check_pH Is pH optimal (typically 5-7)? Start->Check_pH Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Solvent Consider Solvent System Check_pH->Check_Solvent Yes Adjust_pH->Check_pH Modify_Solvent Use co-solvents (e.g., EtOH, DMSO) Check_Solvent->Modify_Solvent No Check_Stoichiometry Check Ligand:Metal Ratio Check_Solvent->Check_Stoichiometry Yes Modify_Solvent->Check_Stoichiometry Adjust_Ratio Ensure excess ligand (e.g., 3:1 for tris-complex) Check_Stoichiometry->Adjust_Ratio No Modify_Ligand Advanced: Modify Ligand (e.g., add substituents) Check_Stoichiometry->Modify_Ligand Yes Stable Complex Stable Adjust_Ratio->Stable Modify_Ligand->Stable

Caption: A troubleshooting workflow for addressing instability in this compound complexes.

References

Technical Support Center: O-Phenanthroline Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with o-phenanthroline solubility in aqueous solutions.

Troubleshooting Guide

Q1: My this compound is not dissolving in water. What should I do?

A1: this compound has low solubility in water.[1] Several strategies can be employed to improve its dissolution:

  • Use the monohydrate or hydrochloride salt: this compound is often available as a monohydrate, which is slightly more soluble than the anhydrous form. For significantly better aqueous solubility, use this compound monohydrochloride monohydrate, which is soluble in water.[2][3][4][5]

  • Utilize a co-solvent: Adding a water-miscible organic solvent can significantly enhance solubility. Ethanol (B145695) is a common choice.[6] A typical procedure involves dissolving the this compound in a small amount of ethanol before adding it to the aqueous solution.[6]

  • Apply gentle heating and stirring: Heating the solution while stirring can aid in the dissolution process.[7] However, be mindful that the solution may precipitate upon cooling.

  • Adjust the pH: this compound is a weak base and its solubility is pH-dependent. In acidic media, it forms the phenanthrolinium ion, which is more soluble.[8] Therefore, acidifying the solution can improve solubility.[9]

Q2: I've managed to dissolve my this compound, but it precipitates out of solution over time. How can I prevent this?

A2: Precipitation upon standing can be due to a few factors:

  • Supersaturation: If the solution was heated to dissolve the this compound, it might have become supersaturated and will precipitate as it cools to room temperature. Try preparing a less concentrated solution.

  • pH changes: If the pH of your solution is not buffered, it could change over time due to atmospheric CO2 absorption, leading to precipitation. Using a suitable buffer system can maintain a stable pH.

  • Stock Solution Stability: this compound solutions can darken on standing and may need to be prepared fresh for some applications.[8] Stock solutions are generally stable for up to 3 months when stored at 4°C.

Q3: What is the optimal pH for dissolving this compound for complex formation with iron?

A3: For the quantitative complexation of iron(II) with this compound, a pH range of 3 to 9 is effective.[8] A pH of around 3.5 is commonly recommended to prevent the precipitation of iron salts like phosphates.[8] In many protocols, a sodium acetate (B1210297) buffer is used to maintain the appropriate pH.[7]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound and its salts in water?

A1: The solubility of this compound and its common forms varies significantly.

CompoundWater SolubilityReference(s)
1,10-Phenanthroline (B135089)0.269 g/100 mL (at 25 °C)
1,10-Phenanthroline monohydrateInsoluble to slightly soluble[1][10]
This compound monohydrochloride monohydrate0.1 g/mL, clear solution[2][3]

Q2: Are there any safety precautions I should be aware of when handling this compound?

A2: Yes, this compound is considered irritant and harmful. It is advised to avoid inhalation of dust and direct contact with skin and eyes.[10] It is also toxic to aquatic organisms.[10] Always consult the Safety Data Sheet (SDS) before use.

Q3: Can I use solvents other than ethanol to prepare my this compound stock solution?

A3: Yes, this compound is soluble in other organic solvents like methanol, acetone, and benzene. The choice of solvent will depend on the specific requirements of your experiment and its compatibility with your aqueous system.

Experimental Protocols

Protocol 1: Preparation of a 0.1% (w/v) this compound Solution in Water

This protocol is suitable for applications such as the colorimetric determination of iron.

Materials:

  • 1,10-Phenanthroline monohydrate

  • Distilled or deionized water

  • Stirring hot plate

  • Volumetric flask (e.g., 50 mL)

  • Magnetic stir bar

Procedure:

  • Weigh out 0.05 g of 1,10-phenanthroline monohydrate.

  • Transfer the solid to a 50 mL volumetric flask.

  • Add approximately 30 mL of distilled water.

  • Place a magnetic stir bar in the flask and place it on a stirring hot plate.

  • Gently heat the solution while stirring until the solid is completely dissolved.[7]

  • Allow the solution to cool to room temperature.

  • Once cooled, add distilled water to the 50 mL mark.

  • Mix the solution thoroughly.

  • Store the solution in a dark place.[7]

Protocol 2: Preparation of a 20 mM this compound Solution using an Ethanol/Water Co-solvent System

This protocol is often used when a higher concentration of this compound is required in a predominantly aqueous solution.

Materials:

  • 1,10-Phenanthroline

  • Ethanol (100%)

  • Distilled or deionized water

  • Volumetric flask (e.g., 50 mL)

Procedure:

  • Weigh out the required amount of 1,10-phenanthroline for a 20 mM solution in 50 mL (0.1802 g).

  • Transfer the solid to a 50 mL volumetric flask.

  • Add 5 mL of 100% ethanol to the flask.[6]

  • Swirl the flask to dissolve the solid completely.

  • Once dissolved, slowly add distilled water to the 50 mL mark.

  • Mix the solution thoroughly.

Visualizations

O_Phenanthroline_Solubility_Troubleshooting start Start: this compound insoluble in water q1 Is the hydrochloride salt available? start->q1 use_hcl Use this compound HCl (highly soluble) q1->use_hcl Yes q2 Can a co-solvent be used? q1->q2 No end_soluble This compound dissolved use_hcl->end_soluble use_etoh Dissolve in a small amount of ethanol first, then add water q2->use_etoh Yes q3 Is pH adjustment permissible? q2->q3 No use_etoh->end_soluble adjust_ph Acidify the solution (e.g., with HCl) q3->adjust_ph Yes heat_stir Apply gentle heating and stirring q3->heat_stir No adjust_ph->end_soluble heat_stir->end_soluble Success end_insoluble Solubility issue persists. Consider alternative reagents. heat_stir->end_insoluble Failure

Caption: Troubleshooting workflow for this compound dissolution.

Factors_Affecting_Solubility solubility This compound Aqueous Solubility form Chemical Form solubility->form solvent Solvent System solubility->solvent ph pH of Solution solubility->ph temp Temperature solubility->temp hcl_salt Hydrochloride Salt (Higher Solubility) form->hcl_salt anhydrous Anhydrous/Monohydrate (Lower Solubility) form->anhydrous cosolvent Co-solvents (e.g., Ethanol) Increase Solubility solvent->cosolvent water Pure Water (Low Solubility) solvent->water acidic Acidic pH (Increased Solubility) ph->acidic neutral_basic Neutral/Basic pH (Lower Solubility) ph->neutral_basic heating Heating (Increases Solubility) temp->heating

Caption: Factors influencing this compound's aqueous solubility.

References

Technical Support Center: Optimizing o-Phenanthroline Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH for o-phenanthroline-based assays, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical for the this compound assay?

A1: The formation of the colored metal-phenanthroline complex is highly dependent on pH. There are two primary reasons for this:

  • At low pH (typically < 2) , the this compound ligand becomes protonated. These excess hydrogen ions (H+) compete with the ferrous ions (Fe²⁺) for the binding sites on the ligand, which inhibits the formation of the colored complex and leads to falsely low absorbance readings[1][2].

  • At high pH (typically > 9) , metal ions like iron tend to precipitate out of solution as insoluble metal hydroxides (e.g., Fe(OH)₂). This precipitation removes the iron from the solution, making it unavailable to react with this compound, again resulting in inaccurate, low readings[1][3].

Q2: What is the optimal pH for the this compound assay for iron?

A2: The Fe(II)-phenanthroline complex is stable over a broad pH range of 2 to 9[4][5]. However, for optimal and maximal color development, a slightly acidic pH is recommended. Most protocols suggest a pH between 3.5 and 6.0[1][2]. Studies have shown that maximum absorbance for the iron complex is often achieved at a pH of approximately 5.0[3].

Q3: What type of buffer should I use?

A3: An acetic acid-sodium acetate (B1210297) buffer system is commonly used to maintain the pH in the optimal range (e.g., pH 4.5)[6][7]. A sodium acetate buffer can also be used to maintain a constant pH of 3.5[2]. The key is to use a buffer system that can hold the pH stable throughout the experiment without interfering with the complex formation.

Q4: Do I need a reducing agent?

A4: Yes. This compound quantitatively forms the colored complex with ferrous iron (Fe²⁺). Since samples, particularly in aqueous environments, often contain ferric iron (Fe³⁺) due to oxidation by dissolved oxygen, a reducing agent is essential to convert all Fe³⁺ to Fe²⁺ before adding the phenanthroline[1]. Hydroxylamine (B1172632) hydrochloride is the most common reducing agent for this purpose[1][6].

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Weak or No Color Development pH is too low: Excess H⁺ is preventing complex formation.Verify the final pH of your reaction mixture is within the optimal range (3.5-6.0). Adjust with your buffer as needed.
Insufficient reducing agent: Not all Fe³⁺ was converted to Fe²⁺.Ensure an adequate amount of hydroxylamine hydrochloride was added and allowed to react before adding this compound[1].
Reagent degradation: The this compound or standard solutions may have degraded.Prepare fresh reagents and standards. Store them according to the manufacturer's instructions, protected from light.
Incorrect order of reagent addition: Adding this compound before the reducing agent can lead to incomplete complexation.Always add the reducing agent first to convert Fe³⁺ to Fe²⁺, followed by the buffer, and then the this compound solution[3].
Precipitate Forms in Solution pH is too high: Metal ions are precipitating as hydroxides.Lower the pH of your solution to be within the recommended range (3.5-6.0) using your buffer system[1][3].
High concentration of interfering metals: Certain metals can precipitate at the assay pH.Check your sample for high concentrations of interfering ions. Dilution or using a masking agent may be necessary.
High Blank Reading Contaminated reagents: Water or buffer may be contaminated with iron.Use high-purity, iron-free water (deionized or distilled) for all reagent and sample preparations. Test each reagent individually for contamination.
Contaminated glassware: Glassware may have residual iron contamination.Acid-wash all glassware (e.g., with dilute HCl) and rinse thoroughly with iron-free water before use[1].
Inconsistent or Drifting Absorbance Unstable pH: The buffer capacity is insufficient, leading to pH drift during the experiment.Check the buffering capacity and ensure it is adequate for your sample matrix. Prepare a fresh buffer if needed.
Temperature fluctuations: The rate of complex formation can be temperature-dependent.Allow all reagents and samples to come to room temperature before starting the assay. Perform incubations at a controlled temperature[8].
Photoreduction of Fe³⁺ (in specific assays): In some applications like ferrioxalate (B100866) actinometry, ambient light can cause photoreduction during measurement, leading to increasing absorbance[9].If applicable, use a masking agent like fluoride (B91410) and minimize exposure to light during measurement[9].

Data Presentation: pH Optimization for Iron Assays

The optimal pH for this compound assays can vary slightly based on the metal ion being quantified. The data below is specifically for iron.

ParameterValueSource(s)
Broad pH Stability Range 2.0 - 9.0[4][5][10]
Recommended Optimal pH Range 3.5 - 6.0[1][2]
pH for Maximum Absorbance ~5.0[3]
Commonly Used Buffer pH 3.5 or 4.5[2][7]
Wavelength of Max Absorbance (λmax) 508 - 510 nm[3][4][11]

Experimental Protocols

Protocol 1: Determining Optimal pH for an Iron Assay

This protocol outlines the steps to generate a pH curve and identify the optimal pH for your specific experimental conditions.

  • Prepare Reagents:

    • Iron Standard Stock Solution: Prepare a 10 ppm iron standard.

    • Hydroxylamine Hydrochloride (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of iron-free water[5].

    • This compound (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline (B135089) monohydrate in 100 mL of iron-free water. Gentle warming may be required[5].

    • Buffer Series: Prepare a series of buffers (e.g., sodium acetate-acetic acid) covering a pH range from 2.0 to 10.0 in 1.0 pH unit increments.

  • Set up Reaction Series:

    • Label a series of 50 mL volumetric flasks, one for each pH point to be tested (e.g., pH 2.0, 3.0, ... 10.0) and one for a blank at each pH.

    • To each flask, add a fixed volume of your iron standard (e.g., 5 mL of 10 ppm standard).

    • Add 1 mL of the 10% hydroxylamine hydrochloride solution to each flask and swirl to mix[7].

    • Add 10 mL of the appropriate buffer to each corresponding labeled flask[5].

  • Color Development:

    • Add 4 mL of the 0.25% this compound solution to each flask[5].

    • Dilute to the 50 mL mark with iron-free water and mix thoroughly.

    • Allow the solutions to stand for at least 10-15 minutes for full color development[12].

  • Measurement and Analysis:

    • Set your spectrophotometer to the λmax of the Fe(II)-phenanthroline complex (510 nm)[4].

    • Using the corresponding pH blank, zero the spectrophotometer for each pH reading.

    • Measure the absorbance of each solution.

    • Plot Absorbance vs. pH. The optimal pH is the point at which the absorbance is maximal and the curve is relatively flat, indicating a stable complex.

Visualizations

Experimental Workflow for pH Optimization

G Workflow for this compound Assay pH Optimization prep 1. Prepare Reagents (Iron Standard, Reductant, This compound, pH Buffers) setup 2. Set Up Reaction Series (One for each pH point) prep->setup add_reduct 3. Add Reductant (e.g., Hydroxylamine HCl) setup->add_reduct add_buff 4. Add pH Buffer add_reduct->add_buff add_phen 5. Add this compound (Allow color development) add_buff->add_phen measure 6. Measure Absorbance (at 510 nm) add_phen->measure analyze 7. Plot & Analyze (Absorbance vs. pH) measure->analyze

Caption: A flowchart of the experimental steps for determining the optimal pH.

Troubleshooting Decision Tree for Low Absorbance

G Troubleshooting Guide for Weak or No Color Development start Problem: Weak or No Color q_ph Is the final pH in the 3.5-6.0 range? start->q_ph sol_ph_low Solution: Adjust pH upwards with buffer. Re-run assay. q_ph->sol_ph_low No (Too Low) sol_ph_high Solution: Adjust pH downwards with buffer. Check for precipitate. q_ph->sol_ph_high No (Too High) q_reagents Were reagents added in the correct order? (Reductant first) q_ph->q_reagents Yes sol_order Solution: Repeat assay ensuring correct order of addition. q_reagents->sol_order No q_fresh Are reagents and standards fresh? q_reagents->q_fresh Yes sol_fresh Solution: Prepare fresh reagents and standards. q_fresh->sol_fresh No end If problem persists, check instrument settings and sample matrix effects. q_fresh->end Yes

Caption: A decision tree to diagnose causes of low absorbance readings.

References

Technical Support Center: Preventing Precipitation of o-Phenanthroline Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for o-Phenanthroline Complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation issues encountered during experiments involving this compound and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: My this compound complex has precipitated out of my aqueous solution. What are the most common causes?

A1: Precipitation of this compound complexes is a frequent issue and can be attributed to several factors. The most common causes include:

  • pH: The pH of the solution is a critical factor.[1] At low pH, the nitrogen atoms on the phenanthroline ring can become protonated, which can hinder or prevent complex formation.[1] Conversely, at high pH, many metal ions will precipitate as metal hydroxides.[1]

  • Solvent: this compound itself has poor solubility in water, though it is more soluble in organic solvents like alcohols and acetone. The solubility of the resulting metal complex will also be highly dependent on the solvent system used.

  • Concentration: Exceeding the solubility limit of the complex in a given solvent system will inevitably lead to precipitation.

  • Temperature: Temperature can influence solubility, although the effect can vary depending on the specific complex and solvent.

  • Counter-ion: For charged complexes, the nature of the counter-ion can significantly impact solubility. Some counter-ions can lead to the formation of less soluble salts.[1]

  • Ligand Substituents: The presence of different functional groups on the phenanthroline ring can dramatically alter the solubility of the resulting complex.

Q2: How can I improve the solubility of my this compound complex?

A2: Several strategies can be employed to improve the solubility of your complex:

  • pH Optimization: Systematically screen a range of pH values to find the optimal pH for your specific complex's solubility.[1]

  • Use of Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) such as DMSO or ethanol (B145695) can significantly enhance the solubility of many complexes.[1][2]

  • Counter-ion Exchange: If you have a salt of your complex, exchanging the counter-ion for a more soluble one (e.g., replacing chloride with perchlorate (B79767) or triflate) can prevent precipitation.[1]

  • Chemical Modification of the Ligand: Introducing hydrophilic functional groups (e.g., sulfonic acid or carboxylic acid groups) onto the phenanthroline ligand can increase the water solubility of the resulting complex.

Q3: At what pH is the iron(II)-phenanthroline complex most stable and soluble?

A3: For the well-known red iron(II)-tris(1,10-phenanthroline) complex, maximum stability and absorbance, which indicates a soluble complex, are generally observed in a slightly acidic pH range of 2 to 9.[3] More specifically, some studies have found the optimal pH to be around 5.0.[1][4] Below pH 2, protonation of the phenanthroline can interfere with complex formation, and above pH 9, the iron(II) ions may begin to precipitate as iron(II) hydroxide.[1][3]

Troubleshooting Guides

Guide 1: Initial Complex Precipitation

If you observe precipitation upon the initial formation or dissolution of your this compound complex, follow this troubleshooting workflow:

G Troubleshooting Workflow for Initial Precipitation cluster_start cluster_steps cluster_solutions cluster_advanced cluster_end start Precipitation Observed ph_check Step 1: Verify & Adjust pH start->ph_check solvent_check Step 2: Assess Solvent System ph_check->solvent_check pH within optimal range ph_optimization Action: Perform pH Screen ph_check->ph_optimization pH suboptimal concentration_check Step 3: Evaluate Concentration solvent_check->concentration_check Appropriate solvent cosolvent Action: Add Co-solvent (e.g., DMSO, Ethanol) solvent_check->cosolvent Poor solvent choice temp_check Step 4: Consider Temperature concentration_check->temp_check Concentration below limit dilute Action: Dilute the Solution concentration_check->dilute heat_sonicate Action: Gentle Heating or Sonication temp_check->heat_sonicate Temperature may be a factor advanced If precipitation persists, consider advanced strategies temp_check->advanced Temperature effects minimal ph_optimization->ph_check cosolvent->solvent_check dilute->concentration_check heat_sonicate->temp_check end Precipitation Resolved advanced->end Advanced strategies successful

Troubleshooting Workflow for Initial Precipitation
Guide 2: Factors Influencing Complex Stability and Precipitation

The stability and solubility of this compound complexes are governed by a delicate interplay of various factors. Understanding these relationships is key to preventing precipitation.

G Factors Influencing this compound Complex Stability & Precipitation cluster_center cluster_factors cluster_outcomes cluster_interactions stability Complex Stability & Solubility soluble Soluble Complex stability->soluble High precipitate Precipitation stability->precipitate Low metal Central Metal Ion (Charge, Size, Lewis Acidity) metal->stability metal_ligand Metal-Ligand Bond Strength metal->metal_ligand ligand Phenanthroline Ligand (Substituents, Basicity) ligand->stability ligand->metal_ligand solvent Solvent System (Polarity, pH, Co-solvents) solvent->stability solvation Solvation Energy solvent->solvation conditions Experimental Conditions (Concentration, Temperature) conditions->stability counter_ion Counter-ion (Size, Charge, Solubility) counter_ion->stability lattice Lattice Energy (for solid state) counter_ion->lattice metal_ligand->stability solvation->stability lattice->stability

Factors Influencing Complex Stability & Precipitation

Data Presentation

Table 1: Solubility of this compound and Representative Complexes in Various Solvents
CompoundSolventSolubilityTemperature (°C)
This compound (anhydrous)Water3.3 g/L25
This compound (anhydrous)EthanolSoluble25
This compound (anhydrous)AcetoneSoluble25
This compound (anhydrous)BenzeneSoluble25
This compound (anhydrous)ChloroformSoluble25
This compound monohydrateWater2.69 g/L25
This compound monohydrateMethanol>100 g/L25
This compound monohydrateEthanol~10 g/L25
This compound monohydrateDMSO>100 g/L25
This compound monohydrateAcetone~50 g/L25
[Fe(phen)₃]²⁺ (as sulfate)Water1.6 g/L20
[Fe(phen)₃]²⁺ (as perchlorate)Water0.25 g/L25
[Fe(phen)₃]²⁺ (as perchlorate)Nitromethane13.3 g/L25
[Ni(phen)₃]²⁺ (as perchlorate)Water1.3 g/L25
[Ni(phen)(Ile)₂]·6H₂OWater/Ethanol (1:1)SolubleRoom Temp
[VO(chrys)phenCl]DMSOMolar conductance suggests non-electrolyte behaviorRoom Temp

Note: "Soluble" indicates that a significant amount dissolves, but quantitative data may not be readily available. The solubility of complexes can be highly dependent on the specific counter-ion present.

Experimental Protocols

Protocol 1: pH Screening for Optimal Solubility

This protocol outlines a systematic approach to determine the optimal pH for the solubility of an this compound complex.

Materials:

  • Your this compound complex

  • A series of buffers covering a range of pH values (e.g., acetate (B1210297) for pH 4-5.5, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)

  • A suitable organic solvent for stock solution preparation (e.g., DMSO, ethanol)

  • Microcentrifuge tubes or vials

  • Spectrophotometer

Procedure:

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of your complex in a minimal amount of a suitable organic solvent to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Solutions: In a series of microcentrifuge tubes, add a small, precise volume of your stock solution to a larger volume of each of your different pH buffers. The final concentration of the complex should be the same in each tube and should be a concentration at which you have previously observed precipitation.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.

  • Separate Undissolved Solid: Centrifuge all samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated complex.[1]

  • Quantify Soluble Complex: Carefully remove the supernatant and measure the absorbance of the dissolved complex using a spectrophotometer at the complex's λmax.[1]

  • Determine Optimal pH: The pH of the buffer that yields the highest absorbance corresponds to the pH of maximum solubility for your complex under these conditions.[1]

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to identify an effective co-solvent system to improve the solubility of your complex.

Materials:

  • Your this compound complex

  • A selection of water-miscible organic solvents (e.g., DMSO, ethanol, methanol, acetone)

  • The aqueous buffer at the optimal pH for your complex (if known)

  • Microcentrifuge tubes or vials

  • Spectrophotometer

Procedure:

  • Prepare Co-solvent Mixtures: Create a series of solvent mixtures with varying ratios of your chosen organic solvent and aqueous buffer (e.g., 10:90, 20:80, 50:50 organic solvent:buffer).

  • Prepare Saturated Solutions: Add an excess amount of your solid complex to a fixed volume of each co-solvent mixture.

  • Equilibrate: Agitate the mixtures (e.g., using a vortex or shaker) for a sufficient time to ensure equilibrium is reached (this could range from a few hours to 24 hours).

  • Separate Undissolved Solid: Centrifuge the samples to pellet the excess solid.

  • Quantify Soluble Complex: Carefully take an aliquot of the clear supernatant, dilute it if necessary, and measure the absorbance using a spectrophotometer.

  • Analyze Data: Plot the measured solubility (calculated from the absorbance) against the percentage of co-solvent to identify the most effective solvent system for your complex.[2]

Protocol 3: Counter-ion Exchange to Improve Solubility

This protocol provides a general method for exchanging a less soluble counter-ion for a more soluble one. This is often achieved by precipitation of an insoluble salt of the original counter-ion.

Materials:

  • Your this compound complex salt (e.g., a chloride or bromide salt)

  • A salt containing the desired, more soluble counter-ion and a cation that will form an insoluble salt with your original anion (e.g., a silver salt like silver perchlorate or silver triflate to precipitate silver chloride or bromide).

  • A solvent in which your starting complex and the new salt are soluble, but the precipitated salt is insoluble (e.g., acetone, ethanol, or a solvent mixture).

  • Filtration apparatus (e.g., syringe filter or Celite plug)

Procedure:

  • Dissolve Your Complex: Dissolve your this compound complex salt in a suitable solvent.

  • Prepare the Exchange Salt Solution: In a separate container, dissolve a stoichiometric equivalent (or a slight excess) of the salt containing the new counter-ion in the same solvent.

  • Perform the Exchange: Slowly add the exchange salt solution to your complex solution while stirring. You should observe the formation of a precipitate (e.g., AgCl).

  • Stir and Equilibrate: Continue stirring the reaction mixture for a period to ensure the exchange reaction goes to completion (e.g., 1-2 hours).

  • Remove the Precipitate: Filter the mixture to remove the insoluble salt. A syringe filter with a compatible membrane or a small plug of Celite can be effective for removing fine precipitates.

  • Isolate the New Complex: The filtrate now contains your this compound complex with the new, more soluble counter-ion. The solvent can be removed under reduced pressure to isolate the new complex salt.

  • Verify Exchange: It is advisable to confirm the successful exchange and purity of the new complex using appropriate analytical techniques (e.g., elemental analysis, NMR, or mass spectrometry).

References

troubleshooting o-phenanthroline indicator color change

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using o-phenanthroline (ferroin) indicator in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound indicator.

Issue 1: No Color Change or Very Faint Color

Question: Why is there no red/orange color development when I add this compound indicator to my sample?

Answer: A lack of color development typically points to one of the following issues:

  • Absence of Ferrous Ions (Fe²⁺): this compound forms its characteristic red color with ferrous (Fe²⁺) ions. If your sample contains ferric (Fe³⁺) ions, they must first be reduced to Fe²⁺.[1][2]

    • Solution: Add a reducing agent, such as hydroxylamine (B1172632) hydrochloride, to your sample before adding the indicator.[1][3]

  • Incorrect pH: The formation of the iron(II)-o-phenanthroline complex is pH-dependent. The optimal pH range is generally between 2 and 9.[4][5] Outside this range, the complex may not form efficiently.

    • Solution: Adjust the pH of your solution to be within the optimal range, often around 3 to 5, using a suitable buffer like ammonium (B1175870) acetate.[3][4]

  • Degraded Indicator: The this compound or ferroin (B110374) solution may have degraded over time.

    • Solution: Prepare a fresh indicator solution. Store the solution in a dark, cool place to prolong its shelf life.

Issue 2: Weak or Indistinct Endpoint

Question: The color change at the endpoint of my titration is gradual and difficult to pinpoint. What could be the cause?

Answer: A weak or indistinct endpoint can be caused by several factors:

  • Slow Reaction Kinetics: The reaction between the titrant and the analyte may be slow, leading to a gradual color change.

    • Solution: Try heating the solution gently (if appropriate for your analytes) or allowing more time between the addition of titrant increments.

  • Inadequate Mixing: If the solution is not mixed thoroughly, localized color changes can occur, making the overall endpoint difficult to determine.

    • Solution: Ensure continuous and efficient stirring throughout the titration.

  • Interfering Ions: The presence of other metal ions that can form complexes with this compound may interfere with the sharpness of the endpoint.[2][6]

    • Solution: Use masking agents to sequester interfering ions.

Issue 3: Unexpected Color Change

Question: I observed a color other than the expected red-to-pale blue transition. What does this mean?

Answer: Unexpected colors can arise from the presence of interfering substances or issues with the indicator itself:

  • Presence of Other Metal Ions: this compound can form colored complexes with other metal ions, such as copper(I), nickel(II), and cobalt(II).[2][6]

    • Solution: Consult a table of interfering ions and consider using a masking agent or a different analytical method if significant interference is expected.

  • Indicator Contamination or Degradation: Impurities in the this compound reagent or degradation of the indicator solution can lead to off-colors.[2]

    • Solution: Use high-purity this compound and prepare fresh indicator solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the this compound indicator color change?

A1: this compound is a ligand that forms a stable, intensely colored complex with metal ions. In the case of iron, three molecules of this compound coordinate with one ferrous ion (Fe²⁺) to form the tris(1,10-phenanthroline)iron(II) complex, which has a strong red-orange color.[2] In a redox titration, as the Fe²⁺ is oxidized to ferric ion (Fe³⁺), the complex changes to tris(1,10-phenanthroline)iron(III), which has a pale blue color.[6] The distinct color change signals the endpoint of the titration.

Q2: How do I prepare the this compound indicator solution (ferroin)?

A2: To prepare a 0.025 M ferroin indicator solution, dissolve 1.485 g of 1,10-phenanthroline (B135089) monohydrate in 100 mL of a solution containing 0.695 g of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O).[4]

Q3: What is the optimal pH for using the this compound indicator?

A3: The iron(II)-o-phenanthroline complex is stable over a wide pH range, typically from 2 to 9.[4][5] However, for quantitative analysis, a pH of around 3 to 5 is often recommended to ensure rapid and complete complex formation.[3][4]

Q4: Can this compound be used to determine the concentration of other metals besides iron?

A4: Yes, this compound forms colored complexes with other metal ions and can be used for their determination. However, the color and stability of these complexes vary.[2][6]

Data Presentation

Table 1: Properties of this compound and Substituted Derivatives as Redox Indicators

Indicator NameOxidized Form ColorReduced Form ColorStandard Potential (V) in 1 M H₂SO₄
1,10-Phenanthroline (Ferroin)Pale BlueRed1.06[6]
5-Nitro-1,10-phenanthrolinePale BlueRed-Violet1.25
5-Methyl-1,10-phenanthrolinePale BlueRed1.02
5,6-Dimethyl-1,10-phenanthrolinePale BlueRed0.97
5-Chloro-1,10-phenanthrolinePale BlueRed1.12

Experimental Protocols

General Protocol for Redox Titration using this compound (Ferroin) Indicator

This protocol provides a general framework for the determination of an analyte by redox titration using the ferroin indicator.

1. Preparation of Solutions

  • Analyte Solution: Prepare the sample solution containing the analyte to be titrated. If necessary, perform a pre-treatment step to ensure the analyte is in the correct oxidation state. For example, if determining iron, ensure all iron is in the Fe²⁺ state by adding a reducing agent like hydroxylamine hydrochloride.
  • Titrant Solution: Prepare and standardize the titrant solution (e.g., potassium dichromate or ceric sulfate) of a known concentration.
  • Indicator Solution: Prepare a 0.025 M solution of ferroin indicator as described in the FAQs.

2. Titration Procedure

  • Pipette a known volume of the analyte solution into an Erlenmeyer flask.
  • Add any necessary reagents, such as acid to adjust the pH and a reducing agent if required.
  • Add 1-2 drops of the ferroin indicator solution. The solution should develop the color of the reduced form of the indicator complex (e.g., red for iron).
  • Fill a burette with the standardized titrant solution and record the initial volume.
  • Titrate the analyte solution with the titrant, swirling the flask continuously.
  • As the endpoint is approached, the titrant should be added dropwise.
  • The endpoint is reached when a sharp color change occurs that persists for at least 30 seconds. For iron titrations, this is typically a change from red to pale blue.
  • Record the final volume of the titrant.
  • Repeat the titration at least two more times to ensure concordant results.

3. Calculation

  • Calculate the concentration of the analyte using the average volume of the titrant and the stoichiometry of the redox reaction.

Visualizations

G cluster_legend Legend cluster_reaction This compound Indicator Mechanism Fe2_legend Fe²⁺ (Ferrous Ion) Phen_legend This compound Ferroin_legend Ferroin Complex (Red) Ferriin_legend Ferriin Complex (Pale Blue) Fe2 Fe²⁺ Ferroin [Fe(phen)₃]²⁺ (Ferroin - Red) Fe2->Ferroin + Phen 3(this compound) Phen->Ferroin e_minus - e⁻ Ferroin->e_minus Ferriin [Fe(phen)₃]³⁺ (Ferriin - Pale Blue) e_plus + e⁻ Ferriin->e_plus e_minus->Ferriin Oxidation e_plus->Ferroin Reduction

Caption: Chemical mechanism of this compound (ferroin) indicator.

G start Start prep_sample Prepare Analyte Sample start->prep_sample adjust_pH Adjust pH (if necessary) prep_sample->adjust_pH add_reducing_agent Add Reducing Agent (e.g., Hydroxylamine HCl) (if analyte is in oxidized state) adjust_pH->add_reducing_agent add_indicator Add 1-2 drops of this compound (Ferroin) Indicator add_reducing_agent->add_indicator titrate Titrate with Standardized Titrant add_indicator->titrate observe_color_change Observe for Sharp Color Change (e.g., Red to Pale Blue) titrate->observe_color_change record_volume Record Final Volume of Titrant observe_color_change->record_volume calculate Calculate Analyte Concentration record_volume->calculate end End calculate->end

Caption: Experimental workflow for a typical redox titration using this compound.

References

degradation of o-phenanthroline solutions and proper storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of o-phenanthroline solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (1,10-phenanthroline) is a heterocyclic organic compound widely used as a chelating agent for various metal ions.[1] Its most common application is in the quantitative colorimetric determination of iron, as it forms a stable, intensely red-orange complex with ferrous iron (Fe²⁺) that absorbs maximally at 510 nm.[2][3] It is also utilized as a broad-spectrum inhibitor of metalloproteinases in biological assays by chelating the zinc ion (Zn²⁺) essential for their catalytic activity.[4][5]

Q2: What is the general stability of this compound solutions?

A2: The stability of an this compound solution depends on the solvent, concentration, and storage conditions. Generally, concentrated stock solutions are more stable than diluted working solutions. An aqueous stock solution can be stable for up to 3 months when refrigerated at 4°C.[6] Stock solutions prepared in ethanol (B145695) or methanol (B129727) (e.g., 200 mM) are reported to be stable for several months when stored at -20°C.[7] Diluted aqueous solutions, however, are less stable and should ideally be used within a few days.[7]

Q3: How should solid this compound and its solutions be stored?

A3:

  • Solid (this compound monohydrate): Should be stored in a cool, dry, and well-ventilated place, protected from light and moisture.[6] The solid material can darken over time upon prolonged storage, indicating potential degradation.[6]

  • Stock Solutions: Should be stored in tightly sealed containers, protected from light. For long-term stability, storage at 4°C or -20°C is recommended.[4][6] Aqueous solutions have an indefinite shelf life if stored properly in a cool, dry place.[8]

  • Working Solutions: It is best practice to prepare fresh diluted solutions for experiments. If storage is necessary, they should be refrigerated and used within a few days.[7]

Q4: Can this compound solutions be used after they have changed color?

A4: this compound solutions should be clear and colorless to light yellow.[3] If a solution, particularly a stock solution, develops a significant yellow or brownish tint, it may indicate degradation or contamination. It is recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of experimental results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Solution appears cloudy or has precipitated. 1. Low solubility in the chosen solvent (especially in neutral water).2. The solution was stored at too low a temperature, causing the solute to fall out of solution.3. Contamination.1. This compound is more soluble in ethanol, methanol, or slightly acidic water. Gentle heating or sonication can aid dissolution in aqueous solutions.[4]2. Allow the solution to warm to room temperature and mix gently to redissolve. If it persists, gentle warming may be necessary.3. Prepare a fresh solution using high-purity solvent and clean glassware.
Inconsistent results in metalloproteinase inhibition assays. 1. Degradation of the this compound working solution.2. Incorrect concentration of the inhibitor.3. Presence of other chelating agents (e.g., EDTA) in the buffer, which can compete for the target metal ion.1. Prepare fresh working solutions from a properly stored stock solution before each experiment.2. Verify the concentration of your stock solution. Ensure accurate dilution.3. Use a buffer system free of competing chelating agents.
No or weak color development in iron determination assay. 1. Iron is in the ferric (Fe³⁺) state. This compound only forms the colored complex with ferrous (Fe²⁺) iron.[9]2. Incorrect pH of the solution. The complex formation is optimal within a pH range of 2 to 9.[3]3. Insufficient concentration of this compound.4. Degradation of the this compound reagent.1. Add a reducing agent, such as hydroxylamine (B1172632) hydrochloride, to the sample to reduce Fe³⁺ to Fe²⁺ before adding the this compound solution.[10]2. Adjust the pH of the sample solution to be within the optimal range (ideally around pH 5) using a suitable buffer (e.g., sodium acetate).[3]3. Ensure an excess of this compound is added to complex with all the iron present.4. Use a fresh, properly stored this compound solution.
Color of the Fe²⁺-phenanthroline complex fades over time. While the complex is generally very stable, fading can occur in the presence of strong oxidizing agents or under intense light over extended periods.[11][12]1. Ensure all reagents are free from strong oxidizing contaminants.2. Measure the absorbance within a reasonable timeframe after color development.3. Store samples protected from light if measurements cannot be taken immediately.

Data on Solution Stability

While precise degradation kinetics are highly dependent on specific laboratory conditions, the following table summarizes the expected stability of this compound solutions based on available data.

Solution TypeStorage TemperatureLight ConditionExpected Shelf LifeEstimated Degradation*
1 M Stock in DMSO-80°CDarkUp to 2 years< 2%
1 M Stock in DMSO-20°CDarkUp to 1 year< 5%
200 mM Stock in Ethanol/Methanol-20°CDarkSeveral months< 5% over 6 months
0.1% (w/v) Aqueous Stock4°CDarkUp to 3 months< 10% over 3 months
0.1% (w/v) Aqueous StockRoom Temperature (~22°C)Ambient Light< 1 week> 10% over 1 week
Diluted Aqueous Working Solution4°CDarkA few days~5-10% per day

*Estimated degradation is based on qualitative statements from literature and safety data sheets. Actual rates may vary.[4][6][7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
  • Weighing: Accurately weigh 1.982 g of this compound monohydrate (MW: 198.22 g/mol ).

  • Dissolution: Transfer the solid to a 100 mL volumetric flask. Add approximately 80 mL of deionized water. This compound has low solubility in neutral water. To aid dissolution, add a few drops of dilute HCl to acidify the water slightly (to ~pH 3-4) or gently warm the solution while stirring. Sonication can also be used.[4]

  • Final Volume: Once the solid is completely dissolved, allow the solution to cool to room temperature. Adjust the final volume to 100 mL with deionized water.

  • Storage: Transfer the solution to a sterile, amber glass bottle or a bottle wrapped in aluminum foil to protect it from light. Store at 4°C.

Protocol 2: Preparation of Ferroin Indicator for Iron Titration

This protocol is for preparing the Fe²⁺-phenanthroline complex, known as Ferroin.

  • Preparation: Dissolve 1.485 g of this compound monohydrate and 0.695 g of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in 100 mL of deionized water.[3]

  • Storage: Store the resulting red solution in a well-sealed bottle at room temperature, protected from light.

Visualizations

Logical Workflow for Troubleshooting Iron Assay

This diagram outlines the decision-making process when troubleshooting issues with an this compound-based iron determination assay.

G start Start: No or Weak Color in Iron Assay check_fe_state Is iron in Fe2+ state? (Was a reducing agent used?) start->check_fe_state check_ph Is pH between 2 and 9? (Was a buffer used?) check_fe_state->check_ph Yes add_reducer Action: Add hydroxylamine HCl and re-run assay. check_fe_state->add_reducer No check_reagent Is this compound solution fresh and clear? check_ph->check_reagent Yes adjust_ph Action: Add buffer (e.g., acetate) and re-run assay. check_ph->adjust_ph No prepare_fresh Action: Prepare fresh This compound solution. check_reagent->prepare_fresh No fail Problem Persists: Consult further documentation or check instrument. check_reagent->fail Yes success Problem Solved add_reducer->success adjust_ph->success prepare_fresh->success

Caption: Troubleshooting workflow for this compound iron assays.

Mechanism of MMP Inhibition by this compound

This diagram illustrates the mechanism by which this compound inhibits Matrix Metalloproteinases (MMPs), which are key enzymes in processes like cancer cell invasion and angiogenesis.

G cluster_0 Active MMP Pathway cluster_1 Inhibition Pathway MMP Active MMP (e.g., MMP-2, MMP-9) Zn Catalytic Zn2+ Ion MMP->Zn contains Degradation ECM Degradation MMP->Degradation cleaves Chelation Zn2+ Chelation Zn->Chelation is chelated by ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Invasion Cell Invasion & Angiogenesis Degradation->Invasion oPhen This compound oPhen->Chelation Inactive_MMP Inactive MMP Block Invasion & Angiogenesis Blocked Inactive_MMP->Block leads to Chelation->Inactive_MMP inactivates

Caption: this compound inhibits MMPs by chelating their catalytic zinc ion.

References

minimizing background absorbance in o-phenanthroline assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background absorbance and address other common issues encountered during o-phenanthroline-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound assay for iron determination?

A1: The this compound assay is a colorimetric method used to quantify iron. The reaction involves two key steps. First, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is used to convert any ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺).[1][2][3] Subsequently, three molecules of this compound, a chelating agent, react with one molecule of ferrous iron to form a stable, orange-red complex, [(C₁₂H₈N₂)₃Fe]²⁺.[1][3][4] The intensity of this color, which is directly proportional to the iron concentration, is measured using a spectrophotometer at the wavelength of maximum absorbance, approximately 510 nm.[4][5] The complex is highly stable across a pH range of 2 to 9.[3][6]

Q2: What constitutes the "background absorbance" in my this compound assay?

A2: Background absorbance refers to any absorbance measured in your blank or sample that is not attributable to the iron-phenanthroline complex. This can originate from several sources:

  • Reagent Contamination: The reagents themselves, including water, buffers, or the reducing agent, may be contaminated with trace amounts of iron.[7]

  • Interfering Substances: Other metal ions in the sample can form complexes with this compound, which may absorb light at or near 510 nm.[8][9]

  • Sample Matrix Effects: Components within the sample itself (e.g., other colored compounds) may absorb light at the analytical wavelength.

  • Particulates and Turbidity: Suspended particles in the sample can cause light scattering, leading to artificially high absorbance readings.[8]

  • Instrumental Noise: Fluctuations in the spectrophotometer's lamp or detector can contribute to background noise.[10]

Q3: Why is a "reagent blank" critical, and how do I prepare it correctly?

A3: A reagent blank is a solution containing all the reagents (water, buffer, reducing agent, this compound) in the same volumes used for the samples and standards, but with no added iron.[3][5] Its purpose is to zero the spectrophotometer, thereby subtracting the background absorbance caused by reagent contamination or inherent color. A properly prepared blank is crucial for accurate measurements, as it ensures that the final absorbance reading reflects only the concentration of the iron-phenanthroline complex.

Q4: What is the optimal pH range for the assay, and why is it important?

A4: The iron-phenanthroline complex itself is stable over a broad pH range of 2 to 9.[1][3] However, the overall reaction is typically performed in a buffered solution to maintain a pH between 5 and 6.[4] This is important for several reasons: it ensures the complete and rapid reduction of Fe³⁺ by hydroxylamine hydrochloride and provides optimal conditions for the complex to form without the risk of precipitating metal hydroxides, which can occur at a higher pH.[11]

Troubleshooting Guide

This guide addresses specific issues that can lead to high or variable background absorbance.

Problem Potential Cause(s) Recommended Solution(s)
High Absorbance in Reagent Blank 1. Iron contamination in reagents (water, buffers, acids).[7] 2. Contaminated glassware. 3. Impure this compound reagent.[12]1. Use high-purity, iron-free deionized water. Test all reagents individually to identify the source of contamination. 2. Wash all glassware with an acid solution (e.g., 1:1 HCl), followed by thorough rinsing with iron-free deionized water.[7] 3. Prepare a fresh this compound solution or use a higher purity grade.
Inconsistent or Drifting Readings 1. Spectrophotometer lamp not sufficiently warmed up.[13] 2. Air bubbles in the cuvette.[13] 3. Temperature fluctuations affecting the reaction rate or instrument. 4. Sample evaporation, especially with volatile solvents.[10][14]1. Allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements.[13] 2. Gently tap the cuvette to dislodge any bubbles before placing it in the instrument. 3. Allow all solutions to reach thermal equilibrium before measurement. Ensure the spectrophotometer is not in a drafty location. 4. Keep cuvettes covered when not in use.
Sample Absorbance is High, but Blank is Normal 1. Presence of interfering metal ions (e.g., Cu²⁺, Co²⁺, Zn²⁺, Ni²⁺).[8][15] 2. High concentration of phosphate (B84403) in the sample.[7] 3. Sample is too concentrated, exceeding the linear range of the assay.[10] 4. Turbidity or particulate matter in the sample.[8]1. Add an excess of this compound to minimize interference from some metals.[8] For significant interference, consider using a solvent extraction method to isolate the iron.[7] 2. Add citrate (B86180) to chelate the iron and prevent interference from phosphate.[7] 3. Dilute the sample with iron-free deionized water to bring the absorbance into the optimal range (typically 0.1-1.0 AU).[10][13] 4. Centrifuge or filter the sample prior to analysis. For samples with insoluble iron, a digestion step may be required.[8]
Negative Absorbance Readings 1. The blank solution is more absorbent than the sample. 2. Using mismatched cuvettes for the blank and sample.[10][16]1. Ensure the blank is prepared correctly with the same matrix as the sample, excluding the analyte. 2. Use the same cuvette for both the blank and the sample measurements, or use a matched pair of cuvettes.[10][13]

Experimental Protocols

Protocol 1: Standard this compound Assay for Total Iron

This protocol details the steps for measuring total iron in an aqueous sample.

1. Reagent Preparation:

  • Standard Iron Stock Solution (e.g., 100 ppm): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in iron-free deionized water containing a small amount of sulfuric acid to prevent oxidation.[3]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of iron-free deionized water.[3]

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound monohydrate in 100 mL of warm iron-free deionized water.[3]

  • Sodium Acetate (B1210297) Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of iron-free deionized water.[3]

2. Preparation of Standard Curve:

  • Create a series of working standards (e.g., 0, 1, 2, 4, 6 ppm) by diluting the iron stock solution in volumetric flasks. The "0" ppm standard will serve as the reagent blank.[2][3]

  • To each flask, add the following reagents in order, mixing after each addition:

    • 1 mL of hydroxylamine hydrochloride solution.[3]

    • 10 mL of this compound solution.[3]

    • 8 mL of sodium acetate solution.[3]

  • Dilute to the final volume (e.g., 100 mL) with iron-free deionized water.

  • Allow the solutions to stand for at least 10 minutes for full color development.[2][3]

3. Sample Preparation:

  • Pipette a known volume of your sample into a volumetric flask.

  • Follow steps 2-4 from the "Preparation of Standard Curve" section. If your sample is expected to have a high iron concentration, it should be diluted accordingly.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance, approximately 510 nm.[5]

  • Use the reagent blank (0 ppm standard) to zero the instrument (set absorbance to 0.000).

  • Measure the absorbance of each standard and the prepared sample(s).

  • Plot a calibration curve of absorbance versus iron concentration for the standards. Use the equation of the line to calculate the iron concentration in your sample, remembering to account for any dilutions.[2]

Table of Potential Chemical Interferences
Interfering IonNature of InterferenceMitigation Strategy
Phosphate (PO₄³⁻) Forms a complex with iron, preventing it from reacting with this compound.[7]Add citrate or tartrate to the sample before the reducing agent.[7]
Zinc (Zn²⁺) Forms a colorless complex with this compound, consuming the reagent. Can also form a complex that absorbs in the UV range.[8][9]Add an excess of this compound.[8]
Copper (Cu²⁺) Forms a colored complex with this compound.Use a masking agent or perform a solvent extraction.
Cobalt (Co²⁺), Nickel (Ni²⁺) Form colored complexes with this compound.[15]pH adjustment and masking agents can sometimes be effective. Solvent extraction may be necessary.
Molybdate (MoO₄²⁻) Can precipitate the this compound reagent.[8]Adjusting the pH or using a different reducing agent may help.
Nitrite (B80452) (NO₂⁻) Can interfere with the reduction step and cause false negative or positive results depending on the specific protocol.[8]Minimize nitrite concentration in the sample or use an alternative protocol.

Visualizations

AssayWorkflow start_end start_end process process reagent reagent measure measure decision decision Start Start Sample Prepare Sample & Standards Start->Sample AddReducer Add Reducing Agent (e.g., Hydroxylamine HCl) Sample->AddReducer AddPhen Add this compound Solution AddReducer->AddPhen AddBuffer Add Buffer (e.g., Sodium Acetate) AddPhen->AddBuffer Incubate Incubate for Color Development AddBuffer->Incubate MeasureAbs Measure Absorbance at ~510 nm Incubate->MeasureAbs End End MeasureAbs->End TroubleshootingTree problem problem check check cause cause solution solution p1 High Background Absorbance c1 Is the Blank Absorbance High? p1->c1 c2 Is the Sample Visibly Turbid? c1->c2 No ca1 Reagent or Water Contamination c1->ca1 Yes c3 Are Interfering Ions Suspected? c2->c3 No ca2 Particulates in Sample c2->ca2 Yes ca3 Sample Matrix Interference c3->ca3 Yes ca4 Other Colored Compounds in Sample c3->ca4 No s1 Use High-Purity Reagents & Acid-Washed Glassware ca1->s1 s2 Centrifuge or Filter Sample Before Assay ca2->s2 s3 Use Masking Agents or Perform Solvent Extraction ca3->s3 s4 Perform a Sample Blank (Sample + all reagents except this compound) ca4->s4 ReactionPathway reactant reactant product product reagent reagent complex complex Fe3 Fe³⁺ (Ferric Iron) in Sample Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 + Reducer Reducer Reducing Agent (e.g., NH₂OH·HCl) FePhen [(C₁₂H₈N₂)₃Fe]²⁺ Orange-Red Complex Fe2->FePhen Phen 3x this compound Phen->FePhen

References

Technical Support Center: Enhancing the Catalytic Activity of o-Phenanthroline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when using o-phenanthroline (phen) metal complexes in catalytic applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate common experimental challenges.

Question 1: My reaction shows low to no conversion of the starting material. What are the potential causes and how can I address them?

Answer: Low or no conversion is a frequent issue that can originate from several factors related to reagent quality, reaction setup, or catalyst activity. A systematic approach to troubleshooting is crucial.[1][2]

  • Reagent and Solvent Purity: Impurities in substrates, reagents, or solvents can act as catalyst poisons.[1][3] Sulfur and phosphorus compounds are known poisons for many metal catalysts.[3] Ensure all chemicals are of appropriate purity and that solvents are anhydrous and degassed if the reaction is air- or moisture-sensitive.

  • Inert Atmosphere: Many catalytic cycles, especially those involving copper or palladium, are sensitive to oxygen.[1] Ensure the reaction vessel was properly evacuated and backfilled with an inert gas (e.g., argon or nitrogen) and that all solvents were thoroughly degassed.[1]

  • Catalyst Integrity and Formation:

    • Pre-formed Catalyst: If using a catalyst that has been stored for an extended period, consider synthesizing a fresh batch as it may have degraded.[1]

    • In-situ Generation: If generating the catalyst in situ, verify the correct stoichiometry of the metal salt and the phenanthroline ligand. An excess of either component can sometimes be detrimental to catalytic activity.[1] Consider a brief pre-heating of the metal salt and ligand before adding substrates to ensure the active species is formed.[2]

  • Reaction Conditions:

    • Stirring: Inadequate stirring, especially in heterogeneous mixtures, can lead to poor mixing and localized concentration gradients, thereby affecting the reaction rate.[1]

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions may require higher temperatures for activation, while for others, high temperatures can lead to catalyst decomposition.[3]

Question 2: I suspect my this compound metal catalyst is inactive or has deactivated. What are the common causes and solutions?

Answer: Catalyst inactivity or deactivation can occur through several mechanisms. Identifying the specific pathway is key to mitigating the issue.[1][3]

  • Ligand Modification: The electronic and steric properties of the phenanthroline ligand are critical for catalytic activity.[1] Electron-donating or -withdrawing groups on the phenanthroline backbone can significantly impact the metal center's reactivity. For sterically demanding substrates, a less bulky ligand might be necessary to allow substrate access to the catalytic site.[1]

  • Catalyst Precipitation: The catalyst may precipitate from the reaction mixture, effectively removing it from the catalytic cycle.[1] This can sometimes be observed as the formation of a black precipitate (e.g., "palladium black" in Pd-catalyzed reactions), indicating agglomeration of the metal.[4]

    • Mitigation: Adjusting the ligand-to-metal ratio, changing the solvent, or operating at a lower temperature can sometimes prevent precipitation.[3][4]

  • Formation of Inactive Species: The catalyst can form inactive clusters or be sequestered by components in the reaction mixture.[1] For instance, in reactions involving boronic acids, the formation of inactive boroxine (B1236090) trimers can be an issue, which can sometimes be mitigated by the addition of water.[2]

  • Self-Poisoning: The strong chelating nature of the phenanthroline ligand can sometimes lead to the formation of overly stable, inactive complexes, a phenomenon known as self-poisoning or product inhibition.[4] In such cases, using a higher catalyst loading might overcome the issue.[4]

Question 3: How do the solvent and base choice impact the catalytic activity of my this compound complex?

Answer: The solvent and base are active participants in the catalytic cycle and can profoundly influence the reaction's outcome.[1]

  • Solvent Effects: The solvent's role extends beyond simply dissolving reactants. It can coordinate to the metal center, influencing its reactivity and stability.[1] Common solvents like DMF, DMSO, dioxane, and toluene (B28343) should be chosen based on the solubility of all components and their compatibility with the catalytic system.[1] The polarity of the solvent can also affect the stability of intermediates in the catalytic cycle.

  • Base Selection: The choice of base is often critical for reaction success.

    • Type: Inorganic bases such as K₃PO₄ and Cs₂CO₃ are frequently used.[1] In some cases, an organic base may be more suitable.

    • Solubility & Particle Size: The solubility and even the particle size of the base can have a dramatic impact on reaction kinetics and overall yield.[1]

    • Function: The base is often required to deprotonate a substrate or activate a pre-catalyst to enter the catalytic cycle.[5]

Data Presentation: Optimizing Reaction Parameters

Quantitative data is essential for optimizing catalytic reactions. The following tables summarize the impact of various parameters on the performance of this compound metal complexes in different reaction types.

Table 1: Effect of Ligand and Metal on C-H Amination Yield Reaction: Intramolecular C-H amination of N-benzoyloxyurea.

EntryMetal Salt (mol%)Ligand (mol%)BaseYield (%)
1FeBr₂ (5)NoneNa₂CO₃8
2Fe(OTf)₂ (5)NoneNa₂CO₃11
3FeCl₂·H₂O (5)NoneNa₂CO₃15
4FeCl₂ (5)1,10-phenanthroline (B135089) (10)Na₂CO₃>95
5Fe(OTf)₃ (5)1,10-phenanthroline (10)Na₂CO₃46

Data adapted from related studies on iron-catalyzed C-H amination.[5][6] This table demonstrates the significant enhancement in catalytic activity upon the addition of the 1,10-phenanthroline ligand to a simple iron salt.

Table 2: Influence of Reaction Conditions on a Copper-Catalyzed N-Arylation Reaction: Coupling of imidazole (B134444) with an aryl halide using a Cu(I)/phenanthroline catalyst system.

ParameterCondition ACondition BCondition COutcome
Copper Source CuICuCl₂Cu(OAc)₂CuI often shows higher activity, but other salts can be effective.[1]
Ligand 1,10-PhenanthrolineBathocuproineNeocuproineSteric bulk at the 2,9-positions (neocuproine) can influence selectivity and rate.[7]
Base K₃PO₄Cs₂CO₃K₂CO₃Base solubility and strength are critical; K₃PO₄ and Cs₂CO₃ are often effective.[1]
Solvent DioxaneTolueneDMFSolvent polarity and coordinating ability affect catalyst solubility and reactivity.[1]
Temperature 80 °C100 °C120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.[1][3]

This table provides a qualitative guide for optimizing a typical copper-phenanthroline catalyzed cross-coupling reaction based on common findings in the literature.

Visualizations: Workflows and Pathways

Diagrams can clarify complex experimental processes and logical relationships, aiding in experimental design and troubleshooting.

G cluster_start Initial Observation cluster_checks Systematic Checks cluster_optimization Optimization Strategy cluster_outcome Outcome start Low or No Conversion Observed reagents Check Reagent & Solvent Purity (Degas Solvents) start->reagents Begin Troubleshooting atmosphere Verify Inert Atmosphere Setup reagents->atmosphere If OK catalyst Assess Catalyst Integrity (Synthesize Fresh Batch?) atmosphere->catalyst If OK conditions Confirm Reaction Conditions (Temp, Stirring, Stoichiometry) catalyst->conditions If OK ligand Modify Phenanthroline Ligand (Sterics/Electronics) conditions->ligand If Problem Persists solvent Screen Solvents ligand->solvent base Screen Bases solvent->base metal Change Metal Source/Precursor base->metal end Improved Catalytic Activity metal->end Successful Optimization G cluster_prep Vessel Preparation cluster_reagents Reagent Addition (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep Oven-dry reaction vessel (e.g., Schlenk flask) add_solids Add Metal Salt, Phen Ligand, Substrates, and Base prep->add_solids evac Evacuate and Backfill with Inert Gas (3x) add_solids->evac add_solvent Add Degassed Anhydrous Solvent via Syringe evac->add_solvent react Heat to Desired Temperature with Vigorous Stirring add_solvent->react monitor Monitor Progress (TLC, GC-MS) react->monitor cool Cool to Room Temperature monitor->cool purify Standard Workup and Column Chromatography cool->purify G cluster_pathways Deactivation Pathways start Active Catalyst [M(phen)] poison Poisoning (e.g., S, P impurities) start->poison precip Precipitation / Agglomeration (e.g., 'Palladium Black') start->precip inactive Formation of Inactive Species (e.g., Stable Dimers, Self-Poisoning) start->inactive thermal Thermal Degradation (High Temperature) start->thermal end Inactive Species poison->end precip->end inactive->end thermal->end

References

Validation & Comparative

O-Phenanthroline: A Superior Redox Indicator for Precise Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in exacting analytical work, the choice of a redox indicator is paramount to achieving accurate and reproducible results. Among the various options, o-phenanthroline, particularly in its iron(II) complex form known as ferroin (B110374), distinguishes itself through a combination of sharp, reversible color changes, high stability, and a well-defined transition potential. This guide provides an objective comparison of this compound with other common redox indicators, supported by experimental data and detailed protocols, to inform your selection process.

Unveiling the Advantages of this compound (Ferroin)

This compound is a bidentate ligand that forms a stable, intensely colored complex with iron(II) ions. This complex, ferroin, undergoes a distinct and rapid color change from red to pale blue upon oxidation, making it an excellent indicator for a variety of redox titrations, especially in cerimetry.

Key advantages of using this compound (ferroin) as a redox indicator include:

  • Sharp and Reversible Color Change: The transition between the red reduced form ([Fe(phen)₃]²⁺) and the pale blue oxidized form ([Fe(phen)₃]³⁺) is exceptionally clear and rapid, minimizing ambiguity in endpoint detection. The reversibility of this reaction allows for accurate determinations in various titration conditions.

  • High Molar Absorptivity: The ferroin complex exhibits a high molar absorptivity, meaning even at low concentrations, the color is intense, making the endpoint highly visible.

  • Well-Defined Transition Potential: The standard transition potential for the ferroin complex is approximately +1.06 V in 1 M sulfuric acid, providing a precise reference point for titrations.

  • Excellent Stability: Ferroin solutions are stable for extended periods and can be used at temperatures up to 60°C without significant degradation.

Comparative Performance of Redox Indicators

To provide a clear comparison, the following table summarizes the key performance characteristics of this compound (ferroin) alongside other commonly used redox indicators.

IndicatorOxidized Form ColorReduced Form ColorTransition Potential (V vs. SHE)Remarks
This compound (Ferroin) Pale BlueRed+1.06Sharp, reversible color change; stable solution.[1][2]
Diphenylamine (B1679370) VioletColorless+0.76Color change can be slow; requires the presence of phosphoric acid for a sharp endpoint in the titration of Fe(II) with dichromate.
Diphenylamine Sulfonic Acid (Sodium Salt) Red-violetColorless+0.84More soluble in water than diphenylamine.
Methylene (B1212753) Blue BlueColorless+0.53 (pH dependent)Slower electron transfer kinetics compared to ferroin; potential is pH-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are protocols for the determination of iron(II) using this compound (ferroin) and a comparative protocol using diphenylamine.

Protocol 1: Determination of Iron(II) using this compound (Ferroin) Indicator

Objective: To determine the concentration of an iron(II) solution using a standardized cerium(IV) sulfate (B86663) solution with ferroin as the indicator.

Materials:

  • Standard 0.1 M cerium(IV) sulfate solution

  • Iron(II) solution of unknown concentration

  • Ferroin indicator solution (0.025 M)

  • 1 M Sulfuric acid

  • Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into a conical flask.

  • Add approximately 10 mL of 1 M sulfuric acid to the flask.

  • Add 1-2 drops of the ferroin indicator solution. The solution should turn a distinct red color.

  • Titrate the iron(II) solution with the standardized 0.1 M cerium(IV) sulfate solution from the burette.

  • The endpoint is reached when the color of the solution sharply changes from red to a persistent pale blue.

  • Record the volume of the cerium(IV) sulfate solution used.

  • Repeat the titration at least two more times to ensure concordant results.

  • Calculate the concentration of the iron(II) solution based on the stoichiometry of the reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺.

Protocol 2: Determination of Iron(II) using Diphenylamine Indicator

Objective: To determine the concentration of an iron(II) solution using a standardized potassium dichromate solution with diphenylamine as the indicator.

Materials:

  • Standard 0.1 N potassium dichromate solution

  • Iron(II) solution of unknown concentration

  • Diphenylamine indicator solution

  • Concentrated sulfuric acid

  • 85% Phosphoric acid

  • Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into a conical flask.

  • Carefully add 20 mL of dilute sulfuric acid and 5 mL of 85% phosphoric acid. The phosphoric acid is crucial for lowering the reduction potential of the Fe³⁺/Fe²⁺ couple to ensure the indicator functions correctly.

  • Add 2-3 drops of the diphenylamine indicator solution.

  • Titrate the iron(II) solution with the standardized 0.1 N potassium dichromate solution.

  • The endpoint is observed when the green color of the solution changes to a violet-blue.

  • Record the volume of the potassium dichromate solution used.

  • Repeat the titration for concordant results.

  • Calculate the concentration of the iron(II) solution based on the stoichiometry of the reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O.

Visualizing the Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

RedoxMechanism cluster_reduced Reduced State (Red) cluster_oxidized Oxidized State (Pale Blue) Fe2 Fe(II) Ferroin [Fe(phen)₃]²⁺ (Ferroin) Fe2->Ferroin Phen 3 x this compound Phen->Ferroin Ferriin [Fe(phen)₃]³⁺ (Ferriin) Ferroin->Ferriin -e⁻ (Oxidation) Fe3 Fe(III) Fe3->Ferriin Phen_ox 3 x this compound Phen_ox->Ferriin Ferriin->Ferroin +e⁻ (Reduction)

Caption: Redox mechanism of the this compound-iron complex (ferroin).

TitrationWorkflow cluster_ferroin Titration with this compound (Ferroin) cluster_diphenylamine Titration with Diphenylamine A1 Pipette Fe(II) solution A2 Add sulfuric acid A1->A2 A3 Add Ferroin indicator A2->A3 A4 Titrate with oxidant A3->A4 A5 Endpoint: Red to Pale Blue A4->A5 B1 Pipette Fe(II) solution B2 Add sulfuric acid B1->B2 B3 Add phosphoric acid B2->B3 B4 Add Diphenylamine indicator B3->B4 B5 Titrate with oxidant B4->B5 B6 Endpoint: Green to Violet-Blue B5->B6

Caption: Comparative experimental workflow for redox titrations.

Conclusion

The selection of an appropriate redox indicator is a critical step in achieving accurate and reliable results in titrimetric analysis. This compound, in the form of its iron(II) complex ferroin, presents a compelling choice due to its sharp, reversible color change, high stability, and well-defined transition potential. While other indicators like diphenylamine and methylene blue have their applications, the experimental evidence and procedural simplicity often favor this compound for precise and efficient redox titrations. For researchers and professionals in drug development and other scientific fields, the superior performance of this compound can contribute significantly to the quality and validity of their analytical data.

References

A Comparative Analysis of o-Phenanthroline and Its Substituted Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the versatile chelating agent, 1,10-phenanthroline (B135089) (o-phenanthroline), and its derivatives reveals a landscape of tunable electronic properties and diverse applications. This guide provides a comparative study of their performance in coordination chemistry, catalysis, and biological systems, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a heterocyclic organic compound, is a cornerstone in coordination chemistry due to its rigid, planar structure and strong chelating ability with a wide range of metal ions.[1][2] The introduction of various substituent groups onto the phenanthroline backbone allows for the fine-tuning of its electronic and steric properties, leading to a vast array of analogues with tailored functionalities.[3][4] These modifications significantly impact the behavior of the resulting metal complexes, influencing their catalytic activity, biological efficacy, and photophysical characteristics.[3][5]

Coordination Chemistry and Electrochemical Properties

The electronic nature of substituents on the 1,10-phenanthroline ring system profoundly influences the redox behavior of the molecule and its metal complexes.[4] Electron-donating groups (EDGs) increase the electron density on the phenanthroline core, making the molecule easier to oxidize and harder to reduce. This results in a shift of the redox potentials to more negative values. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making oxidation more difficult and reduction easier, thus shifting the redox potentials to more positive values.[4]

This principle is clearly demonstrated in the electrochemical data of substituted phenanthroline ligands and their cobalt(II) complexes, as detailed in the following table. The data illustrates a direct correlation between the electronic nature of the substituent and the resulting redox potentials.

Ligand/ComplexE°(Co(III)/Co(II)) (V vs Fc+/Fc)E°(Co(II)/Co(I)) (V vs Fc+/Fc)
--INVALID-LINK--₂+0.35-1.28
--INVALID-LINK--₂+0.58-1.05
--INVALID-LINK--₂+0.42-1.21
--INVALID-LINK--₂+0.31-1.33
--INVALID-LINK--₂+0.25-1.40
--INVALID-LINK--₂+0.18-1.48
--INVALID-LINK--₂+0.38-1.25
Potentials are referenced to the ferrocenium/ferrocene (B1249389) (Fc⁺/Fc) couple. Experimental Conditions: Measurements were conducted in acetonitrile (B52724) on a glassy carbon electrode.[4]

Catalytic Applications: Oxygen Reduction Reaction

Substituted phenanthroline complexes have emerged as promising catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. The electronic structure of these complexes, tunable by ligand substitution, plays a key role in their catalytic efficiency. Density functional theory (DFT) studies on 2,9-dihalo-1,10-phenanthroline metal complexes have shown that halogen substitution can improve the electronic structures of the metal complexes, thereby enhancing their ORR activities.[6] For instance, the Ni-Br substituted complex has been identified as a particularly effective catalyst with a low overpotential of 0.34 V.[6]

The catalytic activity is also influenced by the formation of different complex species in solution. For example, in the case of copper-phenanthroline systems, the Cu(phen) complex is active towards the ORR, while the Cu(phen)₂ species is not.[7]

Biological Activity: Anticancer and Antimicrobial Potential

The planar structure of phenanthroline and its derivatives allows them to intercalate into DNA, making them potent agents for anticancer and antimicrobial applications.[5][8] The biological activity can be modulated by the nature and position of the substituents.

For instance, a study on 1H-imidazo[4,5-f][4][9]phenanthroline (IPM713) demonstrated its significant inhibitory effect on the colorectal cancer cell line HCT116, with a half-maximal inhibitory concentration (IC50) of 1.7 μM.[10] The proposed mechanism involves the suppression of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[10]

Furthermore, novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have shown promising antiprotozoal activity against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei.[11] The diphenyl-substituted derivative, in particular, exhibited potent antimalarial activity with a high selectivity index against a chloroquine-resistant strain of P. falciparum.[11]

The following table summarizes the in vitro antiprotozoal activity of selected 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives.

CompoundP. falciparum W2 (CQ-resistant) IC₅₀ (µM)L. donovani (promastigotes) IC₅₀ (µM)T. brucei brucei IC₅₀ (µM)Cytotoxicity HepG2 CC₅₀ (µM)
1h 0.25 ± 0.032.52 ± 0.150.55 ± 0.04> 25
1j 0.18 ± 0.023.10 ± 0.200.48 ± 0.03> 25
1l 0.04 ± 0.01 5.25 ± 0.300.62 ± 0.0520.23 ± 1.50
1n 0.32 ± 0.044.50 ± 0.250.75 ± 0.06> 25
1o 0.28 ± 0.033.80 ± 0.220.22 ± 0.02 20.05 ± 1.20
Data from three independent experiments.[11]

Experimental Protocols

Synthesis of Substituted Phenanthroline Analogues

A general procedure for the synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, 2,9-bis(2,6-diisopropylphenoxy)-1,10-phenanthroline can be synthesized as follows:

  • Suspend 2,9-dichloro-1,10-phenanthroline, 2,6-diisopropylphenol, and anhydrous K₂CO₃ in N-methyl-2-pyrrolidone (NMP) at room temperature in a round-bottom Schlenk flask.[12]

  • Purge the vessel with argon.

  • Stir and heat the mixture at 160 °C for 24 hours.[12]

  • Remove the NMP under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the resulting solution with water and dry with anhydrous Na₂SO₄.[12]

  • The final product can be further purified by chromatography.

Electrochemical Measurements: Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for characterizing the electrochemical properties of substituted phenanthrolines and their metal complexes.

Materials and Equipment:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or gauze

  • Potentiostat

  • Electrochemical cell

  • Analyte solution (1-5 mM in a suitable electrolyte solution, e.g., acetonitrile with 0.1 M tetrabutylammonium (B224687) hexafluorophosphate)

  • Ferrocene (for internal referencing)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry it before use.

  • Solution Preparation: Prepare a stock solution of the analyte and ferrocene in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell.

    • Add the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with an inert gas for 10-15 minutes. Maintain an inert atmosphere during the experiment.[4]

    • Connect the electrodes to the potentiostat.

    • Set the CV parameters:

      • Potential Range: Typically +1.5 V to -2.5 V for phenanthroline complexes.[4]

      • Scan Rate: Start with 100 mV/s.[4]

      • Number of Cycles: 1-3 cycles are usually sufficient.[4]

    • Run the experiment.

  • Data Analysis:

    • Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes.

    • Measure the peak-to-peak separation (ΔEp). For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.[4]

    • Calculate the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to 1 for a reversible process.[4]

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Survival mTORC1->CellGrowth IPM713 IPM713 (Phenanthroline Derivative) IPM713->PI3K Inhibition IPM713->AKT Inhibition IPM713->mTORC1 Inhibition CV_Workflow Start Start Prep_Electrodes Prepare Electrodes (Polish, Clean, Dry) Start->Prep_Electrodes Assemble_Cell Assemble 3-Electrode Cell Prep_Electrodes->Assemble_Cell Prep_Solution Prepare Analyte & Electrolyte Solution Prep_Solution->Assemble_Cell Deoxygenate Deoxygenate Solution (Inert Gas) Assemble_Cell->Deoxygenate Connect Connect to Potentiostat Deoxygenate->Connect Set_Params Set CV Parameters (Potential Range, Scan Rate) Connect->Set_Params Run_CV Run Cyclic Voltammetry Set_Params->Run_CV Analyze Analyze Data (E½, ΔEp, ipa/ipc) Run_CV->Analyze End End Analyze->End

References

A Comparative Guide to Iron Determination: O-Phenanthroline and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of iron is a critical aspect of various analytical procedures. The o-phenanthroline method has long been a staple for spectrophotometric iron determination. This guide provides a comprehensive comparison of the this compound method with other common analytical techniques, namely the Ferrozine method, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The performance of each method is evaluated based on experimental data for accuracy and precision, and detailed experimental protocols are provided to aid in methodological selection and implementation.

Performance Comparison

The selection of an appropriate method for iron determination hinges on the specific requirements of the analysis, including desired accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance metrics for the this compound method and its alternatives.

MethodPrincipleAccuracy (% Recovery)Precision (Relative Standard Deviation, RSD)Linearity RangeWavelength
This compound Spectrophotometry98.77%[1]0.10% - 0.20%[2]0.3 - 2 mg/mL~510 nm
Ferrozine SpectrophotometryWithin 0.34% of reference values[3]< 7%0.05 - 10 µg/L[4]~562 nm
Atomic Absorption Spectroscopy (AAS) Atomic Absorption97.39% - 102.46%[5]< 1.75%[5]2 - 8 µg/mL[1]248.3 nm
ICP-OES Atomic EmissionRecoveries of 81% - 120%[6]< 5%[7]Wide linear range238.204 nm

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols outline the necessary reagents, instrumentation, and procedural steps for the determination of iron.

This compound Method

This spectrophotometric method relies on the formation of a stable, orange-red complex between ferrous iron (Fe²⁺) and this compound.

Reagents:

  • Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L with deionized water[8].

  • Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water[8].

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound monohydrate in 100 mL of deionized water, warming gently if necessary[8].

  • Sodium Acetate (B1210297) Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water[8].

Procedure:

  • Pipette a suitable aliquot of the sample solution into a 100 mL volumetric flask.

  • Add 1 mL of hydroxylamine hydrochloride solution and 10 mL of this compound solution[8].

  • Add 8 mL of sodium acetate solution to adjust the pH[8].

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the solution to stand for 10-15 minutes for full color development[8].

  • Measure the absorbance of the solution at approximately 510 nm using a spectrophotometer.

  • Prepare a series of standard solutions and a blank to create a calibration curve from which the concentration of the unknown sample can be determined.

o_phenanthroline_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample Sample Aliquot Mix Mix & Dilute to Volume Sample->Mix Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mix oPhen This compound oPhen->Mix Buffer Sodium Acetate Buffer->Mix Develop Color Development (10-15 min) Mix->Develop Spectro Measure Absorbance at ~510 nm Develop->Spectro CalCurve Calibration Curve Spectro->CalCurve Concentration Determine Concentration CalCurve->Concentration

Experimental workflow for the this compound method.
Ferrozine Method

Similar to the this compound method, the Ferrozine method is a colorimetric technique that forms a magenta-colored complex with ferrous iron.

Reagents:

  • Ferrozine Solution: Prepare a solution of Ferrozine in water.

  • Reducing Agent (e.g., Hydroxylamine Hydrochloride or Ascorbic Acid): To reduce Fe³⁺ to Fe²⁺.

  • Buffer Solution: To maintain the optimal pH for complex formation.

Procedure:

  • An aliquot of the sample is taken.

  • A reducing agent is added to convert all iron to the ferrous state.

  • A buffer solution is added to adjust the pH.

  • The Ferrozine solution is added, and the color is allowed to develop.

  • The absorbance of the magenta complex is measured at approximately 562 nm[9].

  • A calibration curve is prepared using standard iron solutions to determine the concentration of the sample.

ferrozine_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample Sample Aliquot Mix Mix Reagents with Sample Sample->Mix ReducingAgent Reducing Agent ReducingAgent->Mix Buffer Buffer Solution Buffer->Mix Ferrozine Ferrozine Solution Ferrozine->Mix Develop Color Development Mix->Develop Spectro Measure Absorbance at ~562 nm Develop->Spectro CalCurve Calibration Curve Spectro->CalCurve Concentration Determine Concentration CalCurve->Concentration

Experimental workflow for the Ferrozine method.
Atomic Absorption Spectroscopy (AAS)

AAS is an instrumental method that measures the absorption of light by free atoms in the gaseous state.

Instrumentation:

  • Atomic Absorption Spectrometer

  • Hollow Cathode Lamp for Iron

  • Air-Acetylene Flame

Procedure:

  • Sample Preparation: The sample is typically digested with acid to solubilize the iron and remove organic matter. The digested sample is then diluted to an appropriate concentration with deionized water[10][11].

  • Instrument Setup: The AAS is equipped with an iron hollow cathode lamp and the wavelength is set to 248.3 nm. The air-acetylene flame is ignited and optimized[12].

  • Calibration: A series of standard iron solutions are prepared and aspirated into the flame to generate a calibration curve of absorbance versus concentration[12].

  • Sample Measurement: The prepared sample is aspirated into the flame, and its absorbance is measured.

  • Concentration Determination: The iron concentration in the sample is determined from the calibration curve.

aas_workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_analysis Data Analysis Sample Sample Digestion Acid Digestion Sample->Digestion Dilution Dilution Digestion->Dilution AAS Aspirate into AAS Dilution->AAS Measure Measure Absorbance at 248.3 nm AAS->Measure CalCurve Calibration Curve Measure->CalCurve Concentration Determine Concentration CalCurve->Concentration

Experimental workflow for Atomic Absorption Spectroscopy.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for elemental analysis that measures the light emitted by excited atoms and ions in a high-temperature plasma.

Instrumentation:

  • Inductively Coupled Plasma-Optical Emission Spectrometer

Procedure:

  • Sample Preparation: Similar to AAS, samples for ICP-OES analysis are typically acid-digested to break down the matrix and solubilize the iron. The digested sample is then diluted with deionized water[7][13].

  • Instrument Setup: The ICP-OES is configured for iron analysis, with the appropriate wavelength (e.g., 238.204 nm) selected[14][15]. The plasma is ignited and allowed to stabilize.

  • Calibration: A series of multi-element or single-element standards containing known concentrations of iron are introduced into the plasma to generate a calibration curve[7][13].

  • Sample Measurement: The prepared sample solution is nebulized and introduced into the argon plasma. The intensity of the emitted light at the characteristic wavelength for iron is measured.

  • Concentration Determination: The iron concentration in the sample is calculated from the calibration curve.

icpoes_workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_analysis Data Analysis Sample Sample Digestion Acid Digestion Sample->Digestion Dilution Dilution Digestion->Dilution Nebulize Nebulize into Plasma Dilution->Nebulize Measure Measure Emission at 238.204 nm Nebulize->Measure CalCurve Calibration Curve Measure->CalCurve Concentration Determine Concentration CalCurve->Concentration

Experimental workflow for ICP-OES.

Concluding Remarks

The this compound method remains a reliable and cost-effective technique for iron determination, particularly in laboratories without access to more sophisticated instrumentation. It offers good accuracy and precision for many applications. The Ferrozine method provides a similar spectrophotometric alternative with potentially higher sensitivity. For analyses requiring higher throughput, greater sensitivity, and the ability to measure multiple elements simultaneously, AAS and ICP-OES are superior choices. ICP-OES, in particular, offers a very wide linear dynamic range and is less susceptible to chemical interferences than AAS. The ultimate choice of method will depend on a careful consideration of the analytical requirements, sample characteristics, and available resources.

References

comparing the inhibitory effects of different o-phenanthroline-based MMP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of various o-phenanthroline-based inhibitors on Matrix Metalloproteinases (MMPs). The data presented is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide insights for the development of novel MMP-targeting therapeutics.

Introduction to this compound-Based MMP Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. The catalytic activity of MMPs is dependent on a zinc ion in their active site, making zinc-chelating agents potent inhibitors.

This compound is a well-known heterocyclic organic compound and a classic broad-spectrum inhibitor of metalloproteinases.[1] Its inhibitory mechanism relies on the chelation of the catalytic zinc ion.[1] While effective, its lack of specificity has driven the development of more complex and selective derivatives. This guide will compare the inhibitory profiles of the parent molecule, this compound, with its more advanced and widely studied derivatives, Batimastat and Marimastat, as well as other novel phenanthroline-containing compounds.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of different this compound-based compounds against a range of MMPs is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower IC50 values indicate greater potency.

InhibitorMMP-1 (Collagenase-1) IC50MMP-2 (Gelatinase-A) IC50MMP-3 (Stromelysin-1) IC50MMP-7 (Matrilysin) IC50MMP-9 (Gelatinase-B) IC50MMP-13 (Collagenase-3) IC50MMP-14 (MT1-MMP) IC50
This compound 110.5 µM[2]------
Batimastat (BB-94) 3 nM[2]4 nM[2]20 nM[2]6 nM[2]4 nM[2]--
Marimastat (BB-2516) 5 nM6 nM230 nM13 nM3 nM-9 nM
[Ru(dip)2(bpy-SC)]2+ -12 µM[3]--2 µM[3]--

Note: Data for Marimastat was compiled from multiple sources. A direct comparative study provided the IC50 values for MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[4] The IC50 for MMP-14 was obtained from another source.

Experimental Protocols

The determination of MMP inhibitory activity is crucial for the evaluation of potential therapeutic agents. The following are detailed methodologies for key experiments cited in the comparison.

Fluorogenic Substrate-Based MMP Inhibition Assay

This is a widely used method for determining the IC50 of MMP inhibitors.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group (fluorophore) and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). When an active MMP cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[4]

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Test inhibitors (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij 35, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare inhibitor dilutions: Create a series of dilutions of the test inhibitor in the assay buffer.

  • Enzyme and inhibitor pre-incubation: In the wells of the 96-well plate, add the recombinant MMP enzyme and the various concentrations of the inhibitor. Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the binding of the inhibitor to the enzyme.

  • Substrate addition: To initiate the enzymatic reaction, add the fluorogenic MMP substrate to each well.

  • Fluorescence measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm).[4]

  • Data analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

Gelatin Zymography

This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9).

Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is performed with a gel that has been co-polymerized with gelatin. Samples containing MMPs are loaded and run on the gel. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to renature and digest the gelatin in their vicinity. When the gel is stained with Coomassie Brilliant Blue, areas of gelatin degradation appear as clear bands against a blue background, indicating the presence and activity of the gelatinases.[4]

Procedure:

  • Sample preparation: Prepare cell lysates or conditioned media containing MMPs.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel containing gelatin and perform electrophoresis under non-reducing conditions.

  • Washing and renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5) at 37°C overnight.[4]

  • Staining and visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. The clear bands indicate the molecular weight and activity of the gelatinases.[4]

Visualizing MMP Inhibition and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a simplified experimental workflow for evaluating MMP inhibitors and a representative signaling pathway regulated by MMPs.

G cluster_workflow Experimental Workflow for MMP Inhibitor Evaluation prep Prepare Inhibitor Dilutions preinc Pre-incubate MMP Enzyme with Inhibitor prep->preinc addsub Add Fluorogenic Substrate preinc->addsub measure Measure Fluorescence addsub->measure analyze Analyze Data (IC50) measure->analyze

Caption: A simplified workflow for determining the IC50 of MMP inhibitors.

G cluster_pathway Simplified MMP Signaling Pathway in Cancer Progression GF Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase GF->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K AP1 AP-1 MAPK->AP1 NFkB NF-κB Pathway PI3K->NFkB MMP_Gene MMP Gene Transcription NFkB->MMP_Gene AP1->MMP_Gene MMP_Enzyme MMP Enzyme (Pro-MMP) MMP_Gene->MMP_Enzyme Active_MMP Active MMP MMP_Enzyme->Active_MMP Activation ECM Extracellular Matrix Degradation Active_MMP->ECM Invasion Tumor Invasion & Metastasis ECM->Invasion Inhibitor This compound-based Inhibitor Inhibitor->Active_MMP Inhibition

Caption: MMPs in cancer progression and the point of inhibition.

Conclusion

The inhibitory profiles of this compound-based compounds vary significantly, from the broad-spectrum, non-specific inhibition of this compound to the potent, nanomolar inhibition of Batimastat and Marimastat against a range of MMPs. Newer derivatives, such as ruthenium polypyridyl complexes containing a phenanthroline ligand, demonstrate the ongoing efforts to develop more selective MMP inhibitors. The choice of inhibitor will depend on the specific research question, with broad-spectrum inhibitors being useful for studying the overall effects of MMP inhibition, while more selective inhibitors are crucial for dissecting the roles of individual MMPs in various physiological and pathological processes. The experimental protocols provided herein offer a foundation for the in vitro characterization of these and other novel MMP inhibitors.

References

A Comparative Guide to the Quantitative Determination of Copper: O-Phenanthroline and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable methods for copper quantification, this guide provides a comprehensive comparison of o-phenanthroline with other established reagents. This document outlines the performance characteristics, experimental protocols, and potential interferences of key spectrophotometric methods, enabling informed decisions for specific analytical needs.

The selection of an appropriate chelating agent is paramount for the sensitive and selective quantification of copper. This compound and its derivatives have long been employed for this purpose, forming stable, colored complexes with cuprous ions that can be readily measured by spectrophotometry. This guide presents a detailed validation of this compound and compares its performance with two other widely used reagents: bathocuproine and dithizone (B143531).

Performance Comparison of Copper Chelating Agents

The efficacy of a quantitative reagent is determined by several key parameters, including its molar absorptivity, the detection limit of the method, and the linear range of analysis. A summary of these performance indicators for this compound, bathocuproine, and dithizone is presented in the table below.

ReagentMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Wavelength (λmax) (nm)Linear RangeDetection LimitKey Considerations
This compound ~7,000435Varies with conditionsNot explicitly foundForms a stable complex with Cu(I); requires a reducing agent.
Bathocuproine 1.42 x 10⁴484Up to 5 mg/L[1]20 µg/L[1]Highly specific for Cu(I); requires a reducing agent; less prone to interference from iron.
Dithizone 3.06 x 10⁴[2]510-5500.1 - 0.7 µg/mL12 ng/mL[2]High sensitivity; requires extraction into an organic solvent; can be subject to interference from other metals.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to optimized experimental protocols. The following sections detail the methodologies for the quantitative determination of copper using this compound, bathocuproine, and dithizone.

This compound Method

This method relies on the formation of the orange-red tris(1,10-phenanthroline)copper(I) complex.

Reagents:

Procedure:

  • To a 25 mL volumetric flask, add a suitable aliquot of the sample solution containing copper.

  • Add 5 mL of hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I) and mix well.

  • Add 5 mL of sodium acetate buffer to adjust the pH.

  • Add 5 mL of the this compound solution and dilute to the mark with distilled water.

  • Allow the color to develop for 15 minutes.

  • Measure the absorbance at 435 nm against a reagent blank.

  • Construct a calibration curve using standard copper solutions.

Bathocuproine Method

This method utilizes the highly specific reaction between cuprous ions and bathocuproine to form a colored complex.

Reagents:

  • Standard copper solution (1000 mg/L)

  • Bathocuproine disulfonate solution (0.001 M)

  • Hydroxylamine hydrochloride solution (10% w/v)

  • Sodium citrate (B86180) buffer (pH 5-6)[3]

Procedure:

  • Pipette a known volume of the sample into a 50 mL volumetric flask.

  • Add 5 mL of hydroxylamine hydrochloride solution and swirl to mix. Allow the reduction to proceed for at least 10 minutes.

  • Add 10 mL of sodium citrate buffer.

  • Add 5 mL of the bathocuproine disulfonate solution and dilute to volume with deionized water.

  • Mix thoroughly and allow the solution to stand for 5 minutes.

  • Measure the absorbance of the orange-colored complex at 484 nm in a 1-cm cell against a reagent blank[1].

  • Prepare a calibration curve by treating a series of standard copper solutions in the same manner.

Dithizone Method

This highly sensitive method involves the extraction of the copper-dithizone complex into an organic solvent.

Reagents:

  • Standard copper solution (1000 mg/L)

  • Dithizone solution (0.001% w/v in chloroform (B151607) or carbon tetrachloride)

  • Ammonium (B1175870) citrate buffer (pH ~9)

  • Hydroxylamine hydrochloride solution (10% w/v)

Procedure:

  • Place a measured volume of the sample in a separatory funnel.

  • Add 5 mL of ammonium citrate buffer and 2 mL of hydroxylamine hydrochloride solution.

  • Add a precise volume (e.g., 10 mL) of the dithizone solution.

  • Shake the funnel vigorously for 2 minutes to extract the copper-dithizone complex into the organic layer.

  • Allow the layers to separate and drain the organic layer into a clean, dry flask.

  • Measure the absorbance of the organic extract at approximately 510-550 nm against a blank.

  • Prepare a calibration curve by extracting known amounts of copper under the same conditions.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the quantitative analysis of copper using this compound, the following diagram illustrates the key steps from sample preparation to data analysis.

Copper_Quantification_Workflow cluster_prep Sample Preparation cluster_reaction Complex Formation cluster_measurement Measurement & Analysis Sample Aqueous Sample containing Cu(II) Reduction Reduction of Cu(II) to Cu(I) (e.g., with Hydroxylamine HCl) Sample->Reduction pH_Adjust pH Adjustment (e.g., with Acetate Buffer) Reduction->pH_Adjust Add_Phen Addition of This compound pH_Adjust->Add_Phen Complex Formation of [Cu(phen)₃]⁺ Complex (Orange-Red) Add_Phen->Complex Spectro Spectrophotometric Measurement (Absorbance at 435 nm) Complex->Spectro Cal_Curve Calibration Curve (Abs vs. [Cu]) Spectro->Cal_Curve Quant Quantification of Copper Concentration Cal_Curve->Quant

Caption: Experimental workflow for the quantitative determination of copper using this compound.

Potential Interferences

The accuracy of spectrophotometric methods can be affected by the presence of other ions that may form colored complexes with the reagent or interfere with the primary reaction.

  • This compound: Ferrous ions (Fe²⁺) can form a red complex with this compound, potentially interfering with copper determination. The addition of citrate or tartrate can help to mask iron.

  • Bathocuproine: This reagent is highly selective for copper, and interference from iron is minimal[3]. However, high concentrations of other metal ions that can be reduced and form complexes may cause interference. Cyanide and EDTA will interfere by forming stable complexes with copper, leading to low results[4].

  • Dithizone: Dithizone is a less selective reagent and can form colored complexes with several other metal ions, including lead, zinc, cadmium, and mercury. The selectivity can be improved by careful control of pH and the use of masking agents.

References

A Comparative Guide to Metal Analysis: O-Phenanthroline Method vs. Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metals is a critical aspect of quality control, safety assessment, and formulation development. Two prominent analytical techniques for this purpose are the o-phenanthroline colorimetric method and Atomic Absorption Spectroscopy (AAS). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for specific analytical needs.

Principle of Each Method

This compound Method: This is a colorimetric technique primarily used for the determination of iron. The principle involves the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which then react with 1,10-phenanthroline (B135089) to form a stable, orange-red complex.[1][2][3] The intensity of the color, which is directly proportional to the iron concentration, is measured using a UV-Vis spectrophotometer.[1][2] The complex absorbs maximally at a wavelength of approximately 510 nm.[4][5][6]

Atomic Absorption Spectroscopy (AAS): AAS is a spectro-analytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state.[7][8] In this technique, a sample is atomized, typically by a flame, creating ground-state atoms.[7][9] A light beam from a hollow-cathode lamp, specific to the element being analyzed, is passed through the atomized sample.[10][11] The atoms of the element of interest absorb this light, and the degree of absorption is proportional to the concentration of the element in the sample.[7][8]

Performance Comparison

The choice between the this compound method and AAS depends on several factors, including the specific metal, required sensitivity, sample matrix, and available resources.

ParameterThis compound MethodAtomic Absorption Spectroscopy (AAS)
Principle Colorimetry (Molecular Absorption)Atomic Absorption
Primary Analyte Iron (Fe²⁺)Over 70 metallic and metalloid elements
Detection Limit Typically in the range of 0.1 - 0.5 ppm (mg/L).[3][12] Can be improved to ~5 x 10⁻⁹ M with advanced techniques like capillary electrophoresis.[13]Highly sensitive, with detection limits often in the parts-per-billion (ppb or µg/L) range.[14] For iron, it can be as low as 10 µg/L.[15]
Linear Range Obeys Beer's Law over a concentration range of approximately 0.2 to 1.6 mg/L.[6]Typically linear over 2-3 orders of magnitude. For iron, a common range is up to 5-8 mg/L.
Specificity & Interferences Prone to interferences from other metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺), strong oxidizing agents, cyanide, and phosphates.[3][16] Masking or extraction may be required.Highly specific due to the use of element-specific lamps.[10] Chemical interferences (e.g., from sulfates, phosphates) and matrix effects can occur but can often be mitigated.[17][18][19]
Speed / Sample Throughput Slower; requires sample preparation steps including reduction and color development (can take 10-30 minutes or longer).[5][12]Faster for sequential analysis; once calibrated, samples can be analyzed rapidly (seconds to minutes per sample).
Cost (Instrumentation) Low; requires a standard UV-Vis spectrophotometer.High; requires a dedicated AAS instrument.
Cost (Consumables) Low; reagents are relatively inexpensive.Moderate; requires specific hollow-cathode lamps for each element, gases (e.g., acetylene, air), and standards.
Ease of Use Relatively simple procedure but requires careful wet chemistry techniques.Requires a trained operator to develop methods and operate the instrument.

Experimental Protocols

Determination of Iron using the this compound Method

This protocol is a standard method for determining the total iron concentration in a water sample.

Reagents:

  • Standard Iron Solution (10 ppm): Dissolve 0.0702 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 Liter in a volumetric flask.[4][20]

  • Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[20] This reduces Fe³⁺ to Fe²⁺.[1][21]

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming gently if necessary.[20]

  • Sodium Acetate (B1210297) Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of distilled water.[20] This maintains the pH between 3 and 9 for optimal color development.[4][21][22]

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample (e.g., 25 mL) into a 100 mL volumetric flask. If the sample is acidic, adjust the pH.

  • Reduction: Add 1 mL of hydroxylamine hydrochloride solution to the flask and mix. This ensures all iron is in the ferrous (Fe²⁺) state.[20]

  • Complexation: Add 10 mL of the this compound solution.[20]

  • pH Adjustment: Add 8 mL of the sodium acetate solution to buffer the solution to the optimal pH range.[20]

  • Color Development: Dilute the solution to the 100 mL mark with distilled water, mix thoroughly, and allow it to stand for at least 10-15 minutes for the orange-red color to fully develop.[20]

  • Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer, after zeroing the instrument with a reagent blank.

  • Quantification: Prepare a series of standards (e.g., 0.5, 1, 2, 4 ppm) and a blank by following the same procedure. Plot a calibration curve of absorbance versus concentration. Determine the concentration of the unknown sample from this curve.[1]

o_phenanthroline_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Aliquot Reduction 2. Add Hydroxylamine HCl (Reduces Fe³⁺ to Fe²⁺) Sample->Reduction Mix Complexation 3. Add this compound Reduction->Complexation Mix Buffer 4. Add Sodium Acetate (Adjust pH) Complexation->Buffer Mix Dilution 5. Dilute to Volume & Wait for Color Development Buffer->Dilution Measure 6. Measure Absorbance at 510 nm Dilution->Measure Result 8. Determine Concentration Measure->Result Calibrate 7. Create Calibration Curve with Standards Calibrate->Result

Determination of Iron using Flame Atomic Absorption Spectroscopy (FAAS)

This protocol outlines the general procedure for analyzing iron in a solution using FAAS.

Reagents:

  • Standard Iron Solution (1000 ppm): Commercially available or prepared by dissolving 1.000 g of iron wire in nitric acid and diluting to 1 Liter.

  • Working Standards: Prepare a series of working standards (e.g., 1, 2, 4, 6, 8 ppm) by diluting the stock solution with deionized water.[23] All standards should be acidified with the same acid as the samples.

Instrumentation (Typical Parameters for Iron):

  • Instrument: Atomic Absorption Spectrometer

  • Lamp: Iron (Fe) Hollow-Cathode Lamp

  • Wavelength: 248.3 nm[23][24]

  • Slit Width: 0.2 nm[23][24]

  • Flame: Air-Acetylene, oxidizing (lean)[24]

Procedure:

  • Sample Preparation: The sample must be a clear solution. Acid digestion may be required for solid samples or to remove organic matrices.[24] Dilute the final solution if the iron concentration is expected to be above the linear range.

  • Instrument Setup: Install the Fe hollow-cathode lamp and allow it to warm up. Set the wavelength and slit width.

  • Flame Ignition: Ignite the air-acetylene flame and allow the instrument to stabilize.

  • Calibration: Aspirate the blank (deionized water with acid) to set the zero absorbance. Then, aspirate the working standards in order of increasing concentration. The instrument's software will generate a calibration curve.

  • Sample Measurement: Aspirate the unknown sample solutions and record their absorbance readings. The instrument will use the calibration curve to automatically calculate the concentration.

  • Verification: Periodically re-aspirate a standard or a quality control sample to check for instrument drift.

aas_workflow cluster_prep Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Digestion & Dilution Measure 5. Aspirate Sample Sample->Measure Standards 2. Prepare Standards & Blank Calibrate 4. Aspirate Blank & Standards for Calibration Standards->Calibrate Setup 3. Set Up Instrument (Lamp, Wavelength) Setup->Calibrate Calibrate->Measure Result 6. Calculate Concentration Measure->Result

Logical Comparison of Principles

The fundamental difference lies in what is being measured: the absorption of light by a molecule in solution versus the absorption by individual, gaseous atoms.

principle_comparison cluster_ophen This compound Method cluster_aas Atomic Absorption Spectroscopy Light1 Broadband Light Source (e.g., Tungsten Lamp) Cuvette Sample in Cuvette [Fe(Phen)₃]²⁺ Complex Light1->Cuvette Incident Light (I₀) Detector1 Detector Measures Transmitted Light Cuvette->Detector1 Transmitted Light (I) Light2 Specific Light Source (Hollow Cathode Lamp) Flame Atomized Sample in Flame (Fe⁰ atoms) Light2->Flame Incident Light (I₀) Detector2 Detector Measures Transmitted Light Flame->Detector2 Transmitted Light (I)

Conclusion

Both the this compound method and Atomic Absorption Spectroscopy are robust techniques for metal analysis.

  • The This compound method is a cost-effective, accessible, and reliable technique ideal for the specific determination of iron in laboratories without access to advanced instrumentation. Its primary limitations are lower sensitivity and susceptibility to interferences.[5][16][25]

  • Atomic Absorption Spectroscopy offers superior sensitivity, specificity, and speed, making it the preferred method for trace and ultra-trace metal analysis in complex matrices and for analyzing a wide array of elements.[14][26] The main drawbacks are the high initial instrument cost and the need for trained personnel.

For drug development and research where low detection limits and high specificity are paramount, AAS is generally the superior choice. For routine quality control of iron in simpler matrices or in resource-limited settings, the this compound method remains a viable and valuable analytical tool.[25]

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling o-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of o-Phenanthroline, a compound that is toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6][7]

This document provides immediate, procedural, and logistical information to ensure the safe use of this compound in the laboratory. Adherence to these protocols is critical for personal safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as acutely toxic if swallowed (Category 3) and presents a significant hazard to the aquatic environment (Category 1).[4][5][7] It is crucial to handle this chemical with care, utilizing appropriate engineering controls and personal protective equipment.

Quantitative Toxicity Data

MetricValueSpeciesReference
Oral LD50132 mg/kgRat[8]

No occupational exposure limit values have been established for this compound.[3][9]

Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times.

1. Eye and Face Protection:

  • Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • In cases of potential splashing, a face shield should be used in addition to goggles.

2. Skin Protection:

  • Gloves: Chemical-resistant, impervious gloves (e.g., PVC) are required.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4] Contaminated gloves should be disposed of as hazardous waste.[1][4]

  • Lab Coat/Protective Suit: A lab coat is required.[8] For larger quantities or in case of a large spill, a complete suit protecting against chemicals should be worn.[4][8]

3. Respiratory Protection:

  • A NIOSH/MSHA-approved respirator is required when dusts are generated.[8][9][10] The choice of respirator must be based on known or anticipated exposure levels.[9]

Engineering Controls:

  • Always work with this compound in a well-ventilated area, preferably within a chemical fume hood.[4][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][10]

Step-by-Step Handling and Disposal Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[3][4][9]

  • Keep the container in a locked-up area or one accessible only to qualified personnel.[3][9]

  • Protect from light and store under an inert gas as it is hygroscopic.[4] Recommended storage temperature is between +15°C and +30°C (+59°F to +86°F).[1][9]

Handling and Use:

  • Read the Safety Data Sheet (SDS) thoroughly before use.

  • Don all required PPE as outlined above.

  • Conduct all work within a chemical fume hood to avoid inhalation of dust.[9]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke in the area where this compound is handled.[3][5][6]

  • Wash hands thoroughly after handling the substance.[3][5]

Disposal Plan:

  • This compound and its container must be disposed of as hazardous waste.[1]

  • Do not allow the product to enter drains or the environment.[2][9]

  • Collect waste in suitable, labeled containers.[1]

  • Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][3]

Emergency Procedures: First Aid and Spill Response

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[3][4][7][9] Rinse mouth and provide water to drink (two glasses at most).[6][9] Do not induce vomiting unless advised by medical personnel.[3][10] Never give anything by mouth to an unconscious person.[4][9]

  • In Case of Skin Contact: Immediately wash off with plenty of water and soap.[4][9] Remove all contaminated clothing.[9]

  • In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[6]

  • If Inhaled: Move the person to fresh air.[9][11] If breathing is difficult, give oxygen.[3][10] Seek medical attention if symptoms persist.

Spill Response Protocol:

In the event of a spill, follow these steps methodically. For small spills, trained personnel equipped with appropriate PPE can proceed with cleanup. For large spills, evacuate the area and contact emergency responders.[1][12]

  • Evacuate and Secure: Alert others in the area and evacuate non-essential personnel.[9][13] Isolate the spill area.[14]

  • Don PPE: Before approaching the spill, put on all required PPE, including respiratory protection, gloves, goggles, and a protective suit.[1][8][13]

  • Containment: Prevent the spill from spreading or entering drains by creating a dike with absorbent material.[13]

  • Cleanup:

    • For solid spills, dampen the material with 60-70% ethanol (B145695) to avoid generating dust.[14]

    • Carefully sweep or scoop up the absorbed or dampened material and place it into a suitable, labeled, and sealed container for disposal.[1][13][14]

  • Decontamination: Wash the spill area with a soap and water solution.[7][14] For highly toxic spills, collect the rinse water for hazardous waste disposal.[13]

  • Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.[13][15]

  • Report: Report the incident to your supervisor.[13]

Spill Response Workflow

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Cleanup Cleanup & Decontamination cluster_FinalSteps Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert DonPPE Don Full PPE Alert->DonPPE Contain Contain Spill (Dike Drains) DonPPE->Contain Dampen Dampen Solid with 60-70% Ethanol Contain->Dampen Collect Collect Material into Labeled Container Dampen->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Dispose Dispose of all Waste as Hazardous Decontaminate->Dispose Report Report to Supervisor Dispose->Report

Caption: Workflow for this compound Spill Response.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.